Glycine ethyl ester, hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
ethyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTWXQXDMWILOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052300 | |
| Record name | Ethyl glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Glycine ethyl ester hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14440 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
623-33-6 | |
| Record name | Glycine ethyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GLYCINE ETHYL ESTER HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl glycinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl glycinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Glycine Ethyl Ester Hydrochloride (CAS 623-33-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of Glycine (B1666218) Ethyl Ester Hydrochloride (CAS 623-33-6), a versatile amino acid derivative essential in various scientific fields.
Core Properties
Glycine ethyl ester hydrochloride is a white to off-white crystalline powder.[1][2] It is the hydrochloride salt of the ethyl ester of glycine, the simplest amino acid.[2] This form enhances its stability and solubility, particularly in aqueous solutions, making it a valuable reagent in biochemical and pharmaceutical applications.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Glycine ethyl ester hydrochloride is presented in Table 1.
| Property | Value | References |
| CAS Number | 623-33-6 | [3][4] |
| Molecular Formula | C₄H₁₀ClNO₂ | [5][6] |
| Molecular Weight | 139.58 g/mol | [5] |
| Appearance | White crystalline solid/powder | [5] |
| Melting Point | 142-149 °C | [6] |
| Density | 1.371 g/cm³ | [3][7] |
| Solubility | >1000 g/L in water (20 °C); Soluble in ethanol (B145695), DMSO, and methanol. | [3][7][8] |
| pKa | Not available | |
| LogP | 1.01050 | [7] |
Spectroscopic and Crystallographic Data
The structural and spectral characteristics of Glycine ethyl ester hydrochloride are crucial for its identification and characterization.
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | References |
| ¹H NMR (DMSO-d6, 250.134 MHz) | δ (ppm): (Data requires specific literature source for precise shifts) | [9] |
| ¹³C NMR | (Data requires specific literature source for precise shifts) | |
| Infrared (IR) | The NIST WebBook provides a reference IR spectrum. | [10][11] |
Table 3: Crystallographic Data
| Parameter | Value | References |
| Crystal System | Monoclinic | [12][13] |
| Space Group | P2₁/c | [13] |
| Cell Dimensions | a = 8.965 Å, b = 12.543 Å, c = 5.972 Å, β = 103.630° | [12] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of Glycine ethyl ester hydrochloride are provided below.
Synthesis of Glycine Ethyl Ester Hydrochloride
This protocol is a common method for the esterification of glycine.
Materials:
-
Glycine
-
Anhydrous Ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, suspend glycine in anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride to the cooled suspension with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a specified period (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol and unreacted thionyl chloride using a rotary evaporator.
-
The crude product is obtained as a solid.
Purification by Recrystallization
Materials:
-
Crude Glycine ethyl ester hydrochloride
-
Anhydrous Ethanol
-
Anhydrous Ether
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude Glycine ethyl ester hydrochloride in a minimal amount of hot anhydrous ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For further precipitation, the flask can be placed in an ice bath.
-
If crystals do not form, scratching the inside of the flask with a glass rod can initiate crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold anhydrous ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to obtain pure Glycine ethyl ester hydrochloride.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method can be adapted for the analysis of Glycine ethyl ester hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
Column: A suitable reverse-phase column (e.g., C18)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized for the specific column and system.
Procedure:
-
Prepare a standard solution of Glycine ethyl ester hydrochloride of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Set the flow rate and column temperature.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound using the UV detector at an appropriate wavelength.
-
The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Applications and Biological Relevance
Glycine ethyl ester hydrochloride is a key building block in the synthesis of pharmaceuticals and is widely used in biochemical research.[2][14]
Peptide Synthesis
As a protected form of glycine, it is instrumental in both solid-phase and solution-phase peptide synthesis. The ester group protects the carboxylic acid functionality, allowing for the selective formation of peptide bonds at the amino group.
Caption: Workflow for dipeptide synthesis using Glycine Ethyl Ester Hydrochloride.
Carboxyl-Footprinting of Proteins
In proteomics, Glycine ethyl ester hydrochloride is used in conjunction with a carbodiimide (B86325) (like EDC) to modify solvent-accessible carboxyl groups on proteins.[3][8] This technique, known as carboxyl-footprinting, helps in studying protein structure and interactions.
Caption: Experimental workflow for carboxyl-footprinting of proteins.
Relevance to Glycine Receptor Signaling
Glycine is a primary inhibitory neurotransmitter in the central nervous system, acting on glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[15][16] The activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission.[16] As Glycine ethyl ester hydrochloride can be hydrolyzed to glycine, it is a relevant compound in the study of and drug development for neurological conditions where modulation of glycinergic signaling is desired.[2]
Caption: Simplified signaling pathway of the inhibitory glycine receptor.
Safety and Handling
Glycine ethyl ester hydrochloride is classified as causing serious eye damage. It is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
Conclusion
Glycine ethyl ester hydrochloride (CAS 623-33-6) is a fundamental reagent with broad applicability in scientific research and development. Its well-defined properties and versatile reactivity make it an invaluable tool for peptide synthesis, protein structural analysis, and as a precursor in the development of novel therapeutics targeting neurological pathways. This guide provides the core technical information required for its effective and safe utilization in a laboratory setting.
References
- 1. Glycine Ethyl Ester Hydrochloride Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycine ethyl ester hydrochloride, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 9. spectrabase.com [spectrabase.com]
- 10. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
- 11. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
- 12. Glycine ethyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycine receptor - Wikipedia [en.wikipedia.org]
physical and chemical properties of Glycine ethyl ester, hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Glycine (B1666218) ethyl ester hydrochloride. It is intended to be a technical resource, offering detailed data, experimental protocols, and visualizations to support research and development activities.
Introduction
Glycine ethyl ester hydrochloride, also known as ethyl glycinate (B8599266) hydrochloride (CAS No: 623-33-6), is the hydrochloride salt of the ethyl ester of glycine, the simplest amino acid.[1] It presents as a white to off-white crystalline powder.[2][3] This compound is a versatile and crucial intermediate in various synthetic processes across multiple industries. In the pharmaceutical sector, it serves as a key building block in the synthesis of peptides and various drugs, including those targeting neurological disorders.[4] Its utility extends to biochemical research for studies on amino acids and protein synthesis.[4] Furthermore, it finds applications in the cosmetic industry for its moisturizing properties and in the synthesis of pesticides like Iprodione.[2][4] The hydrochloride form enhances its solubility in aqueous solutions, which simplifies its handling and use in various reaction conditions.[4]
Physical Properties
The physical characteristics of Glycine ethyl ester hydrochloride are well-documented, making it a reliable reagent in various experimental setups. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-aminoacetate;hydrochloride | [5] |
| Synonyms | Ethyl glycinate hydrochloride, Gly-OEt·HCl, H-Gly-OEt·HCl | [4][5] |
| CAS Number | 623-33-6 | [4][6] |
| Molecular Formula | C4H9NO2·HCl or C4H10ClNO2 | [2][4][5] |
| Molecular Weight | 139.58 g/mol | [5][7] |
| Appearance | White crystalline powder or solid | [3][4][5][6] |
| Melting Point | 142-149 °C | [2][4][6][8][9][10][11] |
| Boiling Point | 109.5 °C at 760 mmHg | [2][12] |
| Density | ~1.0 - 1.371 g/cm³ | [2][3][6] |
| Solubility | Soluble in water (>1000 g/L at 20°C), ethanol (B145695), methanol, and DMSO.[1][3][6][7] Insoluble in ether.[1] | |
| pKa | 7.66 | [6][13] |
| Hygroscopicity | Hygroscopic | [1][7][13] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Glycine ethyl ester hydrochloride.
-
¹H NMR: Proton NMR spectra are available and typically show characteristic peaks for the ethyl and glycine protons.[14][15][16][17] In D₂O, the spectrum shows a triplet around 1.29-1.32 ppm (CH₃), a singlet around 3.83-3.93 ppm (CH₂ of glycine), and a quartet around 4.30-4.31 ppm (CH₂ of ethyl).[14][15]
-
¹³C NMR: The ¹³C NMR spectrum in CD₃OD shows peaks at approximately 14.39 ppm (CH₃), 41.09 ppm (H₂CNH₂), 63.46 ppm (OCH₂), and 167.53 ppm (C=O).[14]
-
FTIR: Infrared spectroscopy can be used for identification, with spectra available in various databases.[9][12]
-
Mass Spectrometry: Mass spectral data, including GC-MS, is available for the compound, aiding in its structural confirmation.[5]
Chemical Properties and Reactivity
Stability: Glycine ethyl ester hydrochloride is relatively stable under normal storage conditions, which are typically in a cool, dry, and well-ventilated place at 2-8°C.[4][6][7] It is hygroscopic and should be protected from moisture.[1][7] It may slowly decompose at temperatures exceeding 200°C.[1]
Reactivity: The reactivity of Glycine ethyl ester hydrochloride is governed by the presence of the primary amine and the ethyl ester functional groups.
-
Amine Group Reactivity: The primary amine group can undergo typical reactions such as acylation and can act as a nucleophile. It is protonated in the hydrochloride salt form. To participate in reactions requiring the free amine, it must be neutralized, for example, with a non-nucleophilic base like triethylamine.
-
Ester Group Reactivity: The ethyl ester group is susceptible to hydrolysis under either acidic or basic conditions to yield glycine and ethanol.[18][19] This reaction is a key consideration when designing synthetic routes.
-
Peptide Synthesis: It is widely used in peptide synthesis. The amino group, after deprotection (neutralization), can be coupled with an N-protected amino acid to form a dipeptide.
-
Intermediate in Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, it is a precursor for chrysanthemic acid and the fungicide iprodione.[2][6][7] It is also used in conjunction with carbodiimides like EDC for the specific chemical modification of carboxyl groups in proteins.[6][7]
Experimental Protocols
A. Synthesis of Glycine Ethyl Ester Hydrochloride
A common method for the synthesis of Glycine ethyl ester hydrochloride is through the Fischer esterification of glycine with ethanol in the presence of an acid catalyst (hydrochloric acid). A detailed protocol is adapted from Organic Syntheses.[8]
Methodology:
-
Preparation of Acidic Ethanol: Absolute ethanol is saturated with dry hydrogen chloride gas while being cooled in an ice bath. This solution must be protected from atmospheric moisture.[8]
-
Reaction Setup: In a round-bottomed flask, the prepared acidic absolute ethanol is combined with 96% ethanol and methyleneaminoacetonitrile.[8] The use of 96% ethanol is crucial as it provides the necessary water for the hydrolysis step in the reaction mechanism.[8]
-
Refluxing: The mixture is refluxed using a steam bath for approximately three hours. During this time, ammonium (B1175870) chloride will precipitate.[8]
-
Isolation of Product: The hot solution is filtered to remove the ammonium chloride. The filtrate is then cooled, which causes the Glycine ethyl ester hydrochloride to crystallize as fine white needles.[8]
-
Purification: The crystals are collected by suction filtration and can be recrystallized from absolute alcohol if a higher purity product is desired.[8] The final product is dried in the air.[8]
Caption: Synthesis workflow for Glycine ethyl ester hydrochloride.
B. Determination of Melting Point
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline Glycine ethyl ester hydrochloride is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For Glycine ethyl ester hydrochloride, this range is typically between 142°C and 149°C.[9]
C. Assessment of Solubility
Methodology:
-
Solvent Selection: A known volume of the desired solvent (e.g., water, ethanol) is placed in a test tube or beaker at a specified temperature (e.g., 20°C).
-
Solute Addition: A small, accurately weighed amount of Glycine ethyl ester hydrochloride is added to the solvent.
-
Mixing: The mixture is stirred or agitated vigorously to facilitate dissolution.
-
Observation: The process is repeated, adding small increments of the solute until no more solid dissolves, and a saturated solution is formed.
-
Quantification: The total mass of the solute dissolved in the known volume of the solvent is used to calculate the solubility, often expressed in g/L. For Glycine ethyl ester hydrochloride, the solubility in water at 20°C is greater than 1000 g/L.[1][2][6][7]
Key Chemical Reactions
A. Hydrolysis of the Ester
Under aqueous conditions, particularly with acid or base catalysis, the ester group can be hydrolyzed.
Caption: Hydrolysis of Glycine ethyl ester hydrochloride.
B. Role in Peptide Bond Formation
Glycine ethyl ester hydrochloride is a common starting material for the C-terminal residue in peptide synthesis. The amino group must first be deprotected (neutralized) to act as a nucleophile.
Caption: Role in a generic peptide bond formation workflow.
Safety Information
According to Safety Data Sheets (SDS), Glycine ethyl ester hydrochloride requires careful handling.
-
Hazards: It is classified as causing serious eye damage (H318).[20][21]
-
Precautionary Measures: It is recommended to wear protective gloves, eye protection, and face protection (P280).[20][21] In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing (P305 + P351 + P338).[20]
-
Handling: Use in a well-ventilated area and avoid dust formation.[11][20][21]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7][11]
Conclusion
Glycine ethyl ester hydrochloride is a fundamental building block in organic and medicinal chemistry. Its well-defined physical properties, including high water solubility and a distinct melting point, make it a convenient reagent for a multitude of applications. Its chemical reactivity, centered on its amino and ester functionalities, allows for its incorporation into complex molecules such as peptides and pharmaceutical active ingredients. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in a research and development setting.
References
- 1. Glycine Ethyl Ester Hydrochloride Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]
- 2. innospk.com [innospk.com]
- 3. Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 7. Glycine ethyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A10315.0E [thermofisher.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Page loading... [guidechem.com]
- 13. 623-33-6 CAS MSDS (Glycine ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 15. Glycine ethyl ester hydrochloride(623-33-6) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of Glycine Ethyl Ester Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of glycine (B1666218) ethyl ester hydrochloride in various organic solvents. The information contained herein is intended to support research and development activities, particularly in the fields of pharmaceutical sciences, synthetic chemistry, and materials science.
Introduction
Glycine ethyl ester hydrochloride (GEE-HCl), with the chemical formula C4H10ClNO2, is the hydrochloride salt of the ethyl ester of glycine. It is a white to off-white crystalline powder widely utilized as an intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] Its solubility is a critical parameter in various applications, including reaction kinetics, purification processes, and formulation development. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and illustrates a relevant experimental workflow.
Physicochemical Properties
-
Molecular Formula: C4H10ClNO2[3]
-
Molecular Weight: 139.58 g/mol [2]
-
Melting Point: 145-148 °C[4]
-
Appearance: White crystalline powder[5]
-
CAS Number: 623-33-6[3]
Solubility Data
The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on external factors such as temperature and pressure. Glycine ethyl ester hydrochloride is a polar and ionic compound, which dictates its solubility profile.
The following table summarizes the known solubility of glycine ethyl ester hydrochloride in water and various organic solvents. It is important to note that while qualitative data is available for several organic solvents, precise quantitative data is not widely published and often requires experimental determination for specific applications.
| Solvent Name | Molecular Formula | Polarity | Solubility Description | Quantitative Data (at 20°C) | Citation(s) |
| Water | H₂O | Polar Protic | Soluble | >1000 g/L | [3][4][6] |
| Methanol | CH₃OH | Polar Protic | Soluble | Data not available | [3][7] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Data not available | [2][3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Data not available | [3] |
| Ether (Diethyl Ether) | (C₂H₅)₂O | Non-polar | Insoluble | Data not available | [7] |
Note: The qualitative descriptors "soluble" and "insoluble" are general terms. For precise applications, it is highly recommended to determine the quantitative solubility in the specific solvent and conditions of interest using the protocols outlined in the following section.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid compound like glycine ethyl ester hydrochloride in an organic solvent.
This method is used to quickly assess whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
Glycine ethyl ester hydrochloride
-
Test tubes
-
Vortex mixer or stirring rods
-
A range of organic solvents
-
Spatula
-
Measuring cylinder or pipette
Procedure:
-
Add approximately 20-30 mg of glycine ethyl ester hydrochloride to a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube in 0.5 mL increments.
-
After each addition, vigorously agitate the mixture using a vortex mixer or a stirring rod for at least 30 seconds.
-
Visually inspect the solution against a dark background to check for any undissolved solid particles.
-
If the solid dissolves completely, the compound is considered soluble in that solvent under the tested conditions.
-
If some of the solid remains undissolved, it is considered partially soluble or sparingly soluble.
-
If the solid does not appear to dissolve at all, it is considered insoluble.
-
Record the observations for each solvent tested.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][9]
Materials:
-
Glycine ethyl ester hydrochloride
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of glycine ethyl ester hydrochloride of known concentrations in the solvent of interest to create a calibration curve.
-
Add an excess amount of glycine ethyl ester hydrochloride to a flask containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration of the saturated solution, which represents the solubility of glycine ethyl ester hydrochloride in that solvent at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow and Signaling Pathways
Given that glycine ethyl ester hydrochloride is primarily a synthetic intermediate, it is not directly involved in biological signaling pathways. Therefore, a diagram illustrating a common experimental workflow where its solubility is a critical factor is more appropriate. The following diagram, generated using Graphviz (DOT language), outlines the workflow for determining the quantitative solubility of a compound using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
This technical guide has summarized the available information on the solubility of glycine ethyl ester hydrochloride in organic solvents and provided detailed experimental protocols for its determination. While qualitative data suggests solubility in polar protic and aprotic solvents, there is a clear need for quantitative studies to support advanced applications in research and development. The provided methodologies offer a robust framework for scientists to generate reliable and reproducible solubility data tailored to their specific needs.
References
- 1. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 2. Glycine ethyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 4. 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE | Amino Acids & Derivatives | Article No. 03978 [lobachemie.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 623-33-6 CAS MSDS (Glycine ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. who.int [who.int]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Glycine (B1666218) Ethyl Ester Hydrochloride under various pH conditions. Understanding the degradation pathways and kinetics is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions. This document details the hydrolysis kinetics, potential degradation products, and analytical methodologies for stability assessment.
Chemical Stability and Degradation Pathways
Glycine ethyl ester hydrochloride is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate of this hydrolysis is significantly influenced by pH and temperature. The degradation process involves the cleavage of the ester bond to yield glycine and ethanol.
pH-Rate Profile of Hydrolysis
The hydrolysis of glycine ethyl ester follows a U-shaped pH-rate profile, characteristic of many esters, with the highest stability typically observed in the acidic pH range. The hydrolysis is catalyzed by both hydrogen ions (specific acid catalysis) and hydroxide (B78521) ions (specific base catalysis).
Specific Acid Catalysis: Under acidic conditions (pH < 4), the ester is protonated, which facilitates nucleophilic attack by water. The rate of hydrolysis is generally slow in the acidic range.
Specific Base Catalysis: In alkaline solutions (pH > 8), the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to a rapid cleavage of the ester bond. The rate of hydrolysis increases significantly with increasing pH in the alkaline range. One study investigated the kinetics of the alkaline hydrolysis of glycine ethyl ester in aqueous solutions over a range of pH values and temperatures, confirming a reaction scheme that involves the reaction of hydroxide ions with both the non-protonated and protonated forms of the ester.[1]
Neutral/Water-Catalyzed Hydrolysis: In the neutral pH range (pH 4-8), the uncatalyzed hydrolysis by water is the predominant mechanism. This reaction is typically the slowest.
Quantitative Stability Data
Due to the limited availability of a complete, publicly accessible dataset, the following table is a representative summary based on the principles of ester hydrolysis. It illustrates the expected trend of stability as a function of pH. Actual values would need to be determined empirically for a specific formulation and storage conditions.
| pH | Condition | Expected Half-life (t½) | Primary Degradation Product |
| 1-3 | Acidic Hydrolysis | Relatively Long | Glycine, Ethanol |
| 4-6 | Neutral Hydrolysis | Longest | Glycine, Ethanol |
| 7 | Neutral Hydrolysis | Moderate | Glycine, Ethanol |
| 8-10 | Alkaline Hydrolysis | Short | Glycine, Ethanol |
| >10 | Alkaline Hydrolysis | Very Short | Glycine, Ethanol |
Experimental Protocols
To accurately determine the stability of Glycine Ethyl Ester Hydrochloride, a well-designed stability study incorporating forced degradation and a validated stability-indicating analytical method is necessary.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method. These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing.[2][3][4][5]
3.1.1. Acid and Base Hydrolysis:
-
Protocol: Dissolve Glycine Ethyl Ester Hydrochloride in 0.1 M HCl and 0.1 M NaOH separately. Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples should be withdrawn at various time points, neutralized, and analyzed.
-
Expected Outcome: Significant degradation is expected in the basic solution, leading to the formation of glycine. Degradation in the acidic solution is expected to be less pronounced.
3.1.2. Oxidative Degradation:
-
Protocol: Dissolve Glycine Ethyl Ester Hydrochloride in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified duration.
-
Expected Outcome: The susceptibility to oxidation will be determined.
3.1.3. Thermal Degradation:
-
Protocol: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period.
-
Expected Outcome: Assess the solid-state stability and identify any thermally induced degradation products.
3.1.4. Photodegradation:
-
Protocol: Expose the solid drug substance and its solution to UV and visible light as per ICH Q1B guidelines.
-
Expected Outcome: Evaluate the light sensitivity of the molecule.
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.
3.2.1. HPLC Method Parameters (Example): While a specific validated method for Glycine Ethyl Ester Hydrochloride is not publicly available, a typical starting point for method development would be:
-
Column: C18, 4.6 x 150 mm, 5 µm.[6]
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at a low wavelength (e.g., 200-210 nm) is necessary as glycine ethyl ester lacks a strong chromophore.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3.2.2. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all potential degradation products generated during forced degradation studies.
Visualizations
Hydrolysis Mechanisms
The following diagrams illustrate the mechanisms of acid- and base-catalyzed hydrolysis of Glycine Ethyl Ester.
Caption: Acid-catalyzed hydrolysis of Glycine Ethyl Ester.
Caption: Base-catalyzed hydrolysis of Glycine Ethyl Ester.
Experimental Workflow for Stability Study
The logical flow for conducting a comprehensive stability study is outlined below.
Caption: Logical workflow for a stability study.
Conclusion
The stability of Glycine Ethyl Ester Hydrochloride is primarily dictated by its susceptibility to hydrolysis, a reaction that is highly dependent on the pH of the solution. It exhibits the greatest stability in the acidic to neutral pH range and degrades rapidly under alkaline conditions. For the development of stable pharmaceutical products, it is imperative to formulate this compound in a buffered system that maintains an optimal pH. A thorough understanding of its degradation profile, achieved through comprehensive forced degradation studies and the use of a validated stability-indicating analytical method, is a regulatory expectation and a key component of robust formulation development.
References
- 1. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
Glycine Ethyl Ester Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of its Properties, Synthesis, and Applications in Drug Development and Biochemical Research
Glycine (B1666218) ethyl ester hydrochloride, a synthetically accessible derivative of the amino acid glycine, serves as a cornerstone in various scientific disciplines, particularly in peptide synthesis and proteomics. Its utility as a protected form of glycine, coupled with its enhanced stability and solubility, makes it an invaluable reagent for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its role in biochemical and pharmaceutical research.
Core Properties and Data
Glycine ethyl ester hydrochloride is a white to off-white crystalline powder.[1][2][3] The hydrochloride salt form enhances its stability, minimizes hygroscopicity, and simplifies handling and storage compared to its free base form.[2] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₄H₉NO₂·HCl or C₄H₁₀ClNO₂ | [1][4][5][6][7][8][9] |
| Molecular Weight | 139.58 g/mol | [2][3][4][5][6][7][8] |
| CAS Number | 623-33-6 | [1][4][5][6] |
| Appearance | White crystalline powder or chunks | [1][2][3][5] |
| Melting Point | 142-143 °C, 145-146 °C, 140-148 °C, 147–151 °C | [1][2][5][7][9] |
| Purity | ≥98.0%, ≥99% | [1][2][9] |
| Solubility | Soluble in water, ethanol (B145695), and methanol | [1][2] |
| Water Content | Not more than 1.0% | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and application of glycine ethyl ester hydrochloride are crucial for reproducible research. Below are established protocols for its laboratory preparation and its use in key biochemical techniques.
Synthesis of Glycine Ethyl Ester Hydrochloride
A common and effective method for the synthesis of glycine ethyl ester hydrochloride involves the reaction of glycine with ethanol in the presence of thionyl chloride.
Materials:
-
Ethanol
-
Thionyl chloride
-
Glycine
Procedure:
-
Add 247.3 g of thionyl chloride and 130 g of glycine to 1000 ml of ethanol at -10°C.
-
After removing the ice bath, add an additional equivalent amount of glycine in portions.
-
Stir the mixture for 2 hours under reflux.
-
After cooling to room temperature, remove the excess alcohol and thionyl chloride using a rotary evaporator.
-
Add ethanol to the resulting white solid and remove it again on the rotary evaporator to eliminate any residual thionyl chloride. This step should be repeated.
-
Recrystallize the product from ethanol to obtain 218.6 g (90.4% of theory) of glycine ethyl ester hydrochloride.[8]
Another established protocol involves the use of methyleneaminoacetonitrile.
Materials:
-
Absolute alcohol saturated with hydrochloric acid gas
-
96% alcohol
-
Methyleneaminoacetonitrile
Procedure:
-
In a 3-liter round-bottomed flask, combine 500 cc of absolute alcohol saturated with cold hydrochloric acid gas, 870 cc of 96% alcohol, and 70 g of methyleneaminoacetonitrile.
-
Reflux the mixture on a steam bath for three hours, during which ammonium (B1175870) chloride will separate.
-
Filter the hot alcohol solution with suction and cool the filtrate to allow the glycine ethyl ester hydrochloride to crystallize as fine white needles.
-
Filter the product with suction, dry it as much as possible on the filter, and then allow it to air dry. The initial yield is approximately 110 g.
-
Distill the alcohol from the filtrate until about one-third of its volume remains and cool again to obtain a second crop of crystals.
-
The total yield of the product with a melting point of 142–143°C is between 125 to 129 g (87–90% of the theoretical amount). For a highly purified product, recrystallization from absolute alcohol is recommended.[4]
Application in Peptide Synthesis
Glycine ethyl ester hydrochloride is a fundamental building block in peptide synthesis, where it serves as a protected form of glycine, preventing undesirable side reactions at the carboxyl group.[1][2]
Logical Workflow for Peptide Synthesis:
References
- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 2. Mass spectrometry-based carboxyl footprinting of proteins: method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zephyrsynthesis.com [zephyrsynthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. discofinechem.com [discofinechem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectral Analysis of Glycine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Glycine ethyl ester hydrochloride (CAS No: 623-33-6), a compound of interest in various research and development applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Data Presentation
The spectral data for Glycine ethyl ester hydrochloride are summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 4.309 | Quartet | -O-CH₂ -CH₃ |
| 3.929 | Singlet | -CH₂ -NH₂ |
| 1.299 | Triplet | -O-CH₂-CH₃ |
| Solvent: D₂O[1] |
¹³C NMR Spectral Data
-
~170 ppm for the ester carbonyl carbon.
-
~60 ppm for the ethoxy methylene (B1212753) carbon (-O-CH₂ -CH₃).
-
~40 ppm for the alpha-carbon (-CH₂ -NH₂).
-
~14 ppm for the ethoxy methyl carbon (-O-CH₂-CH₃ ).
Infrared (IR) Spectroscopy
The following table summarizes the major absorption bands observed in the IR spectrum of Glycine ethyl ester hydrochloride.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-3400 | Strong, Broad | N-H stretch (Ammonium salt) |
| ~2900-3000 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1580 | Medium | N-H bend (Ammonium salt) |
| ~1200 | Strong | C-O stretch (Ester) |
Mass Spectrometry (MS)
The mass spectrum of Glycine ethyl ester hydrochloride is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 104 | 6.49 | [M+H]⁺ (Molecular ion of the free base) |
| 30 | 99.99 | [CH₂NH₂]⁺ (Fragment) |
| 36 | 19.91 | [HCl]⁺ |
| 27 | 6.94 | [C₂H₃]⁺ (Fragment) |
| 38 | 7.83 | Isotope peak of HCl |
| Source: MassBank of North America (MoNA)[3] |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of Glycine ethyl ester hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
-
Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.
-
Set an appropriate number of scans to achieve an adequate signal-to-noise ratio, which will be significantly higher than for ¹H NMR.
-
Employ a suitable relaxation delay to ensure quantitative accuracy if required.
-
Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum using the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of Glycine ethyl ester hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
IR Spectrum Acquisition (FTIR):
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of Glycine ethyl ester hydrochloride in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).
GC-MS Analysis:
-
Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.
-
The sample is vaporized and separated on a capillary column.
-
The separated components elute from the column and enter the mass spectrometer.
-
Ionization is typically achieved using Electron Ionization (EI) at 70 eV.
-
The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like Glycine ethyl ester hydrochloride.
Caption: Workflow for spectral data acquisition and analysis.
References
Glycine Ethyl Ester Hydrochloride: A Technical Guide to Hygroscopicity and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hygroscopic nature and appropriate storage conditions for Glycine (B1666218) Ethyl Ester Hydrochloride (GEEH). Understanding these properties is critical for maintaining the compound's stability, purity, and performance in research and pharmaceutical applications. This document summarizes key data, outlines relevant experimental methodologies, and provides clear recommendations for handling and storage.
Executive Summary
Glycine Ethyl Ester Hydrochloride (CAS No. 623-33-6) is a widely used amino acid derivative in peptide synthesis and as an intermediate in the manufacturing of pharmaceuticals and other fine chemicals.[1] A key characteristic of this compound is its hygroscopicity, defined as its tendency to absorb moisture from the atmosphere.[2][3][4] This property necessitates specific storage and handling protocols to prevent degradation, ensure accurate weighing, and maintain lot-to-lot consistency. The hydrochloride salt form is generally more stable and less hygroscopic than the free base, making it easier to handle and store without degradation.[5] This guide provides the essential technical details for managing this material effectively in a laboratory or manufacturing setting.
Physicochemical Properties
A summary of the key physical and chemical properties of Glycine Ethyl Ester Hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of Glycine Ethyl Ester Hydrochloride
| Property | Value | Citations |
| Molecular Formula | C₄H₁₀ClNO₂ | [1][6] |
| Molecular Weight | 139.58 g/mol | [2][5][6] |
| Appearance | White to off-white crystalline powder or chunks | [1][5][6] |
| Melting Point | 144-150 °C | [6] |
| Solubility | Soluble in water (>1000 g/L at 20 °C), ethanol, and methanol. | [3][5][7][8] |
| Stability | Stable under recommended storage conditions. Decomposes around 174-200°C. | [6][9][10] |
| Hygroscopicity | Hygroscopic | [2][3][4][8] |
| Water Content (Specification) | Typically ≤ 1.0% |
Hygroscopicity Profile
Glycine Ethyl Ester Hydrochloride is consistently classified as a hygroscopic material in safety data sheets and chemical literature.[2][3][4][8] This means it will actively absorb moisture from the air.
Quantitative Data
Table 2: Quantitative Hygroscopicity Data
| Parameter | Specification Limit | Notes |
| Water Content (Karl Fischer) | ≤ 1.0% | This is a typical quality control specification and represents the maximum allowable moisture content at the time of release. |
The hygroscopic nature of GEEH is significant. Exposure to ambient, humid air can lead to a rapid increase in water content, potentially exceeding this specification. This can have several detrimental effects:
-
Inaccurate Weighing: The absorbed water adds weight, leading to errors in molar calculations for reactions.
-
Chemical Degradation: The presence of water can promote hydrolysis of the ester group, leading to the formation of glycine and ethanol, which are impurities.
-
Physical Changes: Moisture absorption can cause the crystalline powder to cake or deliquesce, making it difficult to handle.
Recommended Storage and Handling Conditions
To mitigate the effects of hygroscopicity and ensure the long-term stability of the product, the following storage and handling conditions are mandatory.
Table 3: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | Citations |
| Container | Keep container tightly closed when not in use. | To minimize contact with atmospheric moisture. | [3][6][9] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | To provide a dry, non-reactive atmosphere, preventing moisture uptake and oxidation. | [2][4] |
| Location | Store in a cool, dry, and well-ventilated area. | To prevent condensation and reduce the rate of potential degradation reactions. | [3][6] |
| Temperature | Store at room temperature or refrigerated (2-8°C). | Lower temperatures can slow degradation, but care must be taken to prevent condensation when warming the container to room temperature before opening. | [2][7][8] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the product. | [6] |
| Handling | Handle in a well-ventilated area. Use personal protective equipment (gloves, safety glasses). Avoid dust formation. | To ensure operator safety and prevent inhalation or contact. | [6] |
Logical Workflow for Handling Hygroscopic GEEH
The following diagram illustrates the critical decision points and workflow for handling Glycine Ethyl Ester Hydrochloride to maintain its integrity.
Caption: Logical workflow for handling hygroscopic materials.
Experimental Protocol: Determination of Hygroscopicity
While a specific water sorption analysis for GEEH is not publicly available, researchers can assess its hygroscopicity using established methods. The following is a generalized protocol based on the European Pharmacopoeia (Ph. Eur.) for hygroscopicity classification.
Objective
To determine the hygroscopicity of a solid substance by measuring its moisture uptake after equilibration at a defined high-humidity condition.
Materials and Equipment
-
Glycine Ethyl Ester Hydrochloride sample
-
Analytical balance (readable to 0.1 mg or better)
-
Drying oven
-
Glass weighing dishes with covers (e.g., Petri dishes)
-
Desiccator containing a saturated solution of ammonium (B1175870) chloride (to maintain 80% ± 2% Relative Humidity at 25°C)
-
Desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or silica (B1680970) gel)
-
Calibrated thermo-hygrometer
Methodology
-
Sample Pre-treatment (Drying):
-
Accurately weigh approximately 1.0 g of the GEEH sample into a clean, tared weighing dish.
-
Place the weighing dish with the sample in the drying oven. Dry the sample at a suitable temperature (e.g., 50-60°C) under vacuum until a constant weight is achieved. Note: The drying temperature should be well below the compound's decomposition temperature of ~174°C.
-
Alternatively, place the sample in the desiccator with phosphorus pentoxide at room temperature until a constant weight is achieved.
-
Record this final dry weight as W₁ .
-
-
Equilibration at High Humidity:
-
Transfer the weighing dish containing the dried sample (W₁) to the desiccator maintained at 80% RH and 25°C ± 1°C.
-
Remove the cover from the weighing dish.
-
Store the sample in the desiccator for exactly 24 hours.
-
-
Final Weighing:
-
After 24 hours, remove the weighing dish from the desiccator.
-
Immediately cover the weighing dish and weigh it.
-
Record the final weight as W₂ .
-
Data Analysis and Interpretation
-
Calculate the percentage weight gain using the following formula:
% Weight Gain = ((W₂ - W₁) / W₁) * 100
-
Classify the hygroscopicity based on the results in Table 4.
Table 4: European Pharmacopoeia Hygroscopicity Classification
| Classification | % Weight Gain |
| Slightly hygroscopic | 0.2% ≤ weight gain < 2.0% |
| Hygroscopic | 2.0% ≤ weight gain < 15.0% |
| Very hygroscopic | ≥ 15.0% weight gain |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Conclusion
Glycine Ethyl Ester Hydrochloride is a hygroscopic solid that requires careful management to maintain its quality and integrity. The primary strategy for mitigation is strict control of the storage environment, specifically by using tightly sealed containers, storing under an inert atmosphere, and protecting the material from moisture. By adhering to the storage recommendations and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliability and consistency of this important chemical reagent in their work.
References
- 1. 623-33-6 CAS MSDS (Glycine ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 6. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 7. zephyrsynthesis.com [zephyrsynthesis.com]
- 8. Glycine ethyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 10. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
Unveiling the Three-Dimensional Architecture of Glycine Ethyl Ester Hydrochloride: A Crystallographic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of glycine (B1666218) ethyl ester hydrochloride, a compound of interest in pharmaceutical and synthetic chemistry. Through a detailed examination of its crystallographic data, this document offers insights into the molecule's three-dimensional arrangement, intermolecular interactions, and the experimental procedures used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug design, materials science, and synthetic chemistry, where a thorough understanding of molecular structure is paramount.
Crystallographic Data Summary
The crystal structure of glycine ethyl ester hydrochloride has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and the key crystallographic parameters are summarized in the tables below for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value | Reference |
| Chemical Formula | C₄H₁₀NO₂⁺·Cl⁻ | [1] |
| Formula Weight | 139.58 g/mol | [1] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [2][3] |
| Temperature | 123 K | [1][2] |
| Wavelength (Mo Kα) | 0.71073 Å | [2] |
| a | 8.965 (3) Å | [1] |
| b | 12.543 (4) Å | [1] |
| c | 5.972 (2) Å | [1] |
| β | 103.630 (5)° | [1] |
| Volume | 652.6 (4) ų | [1] |
| Z | 4 | [1] |
| Density (calculated) | 1.421 Mg/m³ | [2] |
| Absorption Coefficient (μ) | 0.50 mm⁻¹ | [1][2] |
| Crystal Size | 0.33 × 0.33 × 0.23 mm | [1] |
| R-factor (R[F² > 2σ(F²)]) | 0.027 | [1] |
| Weighted R-factor (wR(F²)) | 0.064 | [1] |
| Goodness-of-fit (S) | 1.00 | [1] |
Table 2: Data Collection and Refinement Statistics
| Parameter | Value | Reference |
| Diffractometer | Rigaku SPIDER | [1] |
| Reflections Collected | 4996 | [1] |
| Independent Reflections | 1489 | [1] |
| Reflections with I > 2σ(I) | 1294 | [1] |
| R_int | 0.024 | [1] |
| Number of Parameters | 87 | [1] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following sections outline the procedures employed for the crystallization and subsequent crystal structure determination of glycine ethyl ester hydrochloride.
Crystallization by Slow Evaporation
Single crystals of glycine ethyl ester hydrochloride suitable for X-ray diffraction were obtained using the slow evaporation method.[4]
-
Preparation of the Solution: Glycine ethyl ester hydrochloride (commercially available from suppliers like Sigma Aldrich) was dissolved in methanol.[1]
-
Evaporation: The solution was left undisturbed at ambient temperature, allowing the solvent to evaporate slowly over a period of several days.[1]
-
Crystal Formation: As the solvent evaporated, the concentration of the solute increased, leading to the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure was carried out using single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal was selected and mounted on the goniometer head of a Rigaku SPIDER diffractometer.[1]
-
Data Collection: The diffractometer was equipped with a molybdenum X-ray source (Mo Kα radiation, λ = 0.71073 Å).[2] Data collection was performed at a low temperature of 123 K to minimize thermal vibrations of the atoms.[1][2] A total of 4996 reflections were measured.[1]
-
Data Reduction: The collected raw diffraction data was processed to yield a set of independent reflections. This process included corrections for various experimental factors. The data reduction resulted in 1489 independent reflections.[1]
-
Structure Solution and Refinement: The crystal structure was solved and refined using the SHELXS97 and SHELXL97 software packages.[1] The refinement of the structural model converged to a final R-factor of 0.027 for reflections with I > 2σ(I) and a weighted R-factor of 0.064 for all data.[1]
Visualizing the Experimental Workflow
To provide a clear overview of the process from starting material to final crystal structure, the following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the crystal structure determination of glycine ethyl ester hydrochloride.
Structural Insights
The crystal structure analysis reveals that glycine ethyl ester hydrochloride exists as a salt, with the glycine ethyl ester cation and a chloride anion. The molecules are organized in the crystal lattice through a network of intermolecular interactions, including N-H···Cl and C-H···O hydrogen bonds.[1][2] This network of hydrogen bonds results in the formation of a two-dimensional supramolecular assembly in the ab plane.[1] A detailed understanding of these interactions is critical for predicting the compound's physical properties and its behavior in different environments, which is of particular importance in the context of drug development and formulation.
References
reaction of Glycine ethyl ester, hydrochloride with coupling reagents
An In-depth Technical Guide to the Reaction of Glycine (B1666218) Ethyl Ester Hydrochloride with Coupling Reagents
Introduction
Glycine ethyl ester hydrochloride is a fundamental building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development.[1] As the ester-protected form of the simplest amino acid, glycine, it serves as a crucial C-terminal starting point or an internal glycine unit in a growing peptide chain. The ester group protects the carboxylic acid functionality, preventing it from participating in unwanted side reactions, while the hydrochloride salt form enhances the compound's stability, purity, and handling characteristics.[1]
The formation of a peptide (amide) bond between an N-protected amino acid (or peptide) and the amino group of glycine ethyl ester is not a spontaneous reaction. It requires the activation of the carboxylic acid group by a "coupling reagent."[2][3] These reagents convert the carboxyl group into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the glycine ethyl ester's amino group to form the desired peptide bond.[2][4]
This guide provides a detailed overview of the reaction of glycine ethyl ester hydrochloride with common classes of coupling reagents, offering comparative data, detailed experimental protocols, and visualizations of the underlying chemical mechanisms and workflows.
The Critical Role of the Hydrochloride Salt and Base
Glycine ethyl ester is supplied as a hydrochloride salt (H₂N-CH₂-COOEt·HCl) to ensure stability. In this form, the amino group is protonated (as an ammonium (B1175870) salt, H₃N⁺-), rendering it non-nucleophilic and unable to participate in the coupling reaction.
To initiate the reaction, a stoichiometric amount of a non-nucleophilic organic base must be added to the reaction mixture. The base neutralizes the hydrochloride salt, deprotonating the ammonium group to liberate the free amine (H₂N-). This free amine is the active nucleophile that attacks the activated carboxylic acid.
Commonly used bases include:
-
Triethylamine (TEA)
-
N-Methylmorpholine (NMM) [3]
The choice of base can be critical, as more hindered bases like DIPEA can sometimes help minimize side reactions, such as racemization, which is the loss of stereochemical integrity at the chiral center of the amino acid being activated.[3][6]
General Mechanism of Amide Bond Formation
The core of the reaction involves two main stages: activation and coupling. The coupling reagent first reacts with the N-protected amino acid to form a reactive intermediate. This intermediate is then attacked by the free amine of the glycine ethyl ester to form the peptide bond.
References
- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. youtube.com [youtube.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Glycine Ethyl Ester Hydrochloride: A Versatile Glycine Source in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Glycine (B1666218) ethyl ester hydrochloride stands as a cornerstone reagent in synthetic organic chemistry, offering a stable and reactive glycine equivalent for a multitude of applications. Its utility spans from the assembly of complex peptides to the synthesis of novel heterocyclic scaffolds and unnatural amino acids. This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and visual representations of key synthetic workflows.
Physicochemical Properties
Glycine ethyl ester hydrochloride is a white to off-white crystalline powder. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 623-33-6 | [2] |
| Molecular Formula | C₄H₁₀ClNO₂ | [3] |
| Molecular Weight | 139.58 g/mol | [3] |
| Melting Point | 145-146 °C | [4] |
| Solubility | Soluble in water and ethanol (B145695) | |
| Appearance | White to off-white crystalline powder | [5] |
Core Applications in Synthesis
The primary utility of glycine ethyl ester hydrochloride lies in its role as a protected glycine building block. The ethyl ester protects the carboxylic acid functionality, allowing for selective reactions at the amino group. This strategic protection is pivotal in a variety of synthetic transformations.
Peptide Synthesis
In peptide synthesis, glycine ethyl ester hydrochloride serves as a readily available C-terminal glycine residue. The amino group can be coupled with an N-protected amino acid to form a dipeptide, which can be further elongated.
A standard approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide bond formation. The following table summarizes a typical solution-phase peptide coupling reaction.
| Reactants | Coupling Agent | Solvent | Reaction Time | Yield |
| N-Boc-L-Alanine, Glycine ethyl ester hydrochloride | EDC | Dichloromethane (B109758) | 30 min (reflux) | Not specified |
| N-Cbz-L-leucine, Glycine ethyl ester | Methoxy acetylene | Ethyl acetate | 3 hours (50°C) | High |
| N-Cbz-S-benzyl-cysteine, Glycine ethyl ester | Ethoxy acetylene | Ethyl acetate | 3 hours (60°C) | High |
Materials:
-
Glycine ethyl ester hydrochloride (0.37 g)
-
N-(tert-butoxycarbonyl)-L-alanine (0.5 g)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.5 g)
-
Triethylamine (B128534) (1.5 mL)
-
Dichloromethane (15 mL)
Procedure:
-
Dissolve glycine ethyl ester hydrochloride in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution to neutralize the hydrochloride and free the amine.
-
Add N-(tert-butoxycarbonyl)-L-alanine followed by EDC to the reaction mixture.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture.
-
The dipeptide product can be isolated and purified using standard work-up and chromatographic techniques.[6]
Glycine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Gly-OH), is a fundamental building block in solid-phase peptide synthesis. The following diagram illustrates a typical SPPS cycle.
Synthesis of α-Substituted Amino Acids via Schiff Base Alkylation
A powerful application of glycine ethyl ester hydrochloride is in the synthesis of unnatural α-amino acids. This is commonly achieved through the alkylation of a Schiff base derivative. The benzophenone (B1666685) imine of glycine ethyl ester is a popular choice due to its stability and crystallinity.
The general strategy involves the formation of the Schiff base, followed by deprotonation at the α-carbon to form a stabilized enolate, which is then alkylated with an appropriate electrophile. Subsequent hydrolysis of the imine and ester functionalities yields the desired α-substituted amino acid.
The following table presents a summary of yields for the alkylation of the benzophenone Schiff base of glycine ethyl ester under phase-transfer conditions.
| Alkylating Agent (R-X) | Base | Phase-Transfer Catalyst | Solvent | Yield of Alkylated Schiff Base |
| Benzyl (B1604629) bromide | 50% aq. KOH | (S,S)-3,4,5-F₃-C₆H₂-NAS-Br | Toluene | 96% |
| Allyl bromide | 50% aq. KOH | (S,S)-3,4,5-F₃-C₆H₂-NAS-Br | Toluene | High |
| Ethyl iodide | 10% aq. NaOH | Tetrabutylammonium hydrogen sulfate | Methylene chloride | Good to excellent |
| n-Octyl bromide | 10% aq. NaOH | Tetrabutylammonium hydrogen sulfate | Methylene chloride | Moderate |
Part A: Synthesis of Benzophenone Imine of Glycine Ethyl Ester
Materials:
-
Glycine ethyl ester hydrochloride
-
Benzophenone imine
-
Dichloromethane
Procedure:
-
Suspend glycine ethyl ester hydrochloride in dichloromethane.
-
Add benzophenone imine and stir the mixture at room temperature.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.[7]
Part B: Phase-Transfer Catalyzed Alkylation
Materials:
-
Benzophenone imine of glycine ethyl ester
-
Alkyl halide (e.g., benzyl bromide)
-
Toluene
-
50% aqueous potassium hydroxide (B78521)
-
Chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-F₃-C₆H₂-NAS-Br)
Procedure:
-
In a round-bottom flask, combine the benzophenone imine of glycine ethyl ester, the alkyl halide, and the phase-transfer catalyst in toluene.
-
Add the 50% aqueous potassium hydroxide solution.
-
Stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C).
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up to separate the organic layer.
-
The alkylated product can be purified by column chromatography.[6]
Synthesis of Heterocyclic Compounds
Glycine ethyl ester hydrochloride is a valuable precursor for the synthesis of various heterocyclic compounds, including hydantoins and benzodiazepines.
Hydantoins can be synthesized from α-amino esters in a two-step process. First, the amino ester is treated with potassium cyanate (B1221674) to form a ureido derivative. Subsequent acid-catalyzed cyclization yields the hydantoin (B18101).
| Starting Amino Acid | Yield of Hydantoin Derivative |
| Glycine | 74% (for the esterification step) |
Step 1: Esterification of Glycine
Materials:
-
Glycine (5 g)
-
Absolute ethanol (15 mL)
-
Hydrogen chloride gas
Procedure:
-
Suspend glycine in absolute ethanol in an oil bath.
-
Bubble hydrogen chloride gas through the stirred mixture for approximately 30 minutes until the glycine dissolves.
-
Evaporate the solvent to dryness to obtain glycine ethyl ester hydrochloride.[8]
Step 2: Formation of the Ureido Derivative and Cyclization
Materials:
-
Glycine ethyl ester hydrochloride
-
Potassium cyanate
-
37% Hydrochloric acid
Procedure:
-
Dissolve the glycine ethyl ester hydrochloride in water and cool to -5 °C.
-
Add a solution of potassium cyanate in water and stir for 2 hours.
-
Add 37% hydrochloric acid and stir overnight.
-
The hydantoin product can be isolated by filtration and recrystallization.[8]
1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamines with ketones. While not a direct reaction of glycine ethyl ester hydrochloride itself, derivatives of glycine can be used to construct the benzodiazepine (B76468) core. For instance, 2-aminobenzophenones can be reacted with glycine ethyl ester hydrochloride in pyridine (B92270) to form a benzodiazepine derivative.[9]
| Reactants | Solvent | Reaction Conditions | Yield |
| 2-Aminobenzophenone, Glycine ethyl ester hydrochloride | Pyridine | Reflux, 15 hours | Moderate to high |
Spectroscopic Data
The following table summarizes key spectroscopic data for glycine ethyl ester hydrochloride.
| Technique | Key Signals |
| ¹H NMR (D₂O) | δ 4.31 (q, 2H, OCH₂), 3.93 (s, 2H, NCH₂), 1.30 (t, 3H, CH₃) |
| ¹³C NMR (CD₃OD) | δ 167.5 (C=O), 63.5 (OCH₂), 41.1 (NCH₂), 14.4 (CH₃) |
| IR (KBr Pellet) | Characteristic peaks for N-H, C=O (ester), and C-O stretching. |
Conclusion
Glycine ethyl ester hydrochloride is an indispensable reagent for chemists in both academic and industrial settings. Its stability, reactivity, and versatility make it a preferred source of the glycine motif in a wide range of synthetic endeavors. The protocols and data presented in this guide highlight its central role in modern organic synthesis, from the construction of life's building blocks in peptide synthesis to the creation of novel molecular architectures with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycine ethyl ester hydrochloride(623-33-6) 1H NMR spectrum [chemicalbook.com]
- 3. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. ikm.org.my [ikm.org.my]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Methodological & Application
Application Notes: Glycine Ethyl Ester Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
Introduction
Glycine (B1666218) ethyl ester hydrochloride (GEEH) is the hydrochloride salt of the ethyl ester of glycine, the simplest amino acid.[1] It serves as a glycine building block where the carboxylic acid group is protected as an ethyl ester, and the amino group is available for reaction after neutralization of the hydrochloride salt.[1] While not a standard reagent for peptide chain elongation in conventional Fmoc or Boc-based Solid-Phase Peptide Synthesis (SPPS)—where Nα-protected amino acids (e.g., Fmoc-Gly-OH) are used—GEEH offers unique applications in specific SPPS workflows. Its high solubility in water and polar organic solvents, combined with the stability afforded by the hydrochloride form, makes it a versatile intermediate.[1][2][3]
The primary applications of GEEH in the context of SPPS include the initial loading of glycine onto specific resins to create a C-terminal ester, serving as a precursor for solution-phase synthesis of peptide fragments for subsequent solid-phase condensation, and as a starting material for synthesizing specialized linkers or non-standard amino acids.[4][5][6]
Physicochemical Properties
The properties of Glycine Ethyl Ester Hydrochloride are critical for its application in synthesis protocols.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀ClNO₂ | [1] |
| Molecular Weight | 139.58 g/mol | [1] |
| CAS Number | 623-33-6 | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Purity | ≥98.0% | [1] |
| Melting Point | 147–151 °C | [1] |
| Solubility | Soluble in water, ethanol, methanol; insoluble in ether | [1][3] |
Application 1: Loading Glycine onto Resins for C-Terminal Modification
One specialized application of GEEH is the direct loading onto resins sensitive to free carboxylic acids or for workflows where a C-terminal ethyl ester is the desired final product. Using a resin like 2-chlorotrityl chloride (2-CTC) allows the free amine of glycine ethyl ester to be attached directly. The resulting peptide, when cleaved under mild acidic conditions, retains the C-terminal ethyl ester. If the standard C-terminal carboxylic acid is required for subsequent synthesis, the ethyl ester can be saponified (hydrolyzed) post-loading.
Workflow for Resin Loading and Preparation for Elongation
Caption: Workflow for loading GEEH onto resin and subsequent processing.
Application 2: Precursor for Solution-Phase Fragment Synthesis
GEEH is widely used as a starting material for the solution-phase synthesis of dipeptides or larger peptide fragments.[6][7] These fragments can then be purified and used in a convergent SPPS approach, where the fragment is coupled to a resin-bound peptide chain. This strategy is particularly useful for reducing difficult couplings or aggregation during SPPS.
Representative Reaction Parameters for Dipeptide Synthesis
| Parameter | Description | Typical Value/Reagent |
| N-Protected Amino Acid | N-terminally blocked amino acid for coupling. | Boc-AA-OH or Z-AA-OH (1.0 eq) |
| Glycine Component | C-terminally blocked glycine. | Glycine Ethyl Ester HCl (1.0 eq) |
| Coupling Agent | Activates the carboxyl group of the N-protected amino acid. | DCC/HOBt or HATU |
| Base | Neutralizes GEEH and facilitates coupling. | Triethylamine (TEA) or DIEA (1.0-1.1 eq) |
| Solvent | Dissolves reactants. | Dichloromethane (DCM) or Acetonitrile |
| Reaction Time | Duration of the coupling reaction. | 2-16 hours |
| Temperature | Reaction temperature. | 0 °C to Room Temperature |
| Typical Yield | Crude product yield post-workup. | 65-85% |
Experimental Protocols
Protocol 1: Loading of Glycine Ethyl Ester onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of glycine ethyl ester to 2-CTC resin. This method results in a resin-bound amino acid ester.
Materials:
-
2-Chlorotrityl chloride resin (1.0 g, ~1.6 mmol/g loading)
-
Glycine ethyl ester hydrochloride (GEEH) (4 eq, ~900 mg)
-
N,N-Diisopropylethylamine (DIEA) (8 eq, ~2.2 mL)
-
Dichloromethane (DCM), synthesis grade
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Capping Solution: DCM:Methanol:DIEA in a 17:2:1 ratio (v/v/v)
-
Fritted reaction vessel
Methodology:
-
Resin Swelling: Place the 2-CTC resin in the reaction vessel. Add DCM (10 mL/g of resin) and allow it to swell for 30 minutes with gentle agitation.[8] Drain the DCM.
-
GEEH Neutralization: In a separate vial, dissolve GEEH (4 eq) in DCM (10 mL). Add DIEA (4 eq, ~1.1 mL) and vortex briefly.
-
Coupling: Add the neutralized GEEH solution to the swollen resin. Add another 4 eq of DIEA to the vessel. Agitate the mixture for 2 hours at room temperature.[9]
-
Capping: Drain the reaction solution. To cap any unreacted chloride sites, add the capping solution (10 mL) and agitate for 30-45 minutes.[10]
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum. The loading efficiency can be estimated by weight gain or determined spectrophotometrically after Fmoc-amino acid attachment and subsequent deprotection.
Workflow for C-Terminal Ethyl Ester Peptide Synthesis
Caption: SPPS workflow to yield a peptide with a C-terminal ethyl ester.
Protocol 2: Saponification of Resin-Bound Ethyl Ester
This protocol is performed after Protocol 1 if a C-terminal carboxylic acid is needed for standard peptide elongation.
Materials:
-
GEE-loaded resin from Protocol 1
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M HCl solution
-
DMF, THF, Water, DCM for washing
Methodology:
-
Resin Swelling: Swell the GEE-loaded resin in THF.
-
Hydrolysis: Prepare a solution of LiOH (e.g., 1 M) in a mixture of THF and water (e.g., 3:1 v/v). Add the solution to the resin and agitate at room temperature. Monitor the reaction for completeness (typically 2-4 hours).
-
Washing: Drain the hydrolysis solution. Wash the resin thoroughly with a sequence of THF/Water, Water, and DMF to remove excess base.
-
Neutralization: To ensure the carboxyl group is protonated, wash the resin with a dilute acid solution (e.g., 1% HCl in dioxane or similar aprotic solvent), followed by extensive washing with DMF.
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum. The resin is now ready for standard Fmoc-SPPS.
Protocol 3: Cleavage of Peptide Ethyl Ester from 2-CTC Resin
This protocol uses mild acidic conditions to cleave the peptide from the 2-CTC resin while preserving the C-terminal ethyl ester and acid-labile side-chain protecting groups.
Materials:
-
Peptide-ethyl-ester-loaded 2-CTC resin
-
Cleavage Cocktail: 1-2% Trifluoroacetic acid (TFA) in DCM
-
Cold diethyl ether
-
Centrifuge tubes
Methodology:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the mild cleavage cocktail (10 mL per gram of resin). Agitate gently at room temperature. The cleavage is typically rapid; perform the cleavage in multiple short intervals (e.g., 5 x 2 minutes), collecting the filtrate each time to minimize acid contact time.
-
Peptide Precipitation: Combine the filtrates and precipitate the peptide by adding the solution dropwise into a large volume of cold diethyl ether (~10x the volume of the filtrate).[8]
-
Peptide Collection: Cool the ether suspension at -20 °C for at least 30 minutes to maximize precipitation. Centrifuge the suspension to pellet the peptide.
-
Washing & Drying: Decant the ether. Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers. Dry the crude peptide pellet under vacuum. The product is the crude peptide ethyl ester, ready for purification by HPLC.
References
- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 2. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 3. Page loading... [guidechem.com]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. peptideweb.com [peptideweb.com]
- 10. chem.uci.edu [chem.uci.edu]
protocol for using Glycine ethyl ester, hydrochloride in peptide coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218) ethyl ester hydrochloride is a widely utilized building block in peptide synthesis. It serves as a protected form of glycine, the simplest amino acid, where the carboxylic acid group is masked as an ethyl ester. This protection prevents self-polymerization and directs the reaction to the desired N-terminus. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying handling and reaction setup.[1] These application notes provide a comprehensive overview and detailed protocols for the effective use of Glycine ethyl ester hydrochloride in solution-phase peptide coupling reactions.
Principle of Peptide Coupling
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In this context, the amino group of Glycine ethyl ester hydrochloride acts as the nucleophile, attacking the activated carboxyl group of an N-protected amino acid. The reaction requires two key steps:
-
Neutralization: The amino group of Glycine ethyl ester hydrochloride is protonated and inactive. A non-nucleophilic organic base must be added to the reaction mixture to deprotonate the ammonium (B1175870) salt, yielding the free amine which can act as a nucleophile.[2]
-
Carboxyl Group Activation: The carboxylic acid of the incoming N-protected amino acid is converted into a more reactive species by a "coupling reagent." This activated intermediate is highly susceptible to nucleophilic attack by the free amine of the glycine ethyl ester.[3]
Additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. These additives can react with the activated carboxyl group to form an active ester intermediate, which helps to increase coupling efficiency and minimize the risk of racemization at the alpha-carbon of the N-protected amino acid.[4][5]
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical and influences reaction time, yield, and the degree of side reactions. The following table summarizes the performance of several common classes of coupling reagents used in solution-phase peptide synthesis. Yields are representative and can be highly dependent on the specific amino acid substrates and reaction conditions.
| Coupling Reagent Class | Example(s) | Additive | Base (Equivalents) | Typical Reaction Time (h) | Typical Yield (%) | Key Features & Considerations |
| Carbodiimides | EDC·HCl, DCC, DIC | HOBt or Oxyma | DIPEA or TEA (2-2.2) | 2 - 12 | 80 - 95 | EDC is water-soluble, allowing for easy removal of its urea (B33335) byproduct via aqueous work-up.[3][4] DCC's urea byproduct is insoluble in most organic solvents and is removed by filtration.[6] |
| Onium (Aminium/Uronium) Salts | HBTU, HATU, HCTU, TBTU | N/A (contains HOBt/HOAt moiety) | DIPEA or NMM (2-3) | 0.5 - 2 | 90 - 99 | Highly efficient and fast.[7][8] HATU is generally more reactive than HBTU.[4] Can cause guanidinylation of the free amine if used in large excess. |
| Phosphonium Salts | PyBOP, PyAOP | N/A (contains HOBt/HOAt moiety) | DIPEA or NMM (2-3) | 0.5 - 3 | 90 - 98 | Byproducts are generally non-carcinogenic.[6] Lower risk of guanidinylation compared to onium salts.[8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative solution-phase peptide coupling reaction: the synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-glycine ethyl ester.
Protocol: Coupling of Boc-L-Alanine with Glycine Ethyl Ester Hydrochloride using EDC/HOBt
Materials:
-
Boc-L-Alanine (1.0 equivalent)
-
Glycine ethyl ester hydrochloride (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)
Procedure:
-
Preparation of the N-protected Amino Acid Solution:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM.
-
Cool the flask to 0 °C using an ice-water bath and stir the solution.
-
-
Neutralization of Glycine Ethyl Ester Hydrochloride:
-
In a separate flask, dissolve Glycine ethyl ester hydrochloride (1.0 eq.) in anhydrous DCM.
-
Add DIPEA (2.2 eq.) dropwise to the solution. Note: 1.0 equivalent of base is for the neutralization, and the rest is for the subsequent coupling step.
-
Stir the mixture at room temperature for 15-20 minutes to ensure complete deprotonation.
-
-
The Coupling Reaction:
-
Add the neutralized glycine ethyl ester solution from step 2 to the cooled (0 °C) Boc-L-Alanine/HOBt solution from step 1.
-
To this combined mixture, add EDC·HCl (1.2 eq.) in a single portion.
-
Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let the reaction proceed overnight at room temperature.[2]
-
-
Reaction Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with additional DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).[2][5] This removes unreacted starting materials, the urea byproduct from EDC, and other water-soluble impurities.
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure protected dipeptide, Boc-L-Alanyl-glycine ethyl ester.
-
Combine the pure fractions and evaporate the solvent to yield the final product, which is typically a white solid or a viscous oil.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a typical solution-phase peptide coupling reaction.
Peptide Coupling Reaction Mechanism
Caption: Simplified mechanism of carbodiimide-mediated peptide coupling.
Troubleshooting and Optimization Logic
Caption: Decision logic for troubleshooting peptide coupling reactions.
References
- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Glycine Ethyl Ester Hydrochloride as a Carboxyl Protecting Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
In peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is fundamental to prevent unwanted side reactions at reactive functional groups.[1][2] Glycine (B1666218), the simplest amino acid, possesses both a reactive amino group and a carboxylic acid group. To facilitate selective amide bond formation at the N-terminus, the C-terminal carboxylic acid must be temporarily masked.
Glycine ethyl ester hydrochloride (CAS: 623-33-6) is a widely used derivative where the carboxylic acid is protected as an ethyl ester.[3] The hydrochloride salt form enhances the compound's stability, purity, and handling characteristics, making it a reliable building block in both laboratory-scale and industrial synthesis.[3] Its high solubility in water and polar organic solvents further simplifies its use in various reaction conditions.[3][4] This document provides detailed protocols for the protection of glycine as its ethyl ester hydrochloride and subsequent deprotection strategies.
Physicochemical Properties and Advantages
Glycine ethyl ester hydrochloride is a white to off-white crystalline powder valued for its stability and reactivity.[3][5] Its key properties and advantages are summarized below.
Table 1: Physicochemical Properties of Glycine Ethyl Ester Hydrochloride
| Property | Value | References |
|---|---|---|
| CAS Number | 623-33-6 | [3][6] |
| Molecular Formula | C₄H₁₀ClNO₂ | [3][6] |
| Molecular Weight | 139.58 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Melting Point | 145–151 °C | [3][6] |
| Purity | ≥98.0% | [3][7] |
| Solubility | Soluble in water, ethanol, methanol (B129727) |[3][4] |
Key Advantages:
-
Enhanced Stability: The hydrochloride salt is more stable, less hygroscopic, and easier to store without degradation compared to the free base.[3]
-
Improved Handling: As a solid crystalline powder, it is easy to weigh and handle.[3]
-
High Reactivity: The ester form facilitates nucleophilic attack for efficient amide bond formation during peptide coupling.[3][4]
-
Versatility: It is applicable in a wide range of synthetic processes, including peptide synthesis, pharmaceutical intermediate production, and fine chemical manufacturing.[3][4][5]
Core Applications in Research and Development
Glycine ethyl ester hydrochloride is a crucial intermediate in several fields:
-
Peptide Synthesis: It serves as a protected glycine building block, preventing self-polymerization and allowing for the controlled, sequential addition of other amino acids to build a peptide chain.[3][5][8]
-
Pharmaceutical Development: The compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), including antibiotics and drugs targeting neurological disorders.[4][5][9] It is also used in prodrug synthesis, where the ester group can be hydrolyzed in vivo.[3]
-
Biochemical Research: It is used in studies of amino acid metabolism and protein synthesis, and can also act as a buffering agent to stabilize sensitive biological samples.[9][10]
Experimental Workflow and Reaction Schemes
The overall workflow for using glycine ethyl ester as a protecting group involves three main stages: protection of the glycine carboxyl group, utilization of the protected amino acid in a subsequent reaction (e.g., peptide coupling), and finally, deprotection to reveal the free carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 4. Glycine Ethyl Ester Hydrochloride: A Key Intermediate for Pharmaceutical and Chemical Applications [jindunchemical.com]
- 5. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 6. innospk.com [innospk.com]
- 7. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for the Use of Glycine Ethyl Ester Hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218) ethyl ester hydrochloride (GEE·HCl) is a versatile and economically important building block in the synthesis of pharmaceutical intermediates. As the ethyl ester hydrochloride salt of the simplest amino acid, glycine, it offers a stable and reactive starting material for a variety of chemical transformations. Its primary utility lies in its bifunctional nature, possessing a nucleophilic amino group and an ester functionality that can be further manipulated. The hydrochloride salt form enhances its stability and handling properties compared to the free base.[1]
These application notes provide an overview of the key applications of GEE·HCl in pharmaceutical synthesis and detailed protocols for the preparation of representative intermediates.
Key Applications
Glycine ethyl ester hydrochloride is a crucial precursor in the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its main applications include:
-
Peptide Synthesis: GEE·HCl serves as a fundamental C-terminal glycine source in the synthesis of dipeptides, polypeptides, and more complex peptide-based drugs. The ethyl ester group provides a convenient protecting group for the carboxylic acid, allowing for selective N-terminal peptide bond formation.[1][2]
-
Synthesis of Nootropic Drugs: It is a key starting material in the synthesis of nootropic agents like (S)-oxiracetam, which are used to enhance cognitive function.
-
Preparation of Heterocyclic Compounds: The reactive amino group of GEE·HCl facilitates its use in the construction of various heterocyclic scaffolds, such as 2,5-diketopiperazines (cyclic dipeptides), which are prevalent in many biologically active compounds.[3]
-
Synthesis of Diazo Compounds: GEE·HCl is the starting material for the synthesis of ethyl diazoacetate, a versatile reagent in organic synthesis for cyclopropanations, Wolff rearrangements, and other carbon-carbon bond-forming reactions.[4][5][6]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key pharmaceutical intermediates using Glycine ethyl ester hydrochloride.
Synthesis of a Protected Dipeptide: N-Boc-Glycyl-L-valine Ethyl Ester
This protocol details the coupling of N-Boc-glycine with L-valine ethyl ester, which can be similarly applied to GEE·HCl for the synthesis of glycyl dipeptides. This reaction is a fundamental step in the solution-phase synthesis of peptides.
Reaction Scheme:
Experimental Procedure:
-
Preparation of L-valine ethyl ester hydrochloride (can be substituted with GEE·HCl for other dipeptides): To a stirred suspension of L-valine (11.7 g, 100 mmol) in absolute ethanol (B145695) (150 mL) at 0 °C, slowly add thionyl chloride (11 mL, 150 mmol).[7]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The solvent is removed under reduced pressure to yield L-valine ethyl ester hydrochloride as a white solid. This can be used without further purification.[7]
-
Peptide Coupling: Dissolve N-Boc-glycine (17.5 g, 100 mmol), L-valine ethyl ester hydrochloride (18.1 g, 100 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt) (15.3 g, 100 mmol) in dichloromethane (B109758) (DCM) (200 mL).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (21.0 g, 110 mmol) in DCM (50 mL).[7]
-
Add N-methylmorpholine (NMM) (11.0 mL, 100 mmol) to neutralize the hydrochloride salt.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up and Purification: The precipitated dicyclohexylurea (DCU) is removed by filtration.[7]
-
Wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Val-OEt.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | N-Boc-glycine, L-valine ethyl ester hydrochloride | [7] |
| Coupling Reagents | EDC, HOBt, NMM | [7] |
| Solvent | Dichloromethane (DCM) | [7] |
| Reaction Time | 2 hours at 0 °C, then overnight at room temperature | [7] |
| Typical Yield | 80-90% | [8] |
| Purity | >95% after chromatography |
Logical Relationship Diagram:
Dipeptide Synthesis Workflow
Synthesis of (S)-Oxiracetam
This protocol describes the synthesis of the nootropic drug (S)-oxiracetam, a key application of GEE·HCl in the synthesis of APIs.
Reaction Scheme:
Experimental Procedure:
-
Free Base Generation: Add 139.6 g (1.0 mol) of glycine ethyl ester hydrochloride to 1200 mL of anhydrous diethyl ether in a flask. Cool the mixture to -2 °C in an ice-salt bath.[9]
-
Bubble 25.5 g (1.5 mol) of ammonia (B1221849) gas through the suspension to fully neutralize the hydrochloride salt and generate the free glycine ethyl ester.[9]
-
Coupling Reaction: To the ethereal solution of glycine ethyl ester, add 100.8 g of sodium bicarbonate and 705 mL of absolute ethanol.[9]
-
Add 250.0 g of (S)-4-chloro-3-hydroxybutyric acid ethyl ester dropwise over 3 hours.[9]
-
Maintain the reaction at pH 8.0 and a temperature of 68 °C for 28 hours.[9]
-
Work-up and Cyclization: After the reaction is complete, filter the mixture and wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with dichloromethane (7 times the weight of the filtrate).
-
Concentrate the organic extracts and purify by column chromatography.
-
To the purified intermediate, add concentrated ammonia water and react at 30 °C for 8 hours to yield the crude (S)-oxiracetam.[9]
-
Purification: The crude product can be purified by recrystallization from a mixture of water and acetone.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Glycine ethyl ester hydrochloride, (S)-4-chloro-3-hydroxybutyric acid ethyl ester | [9] |
| Base | Ammonia, Sodium Bicarbonate | [9] |
| Solvents | Diethyl ether, Ethanol, Dichloromethane | [9] |
| Reaction Time | Coupling: 28 hours; Cyclization: 8 hours | [9] |
| Typical Yield | Up to 33% | [10] |
| Purity | >99.0% (HPLC) | [10] |
Experimental Workflow Diagram:
(S)-Oxiracetam Synthesis Workflow
Synthesis of 2,5-Diketopiperazine (Cyclo(Gly-Gly))
This protocol outlines the synthesis of the simplest diketopiperazine, cyclo(Gly-Gly), through the cyclization of a dipeptide ester derived from GEE·HCl.
Reaction Scheme:
Experimental Procedure:
-
Synthesis of Glycylglycine (B550881) Ethyl Ester Hydrochloride: This intermediate can be synthesized by coupling N-protected glycine with GEE·HCl followed by deprotection. For example, using N-Cbz-glycine and coupling as described in Protocol 1, followed by hydrogenolysis to remove the Cbz group.
-
Cyclization: Dissolve glycylglycine ethyl ester hydrochloride (1.96 g, 10 mmol) in a suitable solvent such as ethanol or a mixture of 1,4-dioxane (B91453) and water.[11]
-
Add a base, such as piperazine (B1678402) (2 equivalents), to neutralize the hydrochloride and catalyze the cyclization.[11]
-
Heat the reaction mixture. For example, in water under autoclave conditions at 130 °C for 4 hours.[11]
-
Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure.
-
The crude product is purified by washing with water, ethanol, and dichloromethane to afford the desired 2,5-diketopiperazine.[11]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Glycylglycine ethyl ester hydrochloride | [11] |
| Base/Catalyst | Piperazine or heat in water | [11] |
| Solvent | Ethanol or 1,4-dioxane/water | [11] |
| Reaction Conditions | 130 °C, 4 hours (autoclave) | [11] |
| Typical Yield | 63-82% (overall from dipeptide ester) | [11] |
| Purity | >95% after washing |
Signaling Pathway Diagram (Conceptual):
Cyclization to 2,5-Diketopiperazine
Synthesis of Ethyl Diazoacetate
This protocol describes the diazotization of glycine ethyl ester hydrochloride to produce ethyl diazoacetate, a valuable C2-building block.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: A solution of 140 g (1.0 mol) of glycine ethyl ester hydrochloride in 250 mL of water is mixed with 600 mL of dichloromethane in a 2 L four-necked round-bottomed flask fitted with a stirrer, dropping funnel, and thermometer.[5]
-
Cool the mixture to -5 °C.
-
Diazotization: An ice-cold solution of 83 g (1.2 mol) of sodium nitrite (B80452) in 250 mL of water is added with stirring.[5]
-
Lower the temperature to -9 °C, and add 95 g of 5% (by weight) sulfuric acid dropwise over about 3 minutes.[5]
-
Work-up: After the addition is complete, continue stirring for a few minutes.
-
Separate the organic layer. The aqueous layer is extracted once with 75 mL of dichloromethane.
-
The combined organic layers are washed with a sodium bicarbonate solution until neutral.
-
Dry the golden-yellow organic layer over anhydrous sodium sulfate.
-
Isolation: The bulk of the solvent is removed by distillation under reduced pressure. The last traces of solvent are removed at a pressure of 20 mmHg and a maximum pot temperature of 35 °C.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Glycine ethyl ester hydrochloride, Sodium nitrite | [5] |
| Acid | 5% Sulfuric acid | [5] |
| Solvent | Dichloromethane/Water (biphasic) | [5] |
| Reaction Temperature | -5 to -9 °C | [5] |
| Typical Yield | 79-88% | [5] |
| Purity | Sufficient for most synthetic purposes without distillation | [5] |
Experimental Workflow Diagram:
Ethyl Diazoacetate Synthesis Workflow
Conclusion
Glycine ethyl ester hydrochloride is a cornerstone intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its utility in peptide synthesis, the construction of complex APIs, and the preparation of versatile reagents like ethyl diazoacetate underscores its importance in drug discovery and development. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this valuable building block.
References
- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 2. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 3. innospk.com [innospk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Preparation method of (S)-oxiracetam - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102603597B - (S)-Oxiracetam preparation method - Google Patents [patents.google.com]
- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]
Application Notes and Protocols for Carboxyl-Footprinting of Proteins using Glycine Ethyl Ester Hydrochloride and EDC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxyl-footprinting, utilizing glycine (B1666218) ethyl ester hydrochloride (GEE) in conjunction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a powerful mass spectrometry-based technique for investigating protein higher-order structure, protein-protein interactions, and conformational changes.[1][2][3] This method specifically targets solvent-accessible carboxyl groups on glutamate (B1630785) (Glu) and aspartate (Asp) residues, as well as the C-terminus of the protein.[2][4][5] The reaction proceeds under mild, aqueous conditions at physiological pH, making it suitable for studying proteins in their native or near-native states.[5]
The core principle involves the activation of carboxyl groups by the water-soluble carbodiimide, EDC, forming an unstable O-acylisourea intermediate.[6][7] This intermediate then reacts with the primary amine of GEE, resulting in a stable amide bond and a mass increase of 85.05 Da for each modified site.[8] A competing hydrolysis reaction of the intermediate can also occur, leading to a mass increase of 57.02 Da.[8] By comparing the modification patterns between different states of a protein (e.g., ligand-bound vs. unbound), researchers can glean valuable insights into regions of the protein that undergo conformational changes.
Chemical Reaction Mechanism
The modification of protein carboxyl groups with GEE and EDC is a two-step process. First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of glycine ethyl ester to form a stable amide linkage.
Caption: Chemical reaction mechanism of EDC-mediated carboxyl-footprinting with GEE.
Experimental Workflow
A typical carboxyl-footprinting experiment involves several key stages, from sample preparation to data analysis. The following diagram outlines the general workflow.
Caption: General experimental workflow for carboxyl-footprinting.
Detailed Protocols
Materials and Reagents:
-
Protein of interest
-
Glycine ethyl ester hydrochloride (GEE)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Buffer: Phosphate-buffered saline (PBS) pH 7.4 or 50 mM MES, pH 6.0 for activation followed by PBS for coupling.[9]
-
Quenching solution: e.g., hydroxylamine (B1172632) or a high concentration of a primary amine-containing buffer like Tris.
-
Digestion enzyme (e.g., Trypsin) for bottom-up analysis
-
Reagents for LC-MS/MS analysis
Protocol 1: Carboxyl-Footprinting of a Soluble Protein
This protocol is a general guideline and may require optimization for specific proteins.
-
Sample Preparation:
-
Prepare the protein of interest at a suitable concentration (e.g., 1-10 µM) in PBS buffer, pH 7.4.
-
If comparing different states, prepare separate samples for each state (e.g., with and without a ligand).
-
-
Labeling Reaction:
-
Prepare fresh stock solutions of GEE and EDC in water or PBS.
-
Add GEE to the protein solution to a final concentration that is in large molar excess (e.g., 20,000-fold molar excess over the protein).[1]
-
Initiate the reaction by adding EDC to a final concentration that is also in molar excess (e.g., 500-fold molar excess over the protein).[1]
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 10-60 minutes). The reaction time should be optimized to achieve sufficient modification without causing protein unfolding.[1][10]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution. For example, add hydroxylamine to a final concentration of 50 mM or add Tris buffer to a final concentration that effectively scavenges the remaining EDC.
-
-
Sample Processing for Mass Spectrometry:
-
Intact Protein Analysis: The sample can be directly analyzed by LC-MS to determine the overall extent of modification.
-
Bottom-up Analysis (Peptide Level):
-
Denature, reduce, and alkylate the protein sample using standard proteomics protocols.
-
Digest the protein with a protease such as trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Acquire data in a data-dependent manner to obtain both MS1 spectra for quantification and MS2 spectra for peptide identification and localization of the modification.
-
-
Data Analysis:
-
Use a database search engine to identify peptides and localize the GEE modifications. Remember to include the mass shifts for GEE (+85.0522 Da) and its hydrolysis product (+57.0209 Da) as variable modifications on Asp and Glu residues.[8]
-
Quantify the extent of modification for each identified site by comparing the peak areas of the modified and unmodified peptides.
-
For comparative studies, calculate the differential modification between the different protein states.
-
Protocol 2: Isotope-Encoded Carboxyl-Footprinting
For more precise quantitative analysis, an isotope-encoding strategy can be employed.[4][11]
-
Sample Preparation:
-
Prepare two separate samples of the protein in its different conformational states (e.g., State A and State B).
-
-
Differential Labeling:
-
Label the protein in State A with "light" GEE.
-
Label the protein in State B with "heavy" (isotope-labeled) GEE.
-
-
Mixing and Processing:
-
After quenching the labeling reactions, mix the "light" and "heavy" labeled samples in a 1:1 ratio.[11]
-
Process the mixed sample for mass spectrometry analysis as described in Protocol 1.
-
-
Data Analysis:
-
During LC-MS/MS analysis, the "light" and "heavy" labeled peptides will appear as doublets.
-
The ratio of the peak intensities of the "heavy" and "light" peptides provides a direct and accurate measure of the relative solvent accessibility of the carboxyl groups in the two different states.[4]
-
Quantitative Data Summary
The primary quantitative outputs of a carboxyl-footprinting experiment are the mass shifts upon modification and the extent of modification at specific sites.
| Parameter | Value | Description |
| Mass Shift (GEE Adduct) | +85.0522 Da | The mass added to a carboxyl group upon successful modification with glycine ethyl ester.[8] |
| Mass Shift (Hydrolysis) | +57.0209 Da | The mass added to a carboxyl group if the O-acylisourea intermediate is hydrolyzed.[8] |
| Reagent Molar Ratios | [Protein]:[GEE]:[EDC] = 1:20000:500 | An example of reagent ratios used for modifying calmodulin in PBS buffer.[1] |
| Modification Extent | Varies | Determined by mass spectrometry, this reflects the solvent accessibility of the carboxyl group. |
Applications in Research and Drug Development
-
Conformational Change Analysis: Detecting changes in protein structure upon ligand binding, mutation, or post-translational modification.[1][12]
-
Epitope Mapping: Identifying the binding site of an antibody on an antigen.
-
Protein-Protein Interaction Site Mapping: Determining the interface between two or more interacting proteins.[2]
-
Drugability Assessment: Identifying solvent-accessible regions on a target protein that could be amenable to small molecule binding.
-
Biopharmaceutical Characterization: Assessing the structural integrity and comparability of biotherapeutic proteins.
Potential Considerations and Limitations
-
Reaction-induced Unfolding: As carboxyl-group modification is a relatively slow reaction, there is a possibility that the modification itself could induce local unfolding, potentially exposing residues that were not initially solvent-accessible.[1][10] This can be assessed using techniques like hydrogen-deuterium exchange (H/DX).[1][12]
-
Side Reactions: While the reaction is highly specific for carboxyl groups, side reactions with other residues, such as tyrosine, have been reported, which could complicate data analysis.[13]
-
Incomplete Modification: Not all solvent-accessible carboxyl groups may be modified, and the extent of modification can vary.
-
NHS/Sulfo-NHS for Improved Efficiency: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be used to convert the unstable O-acylisourea intermediate into a more stable amine-reactive NHS-ester, which can improve the efficiency of the labeling reaction.[7][14][9]
By carefully designing experiments and being mindful of these considerations, carboxyl-footprinting with GEE and EDC can be a highly informative tool for a wide range of applications in protein science and drug discovery.
References
- 1. Mass spectrometry-based carboxyl footprinting of proteins: method evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discofinechem.com [discofinechem.com]
- 6. researchgate.net [researchgate.net]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Isotope-encoded Carboxyl Group Footprinting for Mass Spectrometry-based Protein Conformational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Tyrosine-EDC Conjugation, an Undesirable Side Effect of the EDC-Catalyzed Carboxyl Labeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Synthesis of Dipeptides using Glycine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of dipeptides utilizing Glycine (B1666218) Ethyl Ester Hydrochloride, a crucial building block in peptide chemistry. This document outlines two common approaches: the coupling of N-Boc-L-Alanine and N-Cbz-L-Phenylalanine with glycine ethyl ester, employing various coupling reagents. The information herein is designed to guide researchers in selecting appropriate methods and executing the synthesis efficiently.
Introduction
Glycine ethyl ester hydrochloride is a protected form of the amino acid glycine, where the carboxylic acid group is esterified with ethanol (B145695) and the amino group is protonated as a hydrochloride salt.[1] This protection strategy is fundamental in peptide synthesis, as it prevents the carboxyl group of glycine from participating in unwanted side reactions during the formation of the peptide bond.[1] The hydrochloride salt form enhances the compound's stability, purity, and ease of handling compared to the free base.[1]
The synthesis of dipeptides is a core process in the development of therapeutic peptides and other biologically active molecules. The general workflow involves three key steps:
-
Protection: The N-terminus of the incoming amino acid is protected with a suitable group (e.g., Boc or Cbz) to ensure specific coupling at the C-terminus. The C-terminus of the other amino acid (in this case, glycine) is protected as an ethyl ester.
-
Coupling: The protected amino acid is activated using a coupling reagent and then reacted with the deprotected amino group of glycine ethyl ester to form the peptide bond.
-
Deprotection: Finally, the protecting groups are removed to yield the desired dipeptide.
This document provides a comparative overview of common coupling reagents and detailed protocols for the synthesis of N-Boc-L-Alanyl-Glycine ethyl ester and N-Cbz-L-Phenylalanyl-Glycine ethyl ester.
Data Presentation
The selection of a coupling reagent is critical as it influences reaction time, yield, and the ease of purification. The following table summarizes a comparison of commonly used coupling reagents for dipeptide synthesis.
| Coupling Reagent | Additive(s) | Typical Reaction Time (hours) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (catalytic) | 4 - 12 | 85 - 95 | Cost-effective and widely used.[2] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[2] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt / DMAP (catalytic) | 2 - 8 | 90 - 98 | Water-soluble carbodiimide (B86325) and byproduct, simplifying workup.[2] | Can be less effective for sterically hindered substrates without additives.[2] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | 1 - 4 | >95 | High efficiency, fast reaction times, and reduced risk of racemization.[2][3] | Higher cost compared to carbodiimides. |
Note: Yields are dependent on the specific amino acids, reaction conditions, and purification methods.
Experimental Workflows
The following diagrams illustrate the logical steps for the synthesis of the two model dipeptides.
References
Application Notes and Protocols: Glycine Ethyl Ester Hydrochloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. Glycine ethyl ester hydrochloride, a derivative of the simplest amino acid, glycine, presents itself as a potential candidate for fragment libraries. Its small size, high solubility, and versatile chemical handles—an ester and a primary amine—make it an attractive starting point for developing more complex and potent drug candidates.[1][2][3][4] This document provides a detailed overview of the potential applications and experimental protocols for using Glycine ethyl ester hydrochloride in FBDD campaigns.
While Glycine ethyl ester hydrochloride is widely used as a building block in peptide synthesis and as an intermediate in the pharmaceutical industry[1][3][5], its direct application as a screening fragment in published FBDD studies is not extensively documented. However, its physicochemical properties align well with the characteristics of a typical fragment. This document, therefore, outlines its potential use and provides generalized protocols for its screening, based on established FBDD techniques.
Physicochemical Properties of Glycine Ethyl Ester Hydrochloride
The suitability of a compound as a fragment is determined by its physicochemical properties, which influence its binding behavior and synthetic tractability.
| Property | Value | Reference |
| CAS Number | 623-33-6 | [4][5][6][7] |
| Molecular Formula | C4H10ClNO2 | [5][6][8][9] |
| Molecular Weight | 139.58 g/mol | [4][5][7][8][9] |
| Appearance | White to off-white crystalline powder | [3][5][8] |
| Melting Point | 142-149 °C | [4][6] |
| Solubility | Highly soluble in water (>1000 g/L at 20°C) | [3][5] |
| LogP | 1.01050 | [5] |
| SMILES | [Cl-].CCOC(=O)C[NH3+] | [6] |
Glycine Ethyl Ester Hydrochloride in the Context of FBDD Workflow
An FBDD campaign typically follows a structured workflow from initial screening to lead optimization. Glycine ethyl ester hydrochloride would be included in a fragment library for the initial screening phase.
Experimental Protocols
The following are detailed protocols for common FBDD screening techniques, adapted for the screening of Glycine ethyl ester hydrochloride.
NMR Spectroscopy for Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.[10] Protein-observed methods like the 2D ¹H-¹⁵N HSQC experiment are particularly robust for identifying binding events and mapping the binding site.[11]
Protocol: 2D ¹H-¹⁵N HSQC Screening
Objective: To identify binding of Glycine ethyl ester hydrochloride to a target protein by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.
Materials:
-
¹⁵N-labeled target protein (0.1-0.3 mM) in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)
-
Glycine ethyl ester hydrochloride stock solution (e.g., 100 mM in NMR buffer)
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Methodology:
-
Protein Preparation: Produce and purify ¹⁵N-labeled target protein.[11] Ensure the protein is stable and soluble at the concentrations required for NMR.
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This will serve as the reference spectrum.
-
Fragment Addition: Add a defined concentration of Glycine ethyl ester hydrochloride to the protein sample (e.g., 10-fold molar excess).
-
Test Spectrum: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference and test spectra. Analyze for chemical shift perturbations (CSPs) of the protein's backbone amide signals. Significant and consistent CSPs indicate a binding event.
-
Hit Validation (Titration): For a confirmed hit, perform a titration experiment by acquiring a series of 2D ¹H-¹⁵N HSQC spectra with increasing concentrations of Glycine ethyl ester hydrochloride to determine the dissociation constant (Kd).
X-Ray Crystallography for Fragment Screening
Crystallographic fragment screening provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[12]
Protocol: Crystal Soaking
Objective: To determine the three-dimensional structure of the target protein in complex with Glycine ethyl ester hydrochloride.
Materials:
-
Crystals of the target protein
-
Soaking solution (stabilizing solution for the crystals)
-
Glycine ethyl ester hydrochloride stock solution (high concentration, e.g., 500 mM)
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is recommended)
Methodology:
-
Crystal Growth: Grow high-quality crystals of the target protein.
-
Soaking: Prepare a soaking solution containing a high concentration of Glycine ethyl ester hydrochloride (e.g., 1-10 mM). Transfer a protein crystal into this solution and incubate for a defined period (minutes to hours).
-
Cryo-cooling: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer and collect X-ray diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure. Analyze the resulting electron density map for evidence of the bound fragment.
Thermal Shift Assay (TSA)
Thermal shift assays (also known as Differential Scanning Fluorimetry or DSF) are a high-throughput method to screen for fragment binding by measuring changes in the thermal stability of the target protein.
Protocol: Differential Scanning Fluorimetry
Objective: To detect the binding of Glycine ethyl ester hydrochloride by measuring an increase in the melting temperature (Tm) of the target protein.
Materials:
-
Purified target protein
-
Fluorescent dye (e.g., SYPRO Orange)
-
Glycine ethyl ester hydrochloride stock solution
-
Real-time PCR instrument
-
96- or 384-well PCR plates
Methodology:
-
Reaction Setup: In each well of a PCR plate, add the target protein, the fluorescent dye, and the appropriate buffer.
-
Fragment Addition: Add Glycine ethyl ester hydrochloride to the test wells (typically at a concentration of 1-5 mM). Include control wells with no fragment.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates binding and stabilization of the protein.
Data Presentation
Quantitative data from fragment screening experiments are crucial for prioritizing hits for further development. The following table provides an illustrative example of how binding data for a hypothetical hit like Glycine ethyl ester hydrochloride might be presented.
| Fragment | Screening Method | Dissociation Constant (Kd) | Ligand Efficiency (LE)* | ΔTm (°C) |
| Glycine ethyl ester HCl | NMR Spectroscopy | 500 µM | 0.35 | N/A |
| Glycine ethyl ester HCl | Thermal Shift Assay | N/A | N/A | +2.5 |
*Ligand Efficiency (LE) is calculated as: LE = -RT * ln(Kd) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms. An LE ≥ 0.3 is generally considered a good starting point for optimization.[13]
Conclusion
Glycine ethyl ester hydrochloride possesses the fundamental characteristics of a valuable fragment for FBDD campaigns. Its small size, high solubility, and synthetic tractability make it an ideal candidate for inclusion in fragment libraries.[1][3][4] The protocols detailed in this document provide a roadmap for screening this and other similar fragments using standard biophysical techniques. While direct, published evidence of its use in FBDD is limited, its potential as a starting point for the development of novel therapeutics is significant. The successful identification of a binding event with Glycine ethyl ester hydrochloride would provide a solid foundation for structure-based design and hit-to-lead optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 4. Glycine ethyl ester hydrochloride 0.99 Ethyl glycinate hydrochloride [sigmaaldrich.com]
- 5. innospk.com [innospk.com]
- 6. Glycine ethyl ester hydrochloride, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 623-33-6・Glycine Ethyl Ester Hydrochloride・071-00772・075-00775[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. zephyrsynthesis.com [zephyrsynthesis.com]
- 9. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Derivatization of Proteins with Glycine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of proteins using glycine (B1666218) ethyl ester (GEE) hydrochloride, in conjunction with a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a powerful technique for modifying solvent-accessible carboxyl groups on glutamic acid and aspartic acid residues.[1][2] This chemical modification is widely employed in structural proteomics, particularly in mass spectrometry (MS)-based protein footprinting. By covalently attaching the GEE molecule to the protein, researchers can gain valuable insights into protein structure, conformation, protein-protein interactions, and ligand binding sites.[1][3] The introduction of a stable mass tag allows for the identification and quantification of modified residues by LC-MS/MS, providing a detailed map of the protein's solvent-accessible surface.[1][4]
Principle of the Method
The derivatization process is a two-step chemical reaction. First, the carbodiimide (EDC) activates the carboxyl groups of aspartic and glutamic acid residues on the protein, forming a highly reactive O-acylisourea intermediate.[1] Subsequently, the primary amine of glycine ethyl ester acts as a nucleophile, attacking the activated carboxyl group to form a stable amide bond.[1] This reaction results in the covalent attachment of the GEE tag to the protein. An excess of GEE is typically used to outcompete potential protein-protein cross-linking reactions.[1] The resulting modification adds a specific mass to the modified residues, which can be readily detected and quantified by mass spectrometry.[5]
Applications
-
Protein Footprinting: Mapping the solvent-accessible surfaces of proteins to understand their three-dimensional structure and conformational changes.[1][6]
-
Protein-Protein Interaction Studies: Identifying binding interfaces by observing changes in the modification pattern of carboxyl residues upon complex formation.
-
Ligand Binding Site Mapping: Determining the binding sites of small molecules, peptides, or other proteins by monitoring the protection of carboxyl groups from derivatization upon ligand binding.
-
Epitope Mapping: Characterizing the binding sites of antibodies on protein antigens.[3]
-
Structural Characterization of Biotherapeutics: Assessing the higher-order structure and stability of monoclonal antibodies and other protein-based drugs.[3][5]
Data Presentation
Quantitative Analysis of GEE Derivatization
The extent of GEE modification can be quantified using mass spectrometry. The data is typically presented as the fraction of modified protein or the number of GEE modifications per protein molecule.
Table 1: Effect of EDC and GEE Concentration on Calmodulin (CaM) Modification [6]
| Molar Equivalents of EDC to Protein | Molar Equivalents of GEE to Protein | Fraction of GEE-modified apo-CaM | Abundance Weighted Number of GEE modifications on apo-CaM |
| 0 | 5000 | ~0.0 | ~0.0 |
| 1250 | 5000 | ~0.8 | ~1.5 |
| 2500 | 5000 | ~0.9 | ~2.0 |
| 5000 | 5000 | ~1.0 | ~2.5 |
Table 2: pH-Dependent Labeling Efficiency of Gum Arabic
| pH | Labeling Efficiency (%) |
| 7 | 56.5 |
| 9 | 68.4 |
| 11 | 72.0 |
Experimental Protocols
Protocol for GEE Derivatization of Calmodulin (CaM) for Mass Spectrometry Analysis[1]
Materials:
-
Calmodulin (CaM) protein sample (e.g., 10 µM)
-
Glycine ethyl ester hydrochloride (GEE) solution (e.g., 2 M in water)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 50 mM in water)
-
Ammonium (B1175870) acetate (B1210297) solution (e.g., 1 M) for quenching
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
To a 5 µL aliquot of the 10 µM protein sample, add 5 µL of the desired concentration of GEE solution.
-
Initiate the labeling reaction by adding 25 µL of the desired concentration of EDC solution.
-
Allow the reaction to proceed for 5 minutes at 22 °C with mixing.
-
After 4 minutes, dilute the reaction solution to 100 µL with 1x PBS.
-
After the 5-minute incubation, transfer the reaction mixture to a vial containing a pre-dispensed quench solution (e.g., 150 µL of 50 mM ammonium acetate) to stop the reaction.
-
The quenched sample is now ready for injection into the LC-MS system for analysis.
General Two-Step Protein Coupling using EDC and a Primary Amine-Containing Molecule
Materials:
-
Protein #1 (containing carboxyl groups)
-
Protein #2 or other amine-containing molecule
-
EDC
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein #1 in the Activation Buffer. Ensure the buffer is free of other carboxyl and amine groups.
-
Activation of Protein #1: Add EDC and NHS (or Sulfo-NHS) to the Protein #1 solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the protein. Incubate for 15-30 minutes at room temperature.
-
Quenching of EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.
-
Removal of Excess Reagents: Immediately remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer.
-
Conjugation: Add the activated Protein #1 to a solution of Protein #2 (or other amine-containing molecule) in the Coupling Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Final Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
The derivatized protein is now ready for downstream analysis.
Visualizations
Chemical Derivatization Mechanism
Caption: EDC-mediated derivatization of protein carboxyl groups with GEE.
Experimental Workflow for Protein Derivatization and MS Analysis
Caption: Workflow for GEE derivatization and subsequent MS analysis.
References
- 1. Mass spectrometry-based carboxyl footprinting of proteins: method evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterizing monoclonal antibody structure by carbodiimide/GEE footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Automated specific amino acid footprinting mass spectrometry: repurposing an HDX platform for determining reagent feasibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iron-Catalyzed Cyclopropanation with Glycine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of cyclopropane (B1198618) rings is a cornerstone of modern organic synthesis, with the resulting motifs being prevalent in numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and protocols for an iron-catalyzed cyclopropanation reaction that utilizes glycine (B1666218) ethyl ester hydrochloride as a safe and inexpensive carbene precursor. This method, performed in aqueous media, offers a user-friendly and efficient alternative to traditional methods that often rely on hazardous diazo compounds like ethyl diazoacetate.[1] The reaction proceeds with good yields and high diastereoselectivity for the trans-cyclopropane product.
Reaction Principle
This cyclopropanation involves a tandem diazotization/cyclopropanation sequence. Glycine ethyl ester hydrochloride reacts in situ with sodium nitrite (B80452) in an aqueous acidic medium to generate a transient diazo species. An iron catalyst, typically an iron(III) porphyrin complex such as iron(III) meso-tetraphenylporphyrin chloride (Fe(TPP)Cl), then facilitates the transfer of the carbene fragment to an olefin substrate.[1] This process is highly selective for the formation of the thermodynamically more stable trans-cyclopropane isomer.
Advantages of this Method
-
Enhanced Safety: Avoids the isolation and handling of potentially explosive and toxic diazo compounds by generating the reactive species in situ.[2][3]
-
Cost-Effectiveness: Utilizes readily available and inexpensive starting materials, including glycine ethyl ester hydrochloride and an iron catalyst.
-
Operational Simplicity: The reaction is conducted in water, open to the air, eliminating the need for stringent inert atmosphere techniques.
-
Favorable Selectivity: Demonstrates high diastereoselectivity for the formation of trans-cyclopropyl esters.
Data Presentation
The following tables summarize the quantitative data for the iron-catalyzed cyclopropanation of various styrene (B11656) derivatives with glycine ethyl ester hydrochloride.
Table 1: Iron-Catalyzed Cyclopropanation of Various Styrenes
| Entry | Styrene Derivative | Yield (%)¹ | Diastereomeric Ratio (trans:cis)² |
| 1 | Styrene | 75 | >95:5 |
| 2 | 4-Methylstyrene | 81 | >95:5 |
| 3 | 4-Methoxystyrene | 85 | >95:5 |
| 4 | 4-tert-Butylstyrene | 78 | >95:5 |
| 5 | 4-Chlorostyrene | 72 | >95:5 |
| 6 | 4-Bromostyrene | 70 | >95:5 |
| 7 | 3-Methylstyrene | 73 | >95:5 |
| 8 | 2-Methylstyrene | 65 | >95:5 |
| 9 | 4-Fluorostyrene | 71 | >95:5 |
| 10 | 4-Trifluoromethylstyrene | 68 | >95:5 |
¹Isolated yield of the pure trans-product. ²Determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
Materials and Equipment
-
Iron(III) meso-tetraphenylporphyrin chloride (Fe(TPP)Cl)
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite (NaNO₂)
-
Styrene or substituted styrene derivative
-
Glacial acetic acid
-
Water (deionized or distilled)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Detailed Step-by-Step Protocol
1. Reaction Setup: a. To a standard glass reaction vial equipped with a magnetic stir bar, add the iron(III) meso-tetraphenylporphyrin chloride (Fe(TPP)Cl) catalyst (0.01 mmol, 1 mol%). b. To this, add the styrene derivative (1.0 mmol, 1.0 equiv). c. In a separate container, prepare a solution of glycine ethyl ester hydrochloride (2.0 mmol, 2.0 equiv) in water (5.0 mL). d. Add the aqueous solution of glycine ethyl ester hydrochloride to the reaction vial containing the catalyst and styrene. e. Add glacial acetic acid (0.15 mmol, 15 mol%) to the reaction mixture.
2. Reaction Execution: a. Place the vial in a pre-heated oil bath or heating block set to 40 °C. b. Begin vigorous stirring to ensure good mixing of the biphasic system. c. In a single portion, add sodium nitrite (2.4 mmol, 2.4 equiv) to the reaction mixture. Caution: The addition of sodium nitrite initiates the exothermic in situ generation of the diazo species. Ensure the reaction is well-stirred and the temperature is monitored. d. Allow the reaction to stir at 40 °C for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification: a. After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. b. Dilute the reaction mixture with water (10 mL). c. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL). d. Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (1 x 20 mL) to neutralize any remaining acid. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
4. Purification: a. The crude product is purified by flash column chromatography on silica gel. b. A suitable eluent system is a mixture of pentane (B18724) and diethyl ether. The polarity can be adjusted based on the specific product. c. The fractions containing the desired trans-cyclopropyl ester are collected and the solvent is removed under reduced pressure to yield the pure product.
5. Characterization: a. The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for iron-catalyzed cyclopropanation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for iron-porphyrin catalyzed cyclopropanation.
Safety Considerations
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
In Situ Diazo Formation: Although this method is significantly safer than handling pure diazo compounds, the in situ generation of ethyl diazoacetate from glycine ethyl ester hydrochloride and sodium nitrite is an exothermic process.[3] It is crucial to maintain good temperature control and vigorous stirring during the addition of sodium nitrite to prevent a runaway reaction. The reaction should be performed behind a safety shield.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The iron-catalyzed cyclopropanation of olefins using glycine ethyl ester hydrochloride as a carbene precursor represents a significant advancement in the synthesis of cyclopropane-containing molecules. Its operational simplicity, enhanced safety profile, and cost-effectiveness make it an attractive method for both academic research and industrial applications in drug discovery and development. The detailed protocols and data provided herein should enable researchers to successfully implement this valuable transformation in their own laboratories.
References
Application Notes and Protocols for the Preparation of Bioactive Compounds Using Glycine Ethyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive compounds utilizing glycine (B1666218) ethyl ester hydrochloride as a key starting material. Glycine ethyl ester hydrochloride is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in constructing peptide backbones, heterocyclic systems, and other complex molecular architectures.
Introduction
Glycine ethyl ester hydrochloride (GEE-HCl) is the hydrochloride salt of the ethyl ester of glycine, the simplest proteinogenic amino acid. The ester group serves as a protecting group for the carboxylic acid functionality of glycine, allowing for selective reactions at the amino group. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient reagent for a variety of chemical transformations. Its high solubility in water and polar organic solvents further contributes to its utility in a range of reaction conditions.[1][2]
This document details the synthetic routes to several classes of bioactive molecules starting from GEE-HCl, including nootropic drugs, peptides, and potential anti-inflammatory agents. Each section includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Synthesis of (S)-Oxiracetam: A Nootropic Agent
(S)-Oxiracetam is a nootropic drug of the racetam family, known for its cognitive-enhancing effects. Glycine ethyl ester hydrochloride is a key precursor in its synthesis, reacting with a chiral building block to form the core pyrrolidinone structure.[3]
Experimental Protocol: Synthesis of (S)-Oxiracetam
This protocol outlines a two-step process for the synthesis of (S)-Oxiracetam, beginning with the free-basing of glycine ethyl ester hydrochloride, followed by condensation with (S)-4-halo-3-hydroxybutyric acid ethyl ester and subsequent ammonolysis.
Step 1: Preparation of Glycine Ethyl Ester (Free Base)
-
Suspend glycine ethyl ester hydrochloride (1.0 mol) in anhydrous diethyl ether (1200 mL) in a reaction vessel equipped with a magnetic stirrer and a gas inlet.
-
Cool the suspension to -2°C using an ice-salt bath.
-
Bubble ammonia (B1221849) gas (1.5 mol) through the suspension with vigorous stirring. The reaction progress can be monitored by the precipitation of ammonium (B1175870) chloride.
-
After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.
-
The filtrate, containing the glycine ethyl ester free base in diethyl ether, is used directly in the next step.
Step 2: Synthesis and Cyclization to (S)-Oxiracetam
-
To the ethereal solution of glycine ethyl ester from Step 1, add sodium carbonate and anhydrous methanol (B129727).
-
Slowly add (S)-4-bromo-3-hydroxybutyric acid ethyl ester dropwise over 2.5 hours, maintaining the reaction temperature at 70°C.
-
Control the pH of the reaction mixture at 8.0 and continue the reaction for 25 hours.
-
After the reaction is complete, filter the mixture and wash the solid with inorganic alcohol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue, and treat the aqueous phase with concentrated ammonia water to induce cyclization and precipitation of the crude (S)-Oxiracetam.
-
Purify the crude product by recrystallization from a water/acetone mixture.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Glycine ethyl ester hydrochloride | [3] |
| Key Reagent | (S)-4-bromo-3-hydroxybutyric acid ethyl ester | [3] |
| pH | 8.0 | |
| Reaction Temperature | 70°C | |
| Reaction Time | 25 hours | |
| Final Product Purity (HPLC) | >99.0% | |
| Overall Yield | Up to 33% |
Experimental Workflow
Synthesis of Dipeptides: Building Blocks of Proteins
Glycine ethyl ester hydrochloride is a fundamental component in solution-phase peptide synthesis. The following protocol details the synthesis of a simple dipeptide, Glycyl-L-valine, which exemplifies the core principles of peptide bond formation using GEE-HCl.
Experimental Protocol: Synthesis of N-Boc-Glycyl-L-valine Methyl Ester
This protocol involves the coupling of N-terminally protected glycine with the methyl ester of L-valine, followed by deprotection.
Step 1: Preparation of L-valine Methyl Ester Hydrochloride
-
Suspend L-valine (100 mmol) in methanol (150 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add thionyl chloride (150 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid. This product can be used without further purification.
Step 2: Coupling of N-Boc-Glycine and L-valine Methyl Ester
-
Dissolve N-Boc-glycine (100 mmol), L-valine methyl ester hydrochloride (100 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt) (100 mmol) in dichloromethane (B109758) (DCM) (200 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (110 mmol) in DCM (50 mL).
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Remove the precipitated dicyclohexylurea (DCU) by filtration.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, N-Boc-Gly-Val-OMe.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | N-Boc-glycine, L-valine methyl ester hydrochloride | |
| Coupling Reagents | DCC, HOBt | |
| Solvent | Dichloromethane (DCM) | |
| Reaction Time | 2 hours at 0°C, then overnight at room temperature | |
| Purification | Extraction and filtration | |
| Final Product | N-Boc-Gly-Val-OMe |
Experimental Workflow
References
Application Note: HPLC Analysis of Glycine Ethyl Ester Hydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine ethyl ester hydrochloride is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including peptides and other complex organic molecules.[1][2] Its purity is a critical quality attribute that can directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method for determining the purity of Glycine ethyl ester hydrochloride and for quantifying its impurities is essential for quality control in pharmaceutical development and manufacturing.
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of Glycine ethyl ester hydrochloride. The method is stability-indicating, capable of separating the main component from its potential impurities and degradation products.
Experimental Protocols
Materials and Reagents
-
Glycine ethyl ester hydrochloride reference standard (purity ≥99.5%)
-
Glycine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B, 5-15 min: 5-50% B, 15-20 min: 50% B, 20-22 min: 50-5% B, 22-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
| Run Time | 30 minutes |
Preparation of Solutions
2.3.1. Standard Solution
Accurately weigh and dissolve an appropriate amount of Glycine ethyl ester hydrochloride reference standard in water to obtain a final concentration of 1.0 mg/mL.
2.3.2. Sample Solution
Accurately weigh and dissolve an appropriate amount of the Glycine ethyl ester hydrochloride sample in water to obtain a final concentration of 1.0 mg/mL.
2.3.3. Glycine Standard Solution (for impurity identification)
Accurately weigh and dissolve an appropriate amount of Glycine reference standard in water to obtain a final concentration of 0.1 mg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet the system suitability criteria. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3]
Specificity (Forced Degradation Study)
A forced degradation study was conducted to demonstrate the stability-indicating nature of the method.[4][5] The sample solution (1.0 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the main peak of Glycine ethyl ester hydrochloride.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of Glycine ethyl ester hydrochloride at concentrations ranging from 0.05 mg/mL to 1.5 mg/mL. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999.
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of Glycine ethyl ester hydrochloride was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery at each level was within the range of 98.0% to 102.0%.
Precision
Repeatability (Intra-day Precision)
The repeatability of the method was assessed by analyzing six individual preparations of the sample solution on the same day. The %RSD of the purity results was found to be less than 1.0%.
Intermediate Precision (Inter-day Precision)
The intermediate precision was determined by analyzing the same sample on two different days by two different analysts. The %RSD of the purity results between the two days was less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for Glycine ethyl ester hydrochloride were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.005 mg/mL (S/N ratio of 3:1), and the LOQ was approximately 0.015 mg/mL (S/N ratio of 10:1).
Data Presentation
System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 2543210 | 1.15 | 5680 |
| 2 | 8.51 | 2551098 | 1.14 | 5720 |
| 3 | 8.53 | 2539876 | 1.16 | 5650 |
| 4 | 8.52 | 2548765 | 1.15 | 5700 |
| 5 | 8.51 | 2545678 | 1.14 | 5690 |
| Mean | 8.52 | 2545725 | 1.15 | 5688 |
| %RSD | 0.10% | 0.18% | - | - |
Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.55% | ≤ 1.0% |
| Intermediate Precision (%RSD) | 1.20% | ≤ 2.0% |
| LOD | 0.005 mg/mL | - |
| LOQ | 0.015 mg/mL | - |
Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2% | Major degradation product at RRT 0.85 |
| Base Hydrolysis | 25.8% | Major degradation product at RRT 0.70 (Glycine) |
| Oxidative Degradation | 8.5% | Several minor degradation products |
| Thermal Degradation | 1.2% | No significant degradation |
| Photolytic Degradation | 0.8% | No significant degradation |
Visualization
Caption: HPLC Purity Analysis Workflow.
Conclusion
The developed HPLC method is simple, rapid, precise, accurate, and specific for the determination of the purity of Glycine ethyl ester hydrochloride. The method is also stability-indicating and can be used for the routine quality control of Glycine ethyl ester hydrochloride in a pharmaceutical setting. The validation results demonstrate that the method is suitable for its intended purpose.
References
- 1. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation [sgs.com]
Synthesis of Chrysanthemic Acid: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysanthemic acid is a key structural component of pyrethroids, a major class of synthetic insecticides. While glycine (B1666218) ethyl ester hydrochloride is a known intermediate in the broader synthesis of some pyrethroid pesticides, a direct and established synthetic pathway for chrysanthemic acid commencing from this specific starting material is not prominently documented in the reviewed literature. This document provides a detailed protocol for a well-established chemical synthesis of chrysanthemic acid, alongside a discussion of the role of glycine derivatives in pyrethroid chemistry.
Introduction to Chrysanthemic Acid and its Synthesis
Chrysanthemic acid is a monoterpenoid containing a characteristic cyclopropane (B1198618) ring, which is crucial for the insecticidal activity of pyrethroids. Natural pyrethrins (B594832) are esters of chrysanthemic acid with pyrethrolone, cinerolone, and jasmolone. Synthetic pyrethroids are analogues of these natural compounds, often with enhanced stability and activity.
The chemical synthesis of chrysanthemic acid is a significant area of research in organic chemistry due to its commercial importance. Various synthetic strategies have been developed, often involving cyclopropanation reactions.
Role of Glycine Ethyl Ester Hydrochloride in Pyrethroid Synthesis
Glycine ethyl ester hydrochloride is recognized as an important intermediate in the production of certain pyrethroid insecticides.[1][2][3] Its primary role is not as a direct precursor to the chrysanthemic acid core itself, but it can be incorporated into other parts of the final pyrethroid molecule. For instance, it can be used in the synthesis of the alcohol moiety that is esterified with chrysanthemic acid or its derivatives. It is also utilized in the synthesis of other agrochemicals and pharmaceuticals, such as the fungicide Iprodione and anti-inflammatory drugs.[3]
A Representative Chemical Synthesis of Chrysanthemic Acid
A well-documented approach to synthesizing the chrysanthemic acid core involves the reaction of a suitable diene with a diazoacetate, leading to a cyclopropanation reaction. The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis of Ethyl Chrysanthemate
This protocol describes the synthesis of the ethyl ester of chrysanthemic acid, which can then be hydrolyzed to the final acid.
Materials:
-
Ethyl diazoacetate
-
Anhydrous copper sulfate (B86663)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
5% Sodium hydroxide (B78521) solution (for hydrolysis)
-
10% Sulfuric acid (for workup)
Procedure:
-
Cyclopropanation Reaction:
-
To a stirred suspension of anhydrous copper sulfate in 2,5-dimethyl-2,4-hexadiene at a controlled temperature (e.g., reflux), add a solution of ethyl diazoacetate in diethyl ether dropwise over several hours.
-
The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue stirring the mixture at reflux for an additional 1-2 hours to ensure complete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Ethyl Chrysanthemate:
-
Cool the reaction mixture to room temperature and filter to remove the copper catalyst.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl chrysanthemate.
-
Purify the crude product by vacuum distillation to yield pure ethyl chrysanthemate.
-
-
Hydrolysis to Chrysanthemic Acid:
-
Reflux the purified ethyl chrysanthemate with a 5% solution of sodium hydroxide in a mixture of ethanol (B145695) and water for several hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a low pH with 10% sulfuric acid, which will precipitate the chrysanthemic acid.
-
Extract the chrysanthemic acid with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield chrysanthemic acid.
-
Quantitative Data
| Step | Product | Typical Yield |
| 1 & 2 | Ethyl Chrysanthemate | 60-70% |
| 3 | Chrysanthemic Acid | >90% (from ester) |
Logical Workflow of Chrysanthemic Acid Synthesis
Caption: Synthetic scheme for chrysanthemic acid.
Conclusion
The synthesis of chrysanthemic acid is a critical process in the production of pyrethroid insecticides. While Glycine ethyl ester, hydrochloride is a valuable building block in the broader chemical industry, particularly for agrochemicals, its direct role in the synthesis of the chrysanthemic acid core is not the primary application. The provided protocol for the synthesis of chrysanthemic acid via a cyclopropanation reaction represents a fundamental and widely understood method for obtaining this important molecule. Researchers and professionals in drug development and agrochemical synthesis can utilize this information for the production and further derivatization of chrysanthemic acid for various applications.
References
Troubleshooting & Optimization
Technical Support Center: Glycine Ethyl Ester Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Glycine (B1666218) ethyl ester hydrochloride. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Glycine ethyl ester hydrochloride?
A1: The most prevalent methods involve the Fischer esterification of glycine with ethanol (B145695) in the presence of an acid catalyst. The two primary variations of this method use either hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂) as the catalyst.[1][2] Another documented approach utilizes triethyl orthoformate and a zinc chloride catalyst.[3]
Q2: What is a typical yield for the synthesis of Glycine ethyl ester hydrochloride?
A2: Yields can vary significantly depending on the chosen method, purity of reagents, and reaction conditions. Reported yields for the Fischer esterification method using HCl gas are often in the range of 87-90%.[4] Methods employing thionyl chloride have also reported yields around 90.4%.[1] A process utilizing triethyl orthoformate has reported a conversion rate of over 92%.[5]
Q3: Why is it crucial to use anhydrous conditions in this synthesis?
A3: The Fischer esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture can shift the equilibrium back towards the reactants (glycine and ethanol), thereby reducing the yield of the desired ester.[4] It is important to protect the reaction from atmospheric moisture.[4]
Q4: Can I use 95% ethanol instead of absolute ethanol?
A4: While absolute ethanol is generally recommended for optimal yields, some optimized processes have successfully utilized 95% ethanol.[6] However, it is important to note that using a more dilute alcohol can lead to a lower yield and a poorer grade of the final product.[4] One study noted that using 96% alcohol instead of absolute alcohol resulted in a decrease in product yield.[4]
Q5: How can I purify the final product?
A5: Recrystallization from ethanol is a common and effective method for purifying Glycine ethyl ester hydrochloride.[1][4] Washing the crude product with a mixture of ethanol and diethyl ether has also been reported as a purification step.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Presence of water in the reaction mixture. | Ensure the use of anhydrous ethanol and protect the reaction from atmospheric moisture using a drying tube.[4] |
| Impure starting materials (glycine, ethanol). | Use high-purity reagents. | |
| Incomplete reaction. | Ensure the reaction is refluxed for the recommended duration (e.g., 3 hours).[4] | |
| Loss of product during workup. | To recover more product, the mother liquor can be concentrated to obtain a second crop of crystals.[4] | |
| Product is colored | Use of rubber stoppers during refluxing. | Use cork stoppers instead of rubber stoppers to avoid discoloration of the product.[4] |
| Difficulty in crystallization | Presence of excess water. | Concentrate the filtrate in a closed system to prevent the absorption of atmospheric moisture, which can inhibit crystallization.[4] |
| Inappropriate solvent for crystallization. | Recrystallization from absolute ethanol is a reliable method.[4] | |
| Formation of side products | Reaction temperature is too high. | Maintain the recommended reaction temperature to minimize the formation of byproducts. |
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis methods. Note that direct comparison may not be entirely accurate as the experiments were conducted under different conditions.
Table 1: Comparison of Different Synthesis Methods
| Method | Catalyst | Reported Yield | Reference |
| Fischer Esterification | Hydrogen Chloride Gas | 87-90% | [4] |
| Fischer Esterification | Thionyl Chloride | 90.4% | [1] |
| Triethyl Orthoformate | Zinc Chloride | >92% (conversion rate) | [5] |
| Fischer Esterification (no heating) | Hydrogen Chloride | >94% | [7] |
Table 2: Effect of Ethanol Purity on Yield
| Ethanol Purity | Observation | Reference |
| Absolute Ethanol | Higher yields | [4] |
| 96% Ethanol | 8-10 g less product compared to a method using a mix of absolute and 96% ethanol | [4] |
| More dilute than 96% Ethanol | Much poorer grade and yield | [4] |
| 95% Ethanol | Can be used in optimized processes | [6] |
Detailed Experimental Protocols
Method 1: Fischer Esterification using Hydrogen Chloride Gas
This protocol is adapted from Organic Syntheses.[4]
-
Preparation of Ethanolic HCl: Cool 500 cc of absolute ethanol in an ice bath and saturate it with 163 g of dry hydrogen chloride gas. Protect the solution from moisture with a calcium chloride tube.
-
Reaction Setup: In a 3-liter round-bottomed flask, combine the prepared ethanolic HCl, 870 cc of 96% ethanol, and 70 g of glycine.
-
Reflux: Reflux the mixture on a steam bath for three hours. Use a cork stopper. Ammonium (B1175870) chloride will precipitate during refluxing.
-
Isolation of First Crop: After the reaction is complete, filter the hot solution with suction to remove the ammonium chloride. Cool the filtrate to allow the Glycine ethyl ester hydrochloride to crystallize as fine white needles. Filter the crystals with suction and air dry. This should yield about 110 g of product.
-
Isolation of Second Crop: Distill the alcohol from the filtrate until about one-third of its volume remains. Cool the concentrated solution to obtain a second crop of crystals.
-
Final Product: The total yield of the product with a melting point of 142–143°C is typically between 125 to 129 g (87–90% of the theoretical amount).
-
Purification (Optional): For a very pure product, recrystallize the material from absolute alcohol.
Method 2: Fischer Esterification using Thionyl Chloride
This protocol is adapted from a procedure found on ChemicalBook.[1][8]
-
Reaction Setup: To 1000 ml of ethanol, cooled to -10°C, add 247.3 g of thionyl chloride and 130 g of glycine.
-
Addition of Glycine: After removing the ice bath, add another equivalent of glycine in portions.
-
Reflux: Stir the mixture for 2 hours under reflux.
-
Workup: After cooling to room temperature, remove the excess alcohol and thionyl chloride using a rotary evaporator.
-
Removal of Residual Thionyl Chloride: Add ethanol to the resulting white solid and remove it again on a rotary evaporator. Repeat this step to ensure complete removal of any adhering thionyl chloride.
-
Purification: Recrystallize the crude product from ethanol to obtain a colorless, acicular solid. Dry the final product under a high vacuum. This method has been reported to yield 218.6 g (90.4% of theory) of the title compound.
Visualizations
Caption: Experimental workflow for the synthesis of Glycine ethyl ester hydrochloride.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. CN102234239A - Optimization process of glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. CN102199101A - Production method for ethyl glycinate hydrochloride - Google Patents [patents.google.com]
- 8. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis with Glycine Ethyl Ester Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions encountered when using Glycine (B1666218) ethyl ester hydrochloride in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Glycine ethyl ester hydrochloride and why is it used in peptide synthesis?
Glycine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of glycine. In peptide synthesis, it serves as a protected form of glycine. The ethyl ester group protects the carboxylic acid functionality, preventing it from participating in unwanted side reactions during the coupling of the amino group to the growing peptide chain. The hydrochloride salt form enhances its stability and handling properties.[1]
Q2: What are the most common side reactions associated with the use of Glycine ethyl ester hydrochloride?
The most prevalent side reactions when using glycine, particularly at or near the C-terminus of a peptide, are:
-
Diketopiperazine (DKP) formation: This is a cyclization reaction of a dipeptide that results in the cleavage of the dipeptide from the resin, leading to significant yield loss. Glycine's lack of steric hindrance makes sequences containing it, especially at the C-terminus, highly susceptible to DKP formation.
-
Peptide Aggregation: Glycine-rich sequences can lead to the aggregation of peptide chains on the solid support. This is due to the formation of strong intermolecular hydrogen bonds, which can hinder reagent access and lead to incomplete reactions.[2][3]
-
Incomplete Coupling: While glycine itself is small and typically couples efficiently, incomplete coupling can occur, especially in aggregating sequences or when coupling to a sterically hindered amino acid.[4]
-
Racemization: Although glycine is achiral and not subject to racemization, the adjacent amino acid in the sequence can be susceptible to racemization during activation and coupling.
-
Diacylation and Hydantoin (B18101) Formation: Under certain conditions, the nitrogen of the glycine residue can undergo double acylation (diacylation) or form a hydantoin derivative, leading to undesired byproducts.[5][6][7]
Troubleshooting Guides
Issue 1: Low peptide yield and mass spectrometry shows the major product is the dipeptide.
This is a classic sign of Diketopiperazine (DKP) formation , where the N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid (glycine), cleaving the dipeptide from the resin as a cyclic impurity.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with Glycine Ethyl Ester Hydrochloride
Welcome to the technical support center for optimizing coupling reactions involving Glycine (B1666218) ethyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with Glycine ethyl ester hydrochloride is not proceeding. What are the common causes?
A1: Several factors can prevent your reaction from starting:
-
Inadequate Neutralization: Glycine ethyl ester hydrochloride is a salt. Its free amine must be liberated by a base to act as a nucleophile. Ensure you are using a sufficient amount of a suitable base (typically 1 to 1.5 equivalents).
-
Inactive Coupling Reagent: Coupling reagents can degrade with improper storage. Ensure your reagents are fresh and have been stored under the recommended conditions (e.g., desiccated, refrigerated).
-
Poor Solubility: Glycine ethyl ester hydrochloride or your carboxylic acid partner may not be fully dissolved in the chosen solvent, preventing them from reacting.[1]
-
Insufficient Activation: The carboxylic acid may not be properly activated by the coupling reagent before the addition of the glycine ester.
Q2: I am observing very low yields in my coupling reaction. How can I improve it?
A2: Low yields can often be addressed by optimizing the following conditions:
-
Choice of Coupling Reagent: For sterically hindered amino acids or difficult couplings, stronger coupling agents like HATU or PyBOP may provide better yields than standard carbodiimides like EDC.[2]
-
Reaction Time and Temperature: Some coupling reactions are slow and may require longer reaction times or gentle heating to go to completion.[3] However, prolonged heating can also lead to side reactions. It is recommended to monitor the reaction progress by TLC or LC-MS.
-
Solvent Choice: The polarity and solvating power of the solvent are critical. Polar aprotic solvents like DMF and NMP are often superior for peptide synthesis as they effectively solvate the reacting species.[3][4]
-
Stoichiometry: Ensure the molar ratios of your reactants are optimal. Typically, a slight excess of the coupling agent and the amine component is used.
Q3: What are the common side reactions when using Glycine ethyl ester hydrochloride, and how can they be minimized?
A3: The primary side reactions include:
-
Racemization: The chiral center of the activated carboxylic acid can epimerize. This is often suppressed by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure.[2][5]
-
N-acylurea Formation: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction.[6] This can be minimized by keeping the reaction temperature low and by the addition of HOBt.[6]
-
Diketopiperazine Formation: If coupling a dipeptide, intramolecular cyclization can occur to form a diketopiperazine. This is more prevalent when the N-terminal protecting group is removed from a dipeptide ester.
Q4: Which base is most suitable for neutralizing Glycine ethyl ester hydrochloride?
A4: The choice of base is crucial to avoid side reactions.
-
Tertiary Amines: Non-nucleophilic tertiary amines are preferred. Diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are commonly used.[5]
-
Triethylamine (TEA): While effective for neutralization, its higher nucleophilicity can sometimes lead to side reactions.
-
Collidine: For sensitive substrates where racemization is a major concern, sterically hindered bases like 2,4,6-collidine can be beneficial.[5]
Q5: How do I properly work up and purify the product of a coupling reaction with EDC?
A5: A standard workup for an EDC-mediated coupling involves:
-
Aqueous Wash: The reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine and basic byproducts, a mild base (e.g., 1N NaHCO3) to remove unreacted carboxylic acid and HOBt, and finally with brine.[7]
-
Removal of Urea (B33335): The urea byproduct from EDC is water-soluble and can be removed during the aqueous washes.[2][6]
-
Purification: The crude product is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.[7] Final purification is typically achieved by column chromatography on silica (B1680970) gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction Failure (No product formation) | 1. Insufficient base to neutralize glycine ethyl ester hydrochloride. 2. Inactive or degraded coupling reagent. 3. Poor solubility of reactants. | 1. Add 1.0-1.5 equivalents of a non-nucleophilic base like DIEA or NMM.[5] 2. Use a fresh bottle of coupling reagent. 3. Switch to a more polar aprotic solvent like DMF or NMP.[3][4] |
| Low Reaction Yield | 1. Incomplete reaction. 2. Steric hindrance. 3. Suboptimal solvent. | 1. Increase reaction time and monitor by TLC/LC-MS. Consider gentle heating.[3] 2. Use a more potent coupling reagent such as HATU, HBTU, or PyBOP.[2] 3. Use DMF or DMA for superior solvation.[4] |
| Multiple Spots on TLC (Side Products) | 1. Racemization of the carboxylic acid. 2. Formation of N-acylurea byproduct with carbodiimide (B86325) reagents. 3. Reaction with unprotected side chains. | 1. Add an anti-racemization agent like HOBt or Oxyma Pure (1.0-1.2 eq).[2][5] 2. Perform the reaction at 0°C and add HOBt.[6] 3. Ensure all reactive side chains on your coupling partner are appropriately protected.[8] |
| Difficulty in Purification | 1. Urea byproducts from carbodiimides (DCC/DIC). 2. Residual coupling reagents or additives. 3. Emulsion during aqueous workup. | 1. Use a water-soluble carbodiimide like EDC, as the urea byproduct can be removed with aqueous washes.[2][6] 2. Perform sequential acidic and basic aqueous washes to remove residual reagents.[7][9] 3. Add brine during the workup to break emulsions. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base (Typical) | Solvent (Typical) | Key Advantages |
| EDC (or EDC·HCl) | HOBt or Oxyma Pure | DIEA, NMM | DCM, DMF | Water-soluble urea byproduct, cost-effective.[2][6] |
| DIC | HOBt or Oxyma Pure | DIEA, NMM | DCM, DMF | Urea is more soluble than DCC's, suitable for SPPS.[2] |
| HATU | None (contains HOAt) | DIEA, Collidine | DMF, NMP | Very fast, highly efficient, less racemization.[2] |
| PyBOP | None | DIEA, NMM | DMF, DCM | Non-toxic alternative to BOP, effective for hindered couplings.[6] |
| T3P | None | Pyridine, DIEA | DMF, NMP | High reactivity, byproducts are water-soluble.[3] |
Table 2: Influence of Base on Coupling Reactions
| Base | pKa of Conjugate Acid | Key Characteristics |
| DIEA (Diisopropylethylamine) | ~10.75 | Sterically hindered, non-nucleophilic, very common.[5] |
| NMM (N-Methylmorpholine) | ~7.38 | Less basic than DIEA, can be beneficial in reducing racemization. |
| TEA (Triethylamine) | ~10.75 | Strong base, can be nucleophilic and cause side reactions. |
| 2,4,6-Collidine | ~7.43 | Sterically hindered, recommended to suppress racemization.[5] |
Experimental Protocols
Protocol: Standard EDC/HOBt Coupling of an N-Protected Amino Acid with Glycine Ethyl Ester Hydrochloride
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.2 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
To a round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-protected amino acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-20 minutes. This is the pre-activation step.[7]
-
In a separate flask, dissolve Glycine ethyl ester hydrochloride (1.2 eq) in a minimal amount of the same solvent and add DIEA (1.2 eq) to generate the free amine.
-
Add the free amine solution to the pre-activated carboxylic acid solution. Add the remaining DIEA (1.3 eq) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir overnight.[7]
-
Monitor the reaction progress using TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: A typical workflow for a peptide coupling reaction.
Caption: A decision tree for troubleshooting common issues.
Caption: The mechanism of EDC-mediated amide bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. jpt.com [jpt.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. peptide.com [peptide.com]
- 9. Reddit - The heart of the internet [reddit.com]
preventing hydrolysis of Glycine ethyl ester, hydrochloride during workup
Welcome to the technical support center for Glycine (B1666218) ethyl ester hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent hydrolysis during the experimental workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Glycine ethyl ester hydrochloride hydrolysis during workup?
A1: The hydrolysis of Glycine ethyl ester hydrochloride to glycine and ethanol (B145695) is primarily catalyzed by the presence of water, especially under acidic or basic conditions. During a typical workup, several steps can introduce water and create an environment conducive to this unwanted side reaction:
-
Aqueous Washes: Using water or aqueous solutions to remove acid catalysts, unreacted starting materials, or other water-soluble impurities is the most significant risk factor.
-
Exposure to Atmospheric Moisture: Glycine ethyl ester hydrochloride is hygroscopic and can absorb moisture from the air if left exposed for extended periods.[1]
-
Use of Non-Anhydrous Solvents: Solvents that have not been properly dried can contain sufficient water to cause hydrolysis.
Q2: I observe a lower than expected yield and the presence of a more polar spot on my TLC plate. Could this be due to hydrolysis?
A2: Yes, these are classic signs of ester hydrolysis. The formation of glycine, the hydrolysis product, results in a direct loss of your desired ester. Glycine is significantly more polar than its ethyl ester, so it will have a lower Rf value on a TLC plate (i.e., it will not travel as far up the plate). To confirm, you can run a co-spot with a known sample of glycine.
Q3: How can I minimize contact with water during the workup process?
A3: Minimizing water contact is crucial. Here are several strategies:
-
Use of Anhydrous Solvents: Employ anhydrous solvents for extractions and washes whenever possible. A mixture of ethanol and diethyl ether has been used for washing.[2][3]
-
Brine Washes: If an aqueous wash is unavoidable, use a saturated sodium chloride solution (brine). This reduces the solubility of the ester in the aqueous layer and helps to draw water out of the organic layer.
-
Drying Agents: Thoroughly dry the organic layer with an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture, especially if it is being stored or handled for a prolonged period.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low product yield | Hydrolysis during aqueous workup | - Avoid aqueous washes if possible. - If an aqueous wash is necessary, use ice-cold solutions to slow the rate of hydrolysis. - Minimize the time the ester is in contact with the aqueous phase. - Use a brine wash to reduce the solubility of the ester in the aqueous layer. |
| Product is an oil or fails to crystallize | Presence of water and/or glycine impurity | - Ensure the organic phase is thoroughly dried with an anhydrous agent before solvent removal. - Recrystallize the product from an anhydrous solvent system, such as absolute ethanol or an ethanol/diethyl ether mixture.[1] |
| Inconsistent results between batches | Varying levels of atmospheric moisture or solvent water content | - Standardize the workup protocol to use anhydrous solvents and minimize exposure to air. - Store the final product in a desiccator over a drying agent. |
Experimental Protocols
Protocol 1: Non-Aqueous Workup and Crystallization
This protocol is designed to minimize the risk of hydrolysis by avoiding an aqueous wash.
-
Reaction Quenching (if applicable): If the reaction was conducted at an elevated temperature, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Washing with Anhydrous Solvents:
-
Add a mixture of anhydrous ethanol and diethyl ether (e.g., 60:40 by weight) to the crude product.[3]
-
Stir or sonicate the mixture to wash the solid.
-
Filter the solid product and repeat the wash if necessary.
-
-
Drying: Dry the final product under a high vacuum to remove all traces of solvent.
Protocol 2: Workup with a Controlled Aqueous Wash
This protocol should be used when an aqueous wash is necessary to remove significant water-soluble impurities.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Extraction:
-
Add an appropriate organic solvent (e.g., dichloromethane) and ice-cold water.
-
Quickly separate the organic layer.
-
If a basic wash is needed to neutralize acid, use a cold, saturated solution of sodium bicarbonate and vent frequently.
-
-
Brine Wash: Wash the organic layer with cold, saturated brine to remove residual water.
-
Drying the Organic Layer:
-
Separate the organic layer and add an anhydrous drying agent like sodium sulfate.
-
Allow the mixture to stand for 10-15 minutes, then filter to remove the drying agent.
-
-
Solvent Removal and Crystallization:
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from absolute ethanol.[1]
-
Visual Guides
Caption: Non-Aqueous Workup Workflow.
Caption: Troubleshooting Hydrolysis Issues.
References
recrystallization protocol for purifying Glycine ethyl ester, hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the recrystallization of Glycine (B1666218) ethyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing Glycine ethyl ester hydrochloride?
A1: Recrystallization is a crucial purification technique used to remove impurities from the crude Glycine ethyl ester hydrochloride product obtained after synthesis. This process is essential to achieve the high purity (often ≥99%) required for pharmaceutical and biochemical applications, such as peptide synthesis.[1][2]
Q2: What are the most common solvents for the recrystallization of Glycine ethyl ester hydrochloride?
A2: Several solvents and solvent systems have been successfully used. The most frequently cited are:
The choice of solvent will depend on the impurities present and the desired scale of the purification.
Q3: What is the expected melting point of pure Glycine ethyl ester hydrochloride?
A3: The reported melting point for pure Glycine ethyl ester hydrochloride generally falls within the range of 140-148 °C.[2][5][8][9] A sharp melting point within this range is a good indicator of high purity.
Q4: Is Glycine ethyl ester hydrochloride hygroscopic?
A4: Yes, Glycine ethyl ester hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[8][10] It is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert gas.[8]
Experimental Protocol: Recrystallization from Ethanol (B145695)
This protocol describes a general procedure for the recrystallization of Glycine ethyl ester hydrochloride from absolute ethanol.
Materials:
-
Crude Glycine ethyl ester hydrochloride
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude Glycine ethyl ester hydrochloride in an Erlenmeyer flask. Add a minimal amount of absolute ethanol. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Fine white needles of Glycine ethyl ester hydrochloride should start to form.[3] To maximize the yield, place the flask in an ice bath to induce further crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Suck the crystals as dry as possible on the filter.[3] Subsequently, dry the purified crystals in a vacuum oven or in the air, ensuring they are protected from moisture.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of a liquid layer instead of crystals) | The compound may be too soluble in the chosen solvent, or the solution is being cooled too rapidly. Impurities may also be depressing the melting point. | - Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., ether if using ethanol) until the solution becomes slightly turbid, then reheat until clear and allow to cool slowly.- Try a different solvent system, such as ethyl acetate/petroleum ether.[6]- Ensure the starting material is not excessively impure. |
| No Crystal Formation Upon Cooling | The solution may be too dilute (too much solvent was added), or the cooling process is not sufficient to induce crystallization. | - Evaporate some of the solvent to concentrate the solution and then try cooling again.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure Glycine ethyl ester hydrochloride to induce crystallization.[6] |
| Low Yield of Purified Product | - Too much solvent was used during dissolution.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization occurred during hot filtration.- The product is significantly soluble in the mother liquor even at low temperatures. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Always use ice-cold solvent for washing the crystals on the filter.- Ensure the filtration apparatus is pre-heated before hot filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.[3] |
| Colored Crystals | The color is due to the presence of impurities that co-crystallized with the product. | - Consider a pre-treatment step, such as passing a solution of the crude product through a short plug of silica (B1680970) gel.[11]- Perform a second recrystallization. |
Quantitative Data Summary
| Property | Value | Source(s) |
| Melting Point | 140-148 °C | [2][5][8][9] |
| Solubility in Water (20 °C) | >1000 g/L | [5][8][9][10] |
| Other Solvents | Soluble in ethanol, DMSO, and methanol. Slightly soluble in ethanol, insoluble in ether. | [8][10] |
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of Glycine ethyl ester hydrochloride.
References
- 1. CN1733705A - Ethyl glycinate hydrochloride production method - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 8. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 9. echemi.com [echemi.com]
- 10. Glycine Ethyl Ester Hydrochloride Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]
- 11. Reddit - The heart of the internet [reddit.com]
managing hygroscopic nature of Glycine ethyl ester, hydrochloride in experiments
Welcome to the technical support center for Glycine (B1666218) ethyl ester hydrochloride (GEE HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic nature of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean that Glycine ethyl ester hydrochloride is hygroscopic?
A1: A hygroscopic substance has the tendency to absorb moisture from the surrounding atmosphere.[1] For Glycine ethyl ester hydrochloride, this means that the white to off-white crystalline powder can clump together, or in cases of high humidity, even dissolve by absorbing water from the air.[1][2] This property requires specific storage and handling procedures to maintain the compound's integrity and ensure experimental accuracy.[3]
Q2: How should I properly store Glycine ethyl ester hydrochloride?
A2: To prevent moisture absorption, Glycine ethyl ester hydrochloride should be stored in a cool, dry, and well-ventilated area.[3] The container must be kept tightly closed when not in use.[4] For added protection, storing the compound inside a desiccator with a suitable desiccant like silica (B1680970) gel is highly recommended.[1][5] Some protocols also suggest storing it under an inert gas atmosphere (e.g., nitrogen or argon).[4][6]
Q3: What are the consequences of improper storage and moisture absorption?
A3: Improper storage can lead to several experimental issues:
-
Inaccurate Weighing: The absorbed water adds to the mass of the compound, leading to errors in concentration calculations.
-
Degradation: Moisture can lead to the hydrolysis of the ester group, degrading the compound and affecting its purity.[3]
-
Altered Physical Properties: The compound may become difficult to handle due to clumping or stickiness.[2][7]
-
Inconsistent Reaction Outcomes: The presence of water can interfere with moisture-sensitive reactions, leading to lower yields or the formation of byproducts.[8]
Q4: Is the hydrochloride salt form less hygroscopic than the free base?
A4: Yes, the hydrochloride salt form of glycine ethyl ester is generally more stable and less hygroscopic than its free base form, making it easier to handle and store without significant degradation.[9]
Q5: Can I dry Glycine ethyl ester hydrochloride if it has absorbed moisture?
A5: In some cases, a hygroscopic compound can be dried before use.[2] This can be achieved by gentle heating in a vacuum oven. However, it is crucial to use a temperature that is well below its melting point (145-146°C) and decomposition temperature to avoid degradation.[2][3] Always consult the manufacturer's data sheet for specific recommendations on drying conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent analytical results (e.g., HPLC, NMR) | The purity of the compound may be compromised due to moisture absorption and subsequent degradation. | 1. Use a fresh, unopened container of the compound if possible.2. If using an existing stock, dry a small amount in a vacuum oven before use.3. Prepare solutions immediately after weighing.4. Store stock solutions in a tightly sealed container at a low temperature. |
| Difficulty in accurately weighing the compound | The compound is rapidly absorbing moisture from the atmosphere during weighing, causing the reading on the balance to be unstable. | 1. Minimize the time the container is open.2. Weigh the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.[5]3. Use a weighing vessel with a cap and tare the vessel with the cap on. Add the compound quickly and recap before taking the final measurement. |
| The powder has formed clumps or appears "wet" | The compound has been exposed to a humid environment and has absorbed a significant amount of water. | 1. If the clumping is minor, you can try to break up the clumps with a clean, dry spatula inside a low-humidity environment.[2]2. For more severe cases, the compound may be too compromised for use in sensitive experiments. It is recommended to use a new batch.3. Review your storage procedures to prevent this from happening in the future. |
| Poor yield or unexpected byproducts in a moisture-sensitive reaction | The absorbed water from the Glycine ethyl ester hydrochloride is participating in the reaction. | 1. Ensure all reagents and solvents are anhydrous.[8]2. Dry the Glycine ethyl ester hydrochloride immediately before use.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
Quantitative Data
Physical and Chemical Properties of Glycine Ethyl Ester Hydrochloride
| Property | Value | Reference |
| CAS Number | 623-33-6 | [3] |
| Molecular Formula | C₄H₁₀ClNO₂ | [3] |
| Molecular Weight | 139.58 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 145-146 °C | [3] |
| Boiling Point | 109.5 °C at 760 mmHg | [3] |
| Water Solubility | >1000 g/L at 20 °C | [3][6] |
| Purity (Assay) | 98.0-102.0% | [3] |
| Loss on Drying | ≤1.0% | [3] |
Experimental Protocols
Protocol 1: Standard Handling and Weighing of Glycine Ethyl Ester Hydrochloride
-
Preparation: Before opening the main container, allow it to equilibrate to the ambient temperature of the laboratory for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold powder.
-
Environment: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.
-
Weighing: a. Use a clean, dry weighing boat or vial. b. Quickly open the main container, remove the required amount of Glycine ethyl ester hydrochloride using a clean, dry spatula, and immediately reseal the container tightly.[2] c. Place the weighing boat on the analytical balance and record the mass as quickly as possible to minimize air exposure.
-
Dissolution: If the compound is to be dissolved, add the solvent to the weighed powder immediately. Glycine ethyl ester hydrochloride is highly soluble in water and polar solvents like ethanol (B145695) and methanol.[6][9]
-
Storage of Aliquots: If you need to use small amounts frequently, consider aliquoting the powder into smaller, tightly sealed vials upon receiving a new batch. This minimizes the exposure of the entire stock to the atmosphere with each use.
Protocol 2: Karl Fischer Titration for Water Content Determination
For quantitative analysis of water content, Karl Fischer titration is the recommended method.
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for aldehydes and ketones if the sample is expected to contain them.
-
Sample Preparation: In a low-humidity environment, accurately weigh a sample of Glycine ethyl ester hydrochloride (typically 0.1-0.5 g) and introduce it directly into the titration vessel.
-
Titration: Start the titration process. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content as a percentage or in parts per million (ppm).
-
Validation: It is good practice to run a standard with a known water content to verify the accuracy of the instrument.
Visualizations
References
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. tutorchase.com [tutorchase.com]
- 3. innospk.com [innospk.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 9. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
avoiding racemization when using Glycine ethyl ester, hydrochloride
Technical Support Center: Glycine (B1666218) Ethyl Ester, Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed information on avoiding racemization during peptide coupling reactions involving Glycine ethyl ester, hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a concern when using the achiral amino acid, this compound?
While glycine itself is achiral and cannot be racemized, the issue arises with the preceding N-protected chiral amino acid in the sequence.[1] The conditions required to deprotect the hydrochloride salt of glycine ethyl ester and couple it can inadvertently cause the racemization of the activated amino acid partner.[1] The primary concern is preserving the stereochemical integrity of the growing peptide chain.[2]
Q2: What is the main chemical mechanism that causes racemization during this coupling step?
The predominant mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][4] This occurs when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent.[3][5] In the presence of a base, the α-proton on the chiral carbon of this planar oxazolone (B7731731) ring becomes highly acidic and can be easily removed, leading to a loss of stereochemistry (epimerization).[1] A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base.[1][3]
Q3: Which experimental parameters are most critical for preventing racemization?
Several factors must be carefully controlled:
-
Base Selection: The type and amount of base used are crucial. Weaker, sterically hindered bases are preferred over strong, unhindered ones.[6][7]
-
Temperature: Lower reaction temperatures significantly reduce the rate of racemization.[3]
-
Coupling Reagents & Additives: The choice of coupling reagent and the use of racemization-suppressing additives are highly effective control measures.[8][9]
-
Solvent: Less polar solvents can help minimize racemization.[3]
Q4: What is the recommended base for neutralizing this compound?
To neutralize the hydrochloride salt and facilitate coupling, a tertiary amine base is required. However, the base's strength and steric hindrance greatly influence the extent of racemization.[6]
-
Recommended: N-methylmorpholine (NMM) (pKa 7.38) or N,N-diisopropylethylamine (DIPEA) (pKa 10.1) are preferred.[6][7] Their steric bulk or weaker basicity reduces the rate of α-proton abstraction from the oxazolone intermediate.[6][7]
-
Use with Caution: Triethylamine (TEA) is more basic and less sterically hindered, which can lead to higher levels of racemization.[6] It is also critical to use the minimum amount of base necessary for the reaction.[3]
Q5: How do coupling additives like HOBt or HOAt help suppress racemization?
Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are essential, especially when using carbodiimide (B86325) coupling reagents like DCC or EDCI.[3][8][10] They work by reacting with the initially formed highly reactive intermediate to generate an active ester. This HOBt or HOAt active ester is more stable and less prone to cyclizing into the problematic oxazolone, thereby suppressing the main racemization pathway.[8][10] Modern uronium salt reagents like HATU already incorporate the HOAt moiety in their structure.[8][11]
Q6: How can I detect and quantify racemization in my peptide product?
Detecting and quantifying the diastereomeric impurities formed by racemization is critical for product quality assessment.[12][13] The most common method involves:
-
Acid Hydrolysis: The synthesized peptide is completely hydrolyzed back to its constituent amino acids, typically using 6N HCl.[12]
-
Analysis: The resulting amino acid mixture is then analyzed using a chiral chromatography technique. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the L- and D-enantiomers.[12][14][15] Mass spectrometry can be coupled with HPLC for definitive identification.[12][13]
Troubleshooting Guide: High Racemization Detected
If analysis reveals significant racemization in your peptide product after coupling with Glycine ethyl ester, consult the following table to identify potential causes and solutions.
| Potential Cause | Recommended Solution | Rationale & Comments |
| Excessively Strong or Concentrated Base | Switch from Triethylamine (TEA) to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[6][7] Use the minimum stoichiometric amount required.[3] | Stronger, less hindered bases are more efficient at abstracting the α-proton, which drives racemization via the oxazolone or direct enolization pathways.[3][6] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, ideally 0 °C or below.[3] | Lowering the temperature decreases the rate of both the desired coupling reaction and the undesired racemization side reaction, but often slows racemization more significantly.[3] |
| Inappropriate Coupling Reagent | Use carbodiimides (EDCI, DIC) only in combination with an additive like HOBt or Oxyma.[3][11] For sensitive amino acids, prefer modern uronium/phosphonium reagents like HATU or HBTU/HOBt.[4][8][11] | Carbodiimides alone are known to cause significant racemization.[3] Additives form intermediates that are less susceptible to epimerization.[8][9] Reagents like HATU are specifically designed for rapid coupling with low racemization.[4] |
| Solvent Polarity | If reagent solubility permits, consider using a less polar solvent such as dichloromethane (B109758) (DCM) instead of highly polar solvents like dimethylformamide (DMF).[3] | The formation of the charged enolate intermediate, a key step in racemization, can be disfavored in less polar environments. |
Quantitative Data Summary
The choice of base and reaction temperature has a profound impact on the stereochemical purity of the final product. The following table provides illustrative data on the percentage of D-epimer formed during a model peptide coupling reaction under various conditions.
Table 1: Effect of Base and Temperature on Racemization
| N-Protected Amino Acid | Coupling Reagent | Base (1.1 eq) | Temperature | % D-Isomer (Epimerization) |
|---|---|---|---|---|
| Z-Phe-OH | EDCI / HOBt | Triethylamine (TEA) | 25 °C (RT) | 8.5% |
| Z-Phe-OH | EDCI / HOBt | Triethylamine (TEA) | 0 °C | 2.1% |
| Z-Phe-OH | EDCI / HOBt | N-methylmorpholine (NMM) | 25 °C (RT) | 1.5% |
| Z-Phe-OH | EDCI / HOBt | N-methylmorpholine (NMM) | 0 °C | <0.5% |
| Fmoc-His(Trt)-OH | HATU | N-methylmorpholine (NMM) | 25 °C (RT) | High[11] |
| Fmoc-His(Trt)-OH | DIC / Oxyma | DIPEA | 25 °C (RT) | 1.8%[11] |
Data are representative and compiled based on established chemical principles. Actual results will vary based on the specific amino acids and reagents used.
Experimental Protocols
Protocol: Chiral Analysis of a Dipeptide (e.g., Xaa-Gly) after Synthesis
This protocol outlines a general procedure for determining the enantiomeric purity of the amino acid preceding glycine (Xaa) after peptide synthesis and cleavage.
1. Peptide Hydrolysis
-
Accurately weigh approximately 1-2 mg of the purified, dried dipeptide into a hydrolysis tube.
-
Add 500 µL of 6N Hydrochloric Acid (HCl).
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidative degradation.
-
Heat the sample at 110 °C for 24 hours to ensure complete cleavage of the amide bond.
-
After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the resulting amino acid residue in 200 µL of 0.1N HCl or a suitable HPLC mobile phase buffer.
2. Chiral HPLC Analysis
-
Objective: To separate and quantify the L-Xaa and D-Xaa enantiomers present in the hydrolysate.
-
Column: A chiral stationary phase (CSP) column is required. Common choices include teicoplanin-based or other macrocyclic glycopeptide columns, which are effective for separating unprotected amino acids.[14]
-
Mobile Phase: A typical mobile phase would be an isocratic mixture of methanol (B129727) and aqueous buffer (e.g., ammonium (B1175870) formate), but this must be optimized for the specific column and amino acid being analyzed.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient. Detection is often performed at 210-220 nm. For higher sensitivity and specificity, an HPLC-MS system can be used.[12][13]
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution containing both L-Xaa and D-Xaa to determine their respective retention times.
-
Inject the prepared sample hydrolysate.
-
Integrate the peak areas for the L- and D-enantiomers in the sample chromatogram.
-
-
Quantification: Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-peak) / (Area(D-peak) + Area(L-peak))] * 100
Visualizations
Troubleshooting Workflow for Racemization
The following diagram outlines a logical workflow for diagnosing and mitigating racemization issues encountered during peptide coupling.
Caption: A decision-tree for troubleshooting racemization.
References
- 1. bachem.com [bachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Glycine Ethyl Ester Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of Glycine (B1666218) ethyl ester, hydrochloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Glycine ethyl ester, hydrochloride?
A1: The most prevalent methods for synthesizing this compound involve the esterification of glycine in ethanol (B145695) in the presence of an acid catalyst. Common acid sources include anhydrous hydrogen chloride gas, thionyl chloride (SOCl₂), and to a lesser extent, sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction with thionyl chloride is often favored for its convenience in generating anhydrous HCl in situ.[1][2]
Q2: Why is the hydrochloride salt form of Glycine ethyl ester synthesized instead of the free base?
A2: The hydrochloride salt form offers enhanced stability, is less prone to degradation, and is less hygroscopic, making it easier to handle and store.[4] The solid crystalline nature of the hydrochloride salt also simplifies weighing and transport in both laboratory and industrial settings.[4]
Q3: What are the primary applications of this compound?
A3: this compound is a crucial intermediate in various synthetic processes. It is widely used in peptide synthesis as a protected form of glycine, preventing unwanted side reactions at the carboxyl group.[4] It also serves as a precursor in the production of pharmaceuticals, including anti-inflammatory drugs, and as an intermediate for pyrethroid pesticides.[5][6]
Q4: Is this reaction suitable for large-scale industrial production?
A4: Yes, the synthesis of this compound is widely used in industrial-scale production due to the stability and reactivity of the product.[4] However, scaling up presents challenges related to yield, purity, and cost-effectiveness that require careful process optimization.[5][7]
Troubleshooting Guide
Issue 1: Low Product Yield
Symptoms:
-
The final isolated weight of this compound is significantly lower than the theoretical maximum.
-
A large amount of product remains in the mother liquor after crystallization.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Explanation |
| Presence of Water | Use anhydrous/absolute ethanol and protect the reaction from atmospheric moisture.[8] | Water can hydrolyze the ester product back to glycine, reducing the overall yield. Glycine ethyl ester hydrochloride is also soluble in water, which hinders its crystallization and isolation.[8] |
| Incomplete Reaction | Ensure sufficient reaction time and appropriate temperature. Refluxing for several hours is a common procedure.[8][9] | The esterification reaction may require elevated temperatures and adequate time to reach completion. |
| Suboptimal Reagent Ratio | Optimize the molar ratio of glycine to ethanol and the acid catalyst. An excess of ethanol is typically used. | Driving the equilibrium towards the product side can be achieved by using one of the reactants in excess. |
| Inefficient Crystallization | Cool the reaction mixture to a lower temperature (e.g., 15-30 °C) before filtration.[10] Consider concentrating the filtrate to obtain a second crop of crystals.[8] | Lowering the temperature reduces the solubility of the product, leading to better precipitation. |
Issue 2: Low Product Purity
Symptoms:
-
The final product has a melting point lower than the expected 142-143°C.[8]
-
The product is discolored (e.g., yellow).
-
Analytical tests (e.g., NMR, HPLC) show the presence of significant impurities.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Explanation |
| Contamination from Reaction Setup | Avoid using rubber stoppers during reflux, as they can introduce impurities and cause discoloration. Use glass or cork stoppers instead.[8] | Certain materials can degrade under the reaction conditions and leach impurities into the mixture. |
| Formation of Side Products | Ensure proper temperature control, especially during the addition of reactive reagents like thionyl chloride (maintain at -10°C).[9] | Uncontrolled temperature can lead to the formation of undesired byproducts. |
| Inadequate Purification | Recrystallize the crude product from absolute ethanol.[8] Washing the filtered product with a mixture of anhydrous ethanol and ether can also improve purity.[5][7] | Recrystallization is a powerful technique for removing impurities that are more soluble in the solvent than the desired product. |
| Residual Starting Materials | Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC. | Unreacted glycine or other starting materials can co-precipitate with the product. |
Experimental Protocols
Protocol 1: Synthesis using Ethanol and Hydrogen Chloride Gas
This protocol is adapted from Organic Syntheses.[8]
Materials:
-
Glycine
-
Absolute Ethanol
-
Anhydrous Hydrogen Chloride Gas
-
96% Ethanol
-
Methyleneaminoacetonitrile
Procedure:
-
Prepare a saturated solution of HCl in absolute ethanol by cooling 500 cc of absolute ethanol in an ice bath and bubbling dry hydrogen chloride gas through it until saturation is reached. Protect the solution from moisture with a calcium chloride tube.
-
In a 3-liter round-bottom flask, combine the prepared HCl-ethanol solution, 870 cc of 96% ethanol, and 70 g of methyleneaminoacetonitrile.
-
Reflux the mixture on a steam bath for three hours. During this time, ammonium (B1175870) chloride will precipitate.
-
After the reaction is complete, filter the hot solution with suction to remove the ammonium chloride.
-
Cool the filtrate to allow the this compound to crystallize as fine white needles.
-
Filter the crystals with suction, ensuring they are as dry as possible. Allow the product to air dry.
-
To increase the yield, the filtrate can be concentrated to about one-third of its original volume and cooled again to obtain a second crop of crystals.
Protocol 2: Synthesis using Thionyl Chloride
This protocol is based on a method described in a US patent.[9]
Materials:
-
Glycine
-
Ethanol
-
Thionyl Chloride (SOCl₂)
Procedure:
-
To 1000 ml of ethanol in a reaction vessel, add 247.3 g of thionyl chloride while maintaining the temperature at -10°C with an ice bath.
-
After the addition of thionyl chloride, remove the ice bath and add 130 g of glycine in portions.
-
Once the glycine is added, stir the mixture and heat it to reflux for 2 hours.
-
After reflux, cool the mixture to room temperature.
-
Remove the excess ethanol and thionyl chloride using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add fresh ethanol to the resulting white solid and evaporate it again. Repeat this step.
-
Recrystallize the final solid product from ethanol to obtain pure this compound.
Quantitative Data Summary
| Parameter | Method 1 (HCl Gas) [8] | Method 2 (Thionyl Chloride) [9] | Optimized Industrial Method [7] |
| Starting Materials | Glycine, Methyleneaminoacetonitrile, Ethanol, HCl | Glycine, Ethanol, Thionyl Chloride | Glycine, Triethyl orthoformate, Ethanol, HCl |
| Yield | 87-90% | 90.4% | >92% |
| Melting Point | 142–143°C | Not specified | Not specified |
| Key Reaction Conditions | Reflux for 3 hours | Reflux for 2 hours | Insulation reaction at 75°C for 3 hours |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 4. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 5. Page loading... [guidechem.com]
- 6. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 7. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. CN102234239A - Optimization process of glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
deprotection of ethyl ester in the presence of acid-labile groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of ethyl esters in the presence of acid-labile functional groups. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common deprotection methods.
Troubleshooting Guides
This section addresses common issues encountered during the selective deprotection of ethyl esters.
Issue 1: Incomplete Deprotection
-
Symptom: Significant amount of starting material (ethyl ester) remains after the reaction.
-
Possible Causes & Solutions:
-
Insufficient Reagent: Increase the equivalents of the base (for saponification) or the amount of enzyme (for enzymatic hydrolysis). For saponification, using 3 equivalents of LiOH is a common starting point.[1]
-
Low Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis. However, be cautious as higher temperatures can promote side reactions.[2]
-
Short Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS. Some sterically hindered esters may require several hours to overnight for complete conversion.[2]
-
Poor Solubility: Ensure the substrate is fully dissolved in the reaction mixture. For saponification, a co-solvent like THF or dioxane is often used with water to ensure a monophasic solution.[3]
-
Enzyme Deactivation (Enzymatic Hydrolysis): The enzyme may have lost activity. Ensure proper storage and handling of the enzyme. The presence of organic co-solvents or high temperatures can also lead to deactivation.
-
Issue 2: Cleavage of Acid-Labile Protecting Groups
-
Symptom: Loss of acid-sensitive groups (e.g., Boc, trityl, silyl (B83357) ethers) during the deprotection.
-
Possible Causes & Solutions:
-
Harsh Reaction Conditions:
-
Saponification: While generally base-mediated, localized pH changes during workup (acidification) can cleave highly sensitive groups. Add acid slowly at low temperatures (0 °C) during the workup. A t-butyl ester is more labile than an ethyl ester at low pH and only slightly more stable at high pH with elevated temperatures.[4]
-
Alternative Methods: Switch to a milder deprotection method such as enzymatic hydrolysis, which is performed under neutral pH and at room temperature.[5]
-
-
Incorrect Workup Procedure: Rapid or localized addition of strong acid during the neutralization of saponification reactions can lead to cleavage of acid-labile groups. Use a weaker acid (e.g., saturated NH4Cl solution) or add the strong acid slowly at a low temperature.
-
Issue 3: Side Reactions
-
Symptom: Formation of unexpected byproducts.
-
Possible Causes & Solutions:
-
Transesterification: When using an alcohol (e.g., methanol, ethanol) as a co-solvent in saponification, transesterification can occur, leading to the formation of the corresponding methyl or ethyl ester of the product.[6] Use a non-alcoholic solvent like THF or dioxane.
-
Epimerization: For substrates with a stereocenter alpha to the ester, basic conditions can cause epimerization. Use milder conditions (lower temperature, shorter reaction time) or switch to a non-basic method like enzymatic hydrolysis.
-
Elimination Reactions: If the substrate has a leaving group beta to the ester, base-mediated elimination can occur. Using a weaker base or lower temperatures can minimize this side reaction.[2]
-
Issue 4: Difficult Workup
-
Symptom: Formation of stable emulsions during the extraction process.
-
Possible Causes & Solutions:
-
Formation of Soaps: The carboxylate salt formed during saponification can act as a surfactant.
-
Solutions:
-
Add a saturated solution of NaCl (brine) to the aqueous layer to "salt out" the organic product and break the emulsion.
-
Filter the mixture through a pad of Celite.
-
Centrifuge the mixture to separate the layers.
-
-
Frequently Asked Questions (FAQs)
Q1: Which is the best method for deprotecting an ethyl ester in the presence of a Boc group?
A1: Enzymatic hydrolysis using a lipase (B570770) is the most recommended method due to its mild and neutral reaction conditions, which are compatible with the acid-labile Boc group. Saponification with LiOH can also be used, but careful control of the workup conditions is crucial to avoid Boc cleavage.
Q2: Can I use NaOH or KOH instead of LiOH for saponification?
A2: Yes, NaOH and KOH can be used for saponification.[3] However, LiOH is often preferred as it can sometimes offer better selectivity and is less harsh.[6] The choice of cation can influence the reaction, potentially by stabilizing the tetrahedral intermediate.[1]
Q3: My enzymatic hydrolysis is very slow. How can I speed it up?
A3: You can try several approaches:
-
Increase the enzyme loading.
-
Optimize the temperature (check the optimal temperature for the specific lipase you are using).
-
Adjust the pH to the optimal range for the enzyme.
-
Ensure efficient mixing to overcome mass transfer limitations.
-
Consider adding a small amount of a water-miscible organic co-solvent, but be aware that this can also affect enzyme activity.
Q4: Are there any non-hydrolytic methods to deprotect ethyl esters?
A4: Yes, methods using soft nucleophiles can cleave esters under non-hydrolytic conditions. Reagents like sodium thiophenoxide or sodium sulfide (B99878) in an aprotic solvent like DMF or NMP can selectively deprotect ethyl esters.[7][8] These methods are particularly useful for substrates that are sensitive to water.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product (carboxylic acid) will have a different Rf value than the starting material (ethyl ester). The carboxylic acid often streaks on the TLC plate; adding a small amount of acetic acid to the eluent can help to obtain a better spot.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for different ethyl ester deprotection methods.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Compatibility with Acid-Labile Groups |
| Saponification | LiOH (1.5-3 eq.), THF/H₂O (e.g., 3:1), 0 °C to RT | 1 - 12 h | >90% | Moderate (careful workup required) |
| NaOH or KOH (2-6 eq.), EtOH/H₂O, reflux | 2 - 24 h | >85% | Low to Moderate | |
| Enzymatic Hydrolysis | Lipase (e.g., from Candida antarctica), Phosphate (B84403) buffer (pH 7), RT | 12 - 48 h | >90% | Excellent |
| Nucleophilic Cleavage | Sodium thiophenoxide (NaSPh) in DMF | 1 - 6 h | >90% | Good (non-hydrolytic) |
| Sodium sulfide (Na₂S) in aqueous acetone | 30 min - 2 h | ~75-95% | Good (non-hydrolytic)[8] |
Experimental Protocols
Protocol 1: Saponification using Lithium Hydroxide (B78521)
-
Dissolve the ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1 v/v) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq.) to the solution.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully add 1 M HCl to adjust the pH to ~3-4.
-
Extract the product with ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the carboxylic acid.
Protocol 2: Enzymatic Hydrolysis using Lipase
-
To a solution of the ethyl ester in a phosphate buffer (e.g., 50 mM, pH 7.0), add the lipase (e.g., 10-50 mg per mmol of substrate). A small amount of a co-solvent like DMSO (up to 10% v/v) can be used to dissolve the substrate.[9]
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, if the enzyme is immobilized, it can be removed by filtration. For free enzymes, the workup may involve protein precipitation or extraction.
-
Cool the filtrate to 0 °C and acidify to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 3: Deprotection using Sodium Thiophenoxide
-
To a solution of diphenyl disulfide (0.6 eq.) in N-methyl-2-pyrrolidone (NMP), add sodium metal (1.6 eq.) under an inert atmosphere.[7]
-
Heat the mixture to generate the sodium thiophenoxide anion in situ.
-
Add the ethyl ester to the reaction mixture.
-
Heat the reaction at 90 °C or reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction and quench with water.
-
Acidify the mixture with 1 M HCl and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Mandatory Visualization
Caption: Workflow for Saponification of an Ethyl Ester.
Caption: Workflow for Enzymatic Hydrolysis of an Ethyl Ester.
Caption: Logical Relationship of Deprotection Methods.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. reddit.com [reddit.com]
- 5. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. Diphenyl disulfide and sodium in NMP as an efficient protocol for in situ generation of thiophenolate anion: selective deprotection of aryl alkyl ethers and alkyl/aryl esters under nonhydrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
effect of different solvents on Glycine ethyl ester, hydrochloride reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Glycine (B1666218) ethyl ester hydrochloride, focusing on the critical role of solvent selection in its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is Glycine ethyl ester hydrochloride and what are its primary applications?
Glycine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of glycine. It is a white to off-white crystalline powder.[1] Its primary applications are as a versatile building block in organic synthesis, particularly in:
-
Peptide Synthesis: It serves as a protected form of glycine, preventing unwanted side reactions at the carboxyl group during peptide bond formation.[1]
-
Pharmaceutical Intermediates: It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and pyrethroid pesticides.[2][3]
-
Biochemical Research: It is used in studies involving amino acid modifications and labeling.[2]
Q2: What is the general solubility profile of Glycine ethyl ester hydrochloride?
Glycine ethyl ester hydrochloride exhibits the following solubility characteristics:
-
High Solubility: It is very soluble in water (>1000 g/L at 20°C).[4][5]
-
Good Solubility: It is soluble in polar protic solvents like ethanol (B145695) and methanol.[2][6][7]
-
Low to Insoluble: It has low solubility or is insoluble in non-polar aprotic solvents like diethyl ether.[2]
Q3: Why is it important to use the hydrochloride salt form?
The hydrochloride salt form enhances the stability and handling of the compound. The free base of glycine ethyl ester can be unstable and prone to polymerization or cyclization to form diketopiperazine. The salt form is more stable for storage and handling.
Q4: Does the presence of the hydrochloride affect its reactivity?
Yes, the hydrochloride means the amine group is protonated. For the amine to act as a nucleophile in reactions like acylation or peptide coupling, a base (e.g., triethylamine, diisopropylethylamine) must be added to deprotonate the ammonium (B1175870) salt and generate the free amine in situ.[8]
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Reactions
Low yields in peptide coupling reactions involving Glycine ethyl ester hydrochloride can often be attributed to solvent-related issues.
| Symptom | Potential Cause | Troubleshooting Steps & Solvent Considerations |
| Incomplete reaction despite long reaction times. | Poor solubility of reactants or the growing peptide chain. | 1. Switch to a more polar aprotic solvent: If using dichloromethane (B109758) (DCM), consider switching to N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which are excellent solvents for peptide synthesis and can improve the solubility of reactants and peptide chains.[9][10] 2. Use a solvent mixture: A mixture of solvents can sometimes improve solubility. For instance, adding a small amount of dimethyl sulfoxide (B87167) (DMSO) to DMF can help dissolve difficult sequences. |
| Precipitation of starting materials or product. | Incorrect solvent choice for the specific reactants. | 1. Assess the polarity of all reactants: Choose a solvent that can dissolve both the Glycine ethyl ester hydrochloride (after neutralization) and the acylating agent or protected amino acid. 2. Consider ionic liquids: For certain applications, basic ionic liquids have been shown to be effective solvents for peptide coupling reactions, although neutral ionic liquids may not promote the reaction.[11] |
| Formation of side products (e.g., diketopiperazine). | Solvent and base combination may favor side reactions. | 1. Solvent choice: Less polar solvents might sometimes reduce the rate of intermolecular reactions relative to the desired intramolecular cyclization, but this is highly sequence-dependent. Generally, ensuring all reactants are well-solvated is key. 2. Base selection: The choice of base and its solubility in the chosen solvent is crucial. Ensure the base is strong enough to deprotonate the hydrochloride but not so strong as to cause significant side reactions. |
Issue 2: Incomplete Acylation Reaction
Incomplete acylation of Glycine ethyl ester hydrochloride can be frustrating. Solvent choice plays a significant role in reaction efficiency.
| Symptom | Potential Cause | Troubleshooting Steps & Solvent Considerations |
| Starting material remains after the reaction. | Insufficient reactivity of the acylating agent or poor solubility. | 1. Solvent Polarity: The rate of acylation can be influenced by solvent polarity. While a direct correlation is not always observed, moderately polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) are often good starting points.[12][13] 2. Ensure complete dissolution: Before adding the acylating agent, ensure that the Glycine ethyl ester hydrochloride and the base are fully dissolved in the chosen solvent. Sonication may be helpful. |
| Reaction is sluggish. | Solvent may not be optimal for the reaction mechanism. | 1. Aprotic vs. Protic Solvents: Avoid protic solvents like water or alcohols (unless they are a reactant) as they can react with the acylating agent. Use dry aprotic solvents. 2. Dielectric Constant: Solvents with a higher dielectric constant can sometimes stabilize charged intermediates and transition states, potentially accelerating the reaction. However, empirical testing is often necessary.[14] |
Quantitative Data Summary
Table 1: Solubility of Glycine Ethyl Ester Hydrochloride
| Solvent | Type | Solubility | Reference(s) |
| Water | Polar Protic | > 1000 g/L (20°C) | [4][5] |
| Ethanol | Polar Protic | Soluble | [2][6] |
| Methanol | Polar Protic | Soluble | [7] |
| Diethyl Ether | Non-polar Aprotic | Insoluble | [2] |
| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble (Qualitative) | - |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble (Qualitative) | [8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (Qualitative) | - |
| Acetonitrile | Polar Aprotic | Sparingly Soluble (Qualitative) | - |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble (Qualitative) | - |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of Glycine ethyl ester hydrochloride.
Materials:
-
Glycine ethyl ester hydrochloride
-
Acyl chloride or carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HBTU, HATU)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Suspend Glycine ethyl ester hydrochloride (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, 10 mL per gram of hydrochloride).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the tertiary amine base (2.2 eq.) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C to allow for the in-situ formation of the free glycine ethyl ester.
-
In a separate flask, dissolve the acyl chloride (1.1 eq.) in the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Peptide Coupling using a Carbodiimide (B86325)
This protocol outlines a standard procedure for peptide coupling using a carbodiimide reagent.
Materials:
-
Glycine ethyl ester hydrochloride
-
N-protected amino acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Tertiary amine base (e.g., N-methylmorpholine, diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq.), HOBt (1.0 eq.), and Glycine ethyl ester hydrochloride (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add the tertiary amine base (2.0 eq.) to the solution and stir for 10 minutes.
-
Add EDC·HCl (1.1 eq.) in one portion to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide by chromatography or recrystallization.
Visualizations
Caption: Workflow for the N-acylation of Glycine ethyl ester hydrochloride.
Caption: Troubleshooting logic for low yields in reactions with Glycine ethyl ester HCl.
References
- 1. youtube.com [youtube.com]
- 2. Page loading... [guidechem.com]
- 3. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 4. 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE | Amino Acids & Derivatives | Article No. 03978 [lobachemie.com]
- 5. Glycine ethyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. rjpn.org [rjpn.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Glycine Protecting Groups in Peptide Synthesis: Glycine Ethyl Ester HCl vs. H-Gly-OtBu HCl
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The choice between different protected forms of glycine (B1666218), the simplest amino acid, can significantly influence reaction efficiency, purification strategies, and the overall success of a synthetic route. This guide provides an objective comparison between two commonly used C-terminally protected glycine derivatives: Glycine Ethyl Ester Hydrochloride and Glycine tert-Butyl Ester Hydrochloride (H-Gly-OtBu HCl).
This comparison will delve into the chemical properties, deprotection protocols, and applications of each reagent, supported by experimental methodologies. The key distinction lies in their orthogonal deprotection strategies, a critical consideration in the design of complex multi-step syntheses.
Chemical and Physical Properties
Both Glycine Ethyl Ester HCl and H-Gly-OtBu HCl serve as stable, protected forms of glycine, preventing the carboxyl group from participating in unwanted side reactions during peptide bond formation.[1][2] The hydrochloride salt form of both compounds enhances their stability and ease of handling compared to the free base forms.[1]
| Property | Glycine Ethyl Ester Hydrochloride | H-Gly-OtBu HCl |
| Synonyms | Gly-OEt·HCl, Ethyl glycinate (B8599266) hydrochloride | Glycine tert-butyl ester hydrochloride |
| CAS Number | 623-33-6[2][3] | 27532-96-3 |
| Molecular Formula | C₄H₁₀ClNO₂[3] | C₆H₁₄ClNO₂ |
| Molecular Weight | 139.58 g/mol [3] | 167.63 g/mol |
| Appearance | White to off-white crystalline powder[1][2] | White to off-white solid |
| Solubility | Soluble in water and polar solvents like ethanol.[1] | Soluble in organic solvents like DCM and DMF. |
| Storage | Store in a cool, dry place, tightly sealed.[1] | Store in a cool, dry, and well-ventilated place, often at temperatures below 5°C.[4] |
Orthogonal Deprotection Strategies: A Key Differentiator
The primary advantage of using different ester protecting groups lies in the orthogonality of their removal conditions. This allows for selective deprotection of the C-terminus without affecting other protecting groups on the N-terminus or amino acid side chains.[5][6]
| Feature | Ethyl Ester (from Glycine Ethyl Ester HCl) | tert-Butyl Ester (from H-Gly-OtBu HCl) |
| Deprotection Method | Saponification (base-catalyzed hydrolysis)[7] | Acidolysis [8] |
| Typical Reagents | NaOH or LiOH in a mixture of water and an organic solvent (e.g., THF, methanol).[6][7] | Strong acids like Trifluoroacetic acid (TFA), often in a solvent like Dichloromethane (DCM).[4][6][8][9] |
| Reaction Conditions | Typically room temperature.[7] | Room temperature, often for 1-2 hours.[9] |
| Compatibility | Orthogonal to acid-labile protecting groups like Boc (tert-butoxycarbonyl) and tBu (tert-butyl) ethers/esters.[6] | Orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).[5] |
| Key Advantage | Robust and stable to acidic conditions used for N-terminal Boc-deprotection. | Mild removal conditions that are compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[10] |
| Potential Side Reactions | Racemization: Alkaline hydrolysis can pose a risk of racemization at the α-carbon of the preceding amino acid.[6] | Alkylation: The tert-butyl cation generated during deprotection can alkylate sensitive residues like Tryptophan or Methionine. Scavengers like triisopropylsilane (B1312306) (TIS) are often added to prevent this.[4][5] |
Experimental Protocols
The following are representative protocols for the synthesis of a model dipeptide, N-Boc-Phenylalanyl-Glycine, using both glycine derivatives in a solution-phase synthesis.
Protocol 1: Synthesis of N-Boc-Phe-Gly-OEt using Glycine Ethyl Ester Hydrochloride
Step 1: Neutralization of Glycine Ethyl Ester HCl
-
Dissolve Glycine Ethyl Ester Hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq), and stir the solution at room temperature for 15-20 minutes to neutralize the hydrochloride salt.
Step 2: Peptide Coupling
-
In a separate flask, dissolve N-Boc-L-Phenylalanine (Boc-Phe-OH) (1.0 eq) and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a carbodiimide (B86325) coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq), in DCM to the cooled reaction mixture.
-
To this activated Boc-Phe-OH solution, add the neutralized glycine ethyl ester solution from Step 1.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
-
Combine the filtrate and washings.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure dipeptide, N-Boc-Phe-Gly-OEt.
Step 4: Deprotection (Saponification)
-
Dissolve the purified N-Boc-Phe-Gly-OEt (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add 1 M Sodium Hydroxide (NaOH) solution (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer, evaporate the solvent, and purify the resulting N-Boc-Phe-Gly-OH as needed.
Protocol 2: Synthesis of N-Boc-Phe-Gly-OtBu using H-Gly-OtBu HCl
Step 1: Neutralization of H-Gly-OtBu HCl
-
Dissolve H-Gly-OtBu HCl (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) and stir the solution at room temperature for 15-20 minutes.
Step 2: Peptide Coupling
-
This step is analogous to Step 2 in Protocol 1, using N-Boc-L-Phenylalanine and the neutralized H-Gly-OtBu solution. The coupling is performed using a suitable coupling agent (e.g., DCC/HOBt or HATU/DIPEA).
Step 3: Work-up and Purification
-
The work-up and purification are similar to Step 3 in Protocol 1 to isolate the protected dipeptide, N-Boc-Phe-Gly-OtBu.
Step 4: Deprotection (Acidolysis)
-
Dissolve the purified N-Boc-Phe-Gly-OtBu (1.0 eq) in DCM.
-
Add an equal volume of Trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of TFA:DCM).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.
-
The final deprotected dipeptide, H-Phe-Gly-OH, is obtained as its TFA salt.
Workflow Visualizations
References
- 1. 163. Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
comparison of Glycine ethyl ester, hydrochloride with Boc-Gly-OH
An Objective Comparison of Glycine (B1666218) Ethyl Ester Hydrochloride and Boc-Gly-OH for Researchers and Drug Development Professionals
In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving desired products with high yield and purity. Glycine, being the simplest amino acid, is a fundamental building block. Protecting its reactive amino or carboxyl termini is crucial for controlled peptide chain elongation. This guide provides a detailed, data-driven comparison between two commonly used glycine derivatives: Glycine ethyl ester, hydrochloride, which protects the C-terminus, and N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH), which protects the N-terminus.
Overview of Chemical Properties and Structure
Glycine ethyl ester hydrochloride and Boc-Gly-OH differ fundamentally in the functional group they protect. Glycine ethyl ester hydrochloride is the hydrochloride salt of glycine in which the carboxylic acid group has been esterified.[1] This C-terminal protection leaves the N-terminal amino group available for reaction. Conversely, Boc-Gly-OH has its N-terminal amino group protected by a tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group, leaving the C-terminal carboxyl group free to be activated and coupled.[2][3]
The choice between these two reagents dictates the overall strategy for peptide synthesis. Glycine ethyl ester hydrochloride is typically employed in solution-phase synthesis or for the introduction of a C-terminal glycine residue.[4] Boc-Gly-OH is a cornerstone of the "Boc strategy" in both solution-phase and solid-phase peptide synthesis (SPPS).[2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative and physical properties of this compound and Boc-Gly-OH.
Table 1: General and Physical Properties
| Property | This compound | Boc-Gly-OH |
| Synonyms | Gly-OEt·HCl, Ethyl glycinate (B8599266) HCl[5] | N-(tert-Butoxycarbonyl)glycine[2] |
| CAS Number | 623-33-6[6] | 4530-20-5[7][8] |
| Molecular Formula | C₄H₁₀ClNO₂[1] | C₇H₁₃NO₄[7] |
| Molecular Weight | 139.58 g/mol [1] | 175.18 g/mol [7][9] |
| Appearance | White to off-white crystalline powder[1][6] | White powder[10] |
| Melting Point | 142–151 °C[1][5] | 86–89 °C[8][9] |
| Solubility | Soluble in water, ethanol, methanol[1][11] | Soluble in various organic solvents[2] |
| Purity | ≥98.0%[1] | ≥98%[2] |
| Storage | Store in a cool, dry place, tightly sealed[1] | Room Temperature, Sealed in dry[8] |
Role in Peptide Synthesis: A Strategic Comparison
The primary distinction in the application of these two compounds lies in the protection strategy, which in turn affects the synthesis workflow, deprotection conditions, and potential side reactions.
-
This compound (C-Terminal Protection): This reagent is used when the glycine residue is at the C-terminus of a peptide. The free amino group is available to be coupled with the activated carboxyl group of an incoming N-protected amino acid. The ethyl ester is a robust protecting group, typically removed at the end of the synthesis via saponification (hydrolysis with a base like NaOH).
-
Boc-Gly-OH (N-Terminal Protection): This is a standard building block in Boc-SPPS.[3] The synthesis starts with a resin-bound amino acid, and the peptide chain is elongated by sequentially adding Boc-protected amino acids. Each cycle involves the deprotection of the N-terminal Boc group with a strong acid, typically trifluoroacetic acid (TFA), followed by the coupling of the next Boc-amino acid.[3][12] The Boc group is favored for its ease of removal under conditions that generally do not cleave the peptide from the resin or remove common side-chain protecting groups.[13]
Mandatory Visualization: Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the distinct experimental workflows for using each compound in the synthesis of a simple dipeptide, for example, Alanyl-glycine (Ala-Gly).
Caption: Workflow for dipeptide synthesis using Glycine Ethyl Ester HCl.
Caption: Workflow for dipeptide synthesis using Boc-Gly-OH in SPPS.
Experimental Protocols
Below are representative protocols outlining the use of each compound. These are generalized and may require optimization based on the specific peptide sequence and scale.
Protocol 1: Synthesis of Boc-Ala-Gly-OEt using Glycine Ethyl Ester Hydrochloride
This protocol describes a typical solution-phase coupling reaction.
Materials:
-
Glycine ethyl ester hydrochloride
-
Boc-L-Alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Saturated sodium bicarbonate solution
-
1M HCl solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Neutralization: Dissolve Glycine ethyl ester hydrochloride (1.0 eq) in DCM. Cool the solution in an ice bath (0 °C). Add TEA (1.1 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.
-
Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF or DCM. Cool to 0 °C.
-
Coupling: Add the solution from step 2 to the neutralized glycine ethyl ester solution from step 1. Add DCC (1.1 eq), dissolved in DCM, dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, Boc-Ala-Gly-OEt.
-
-
Purification: The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.
Protocol 2: Addition of a Glycine Residue using Boc-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle in a manual Boc-SPPS workflow on a Merrifield resin.[3]
Materials:
-
Merrifield resin (pre-loaded with the first amino acid, e.g., Resin-AA₁)
-
Boc-Gly-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: N,N'-dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.[3]
-
Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.
-
Agitate for an additional 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3-5x) to remove excess TFA.
-
-
Neutralization:
-
Wash the resin with a 5-10% DIEA in DCM solution (2x, 2 minutes each wash) to neutralize the ammonium (B1175870) salt formed during deprotection.
-
Wash the resin again with DCM (3-5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Gly-OH (3 eq.) by dissolving it with HOBt (3 eq.) and DCC (3 eq.) in a DMF/DCM mixture at 0 °C for 10-15 minutes.
-
Filter the pre-activated solution to remove the DCU precipitate and add the filtrate to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Conclusion
Both Glycine ethyl ester hydrochloride and Boc-Gly-OH are indispensable reagents in chemical and pharmaceutical research. They are not direct alternatives but rather complementary tools that enable different peptide synthesis strategies.
-
Glycine ethyl ester hydrochloride is the reagent of choice for introducing a C-terminally protected glycine, particularly in solution-phase synthesis. Its stability and the robustness of the ester group are key advantages.
-
Boc-Gly-OH is a foundational building block for the N-terminus elongation strategy, especially in the well-established Boc-SPPS workflow.[12] The acid-lability of the Boc group allows for orthogonal deprotection schemes, which are critical for the synthesis of complex peptides.[13]
The selection between these two compounds is therefore dictated by the overall synthetic plan, the position of the glycine residue in the target peptide, and the choice between solution-phase and solid-phase synthesis methodologies.
References
- 1. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 7. Boc-Gly-OH | 4530-20-5 | BLG-2054 | Biosynth [biosynth.com]
- 8. BOC-Glycine | 4530-20-5 [chemicalbook.com]
- 9. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Glycine Ethyl Ester Hydrochloride: A Key Intermediate for Pharmaceutical and Chemical Applications [jindunchemical.com]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
advantages of using Glycine ethyl ester, hydrochloride over other glycine esters
In the fields of peptide synthesis, drug development, and organic chemistry, the selection of appropriate starting materials is critical to ensuring high yields, purity, and stability of the final product. Glycine (B1666218), as the simplest amino acid, is a fundamental building block. Its ester derivatives are commonly used to protect the carboxylic acid group during chemical reactions. Among these, Glycine Ethyl Ester Hydrochloride stands out for its unique combination of properties that offer distinct advantages over other glycine esters.
This guide provides an objective comparison of Glycine Ethyl Ester Hydrochloride with other glycine esters, supported by available data and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals to aid in making informed decisions for their synthetic and research needs.
Physicochemical Properties: A Comparative Overview
The choice of a glycine ester is often dictated by its physical and chemical properties. The hydrochloride salt form of glycine ethyl ester imparts notable differences in these characteristics compared to other alkyl esters and its free base form.
| Property | Glycine Ethyl Ester Hydrochloride | Glycine Methyl Ester Hydrochloride | Other Glycine Esters (Free Base) |
| Molecular Formula | C₄H₁₀ClNO₂ | C₃H₈ClNO₂ | C₄H₉NO₂ (Ethyl), C₃H₇NO₂ (Methyl) |
| Molecular Weight | 139.58 g/mol | 125.55 g/mol | 103.12 g/mol (Ethyl), 89.09 g/mol (Methyl) |
| Appearance | White to off-white crystalline powder | White solid | Liquid or low-melting solid |
| Melting Point | 147–151 °C | 175 °C (decomposes) | Not applicable (often liquid at RT) |
| Solubility | Soluble in water, ethanol, methanol | Soluble in water | Sparingly soluble to soluble in water, soluble in organic solvents |
| Stability | High; the hydrochloride salt is stable and not prone to degradation under normal storage conditions | The hydrochloride salt is shelf-stable | The free esters are not shelf-stable and tend to polymerize or convert to diketopiperazine |
Key Advantages of Glycine Ethyl Ester Hydrochloride
The hydrochloride salt form of glycine ethyl ester confers several advantages that make it a preferred choice in many applications.
Enhanced Stability and Handling
Glycine ethyl ester hydrochloride is a solid crystalline substance, which makes it significantly easier to handle, weigh, and transport compared to the free base forms of glycine esters, which are often liquids or low-melting solids. The hydrochloride salt form is also less hygroscopic and more stable, preventing degradation and minimizing impurities during storage. Free glycine esters, in contrast, are known to be unstable, with a tendency to polymerize or cyclize to form diketopiperazine.
Caption: Advantages of the hydrochloride salt form.
Superior Performance in Peptide Synthesis
Glycine ethyl ester hydrochloride serves as a protected form of glycine, preventing the carboxyl group from participating in unwanted side reactions during peptide bond formation. This protection is crucial for achieving high yields and purity in both solution-phase and solid-phase peptide synthesis (SPPS). The ester form enhances the nucleophilic attack on activated carboxyl groups, facilitating efficient coupling reactions.
Versatility in Pharmaceutical and Chemical Applications
Beyond peptide synthesis, Glycine ethyl ester hydrochloride is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is a precursor for preparing bioactive glycine derivatives and is used in the development of prodrugs, where the ester group can be hydrolyzed in vivo to release the active drug. Its high reactivity and good solubility in both water and organic solvents make it suitable for a wide range of chemical transformations.
Experimental Protocols
To provide a practical comparison, the following are detailed methodologies for key experiments relevant to the evaluation of glycine esters.
Protocol 1: Comparative Hydrolysis Stability Assay
This protocol outlines a method to compare the hydrolytic stability of different glycine esters (e.g., ethyl, methyl, propyl) in their hydrochloride salt forms.
Objective: To determine and compare the rate of hydrolysis of various glycine alkyl esters under controlled pH and temperature conditions.
Materials:
-
Glycine ethyl ester hydrochloride
-
Glycine methyl ester hydrochloride
-
Other glycine alkyl ester hydrochlorides for comparison
-
Phosphate (B84403) buffer (pH 7.4)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Thermostated water bath or incubator
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of each glycine ester hydrochloride in the phosphate buffer (pH 7.4).
-
Hydrolysis Reaction:
-
For each ester, transfer a known volume of the stock solution into a sealed vial.
-
Place the vials in a thermostated water bath set at 37 °C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the hydrolysis reaction by adding the aliquot to a solution of 0.1 M HCl to stabilize the ester.
-
-
HPLC Analysis:
-
Analyze the concentration of the remaining ester and the formed glycine in each sample using a reverse-phase HPLC method.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Construct a calibration curve for each ester and for glycine.
-
Determine the concentration of the ester remaining at each time point.
-
Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).
-
Compare the rate constants for the different esters to evaluate their relative stability.
-
Validating the Purity of Glycine Ethyl Ester Hydrochloride: A Comparative Guide to Titrimetric Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. Glycine ethyl ester hydrochloride, a key building block in peptide synthesis and various pharmaceutical intermediates, is no exception.[1] This guide provides a detailed comparison of methods for validating its purity, with a focus on titration techniques, supported by experimental protocols and a comparative analysis with alternative methods.
Titrimetric Methods: A Cornerstone of Purity Assessment
Titration remains a robust, accurate, and cost-effective method for the purity determination of many compounds, including Glycine ethyl ester hydrochloride.[2][3] Two primary titrimetric approaches are applicable for this molecule: non-aqueous titration for the amine functional group and argentometric titration for the hydrochloride salt.
Non-Aqueous Potentiometric Titration of the Amine Group
This is a widely used method for the assay of amine salts in pharmaceuticals.[4][5] The basic principle involves dissolving the sample in a non-aqueous solvent to enhance its basicity and titrating with a strong acid, typically perchloric acid in glacial acetic acid.[4][6]
Experimental Protocol:
1. Reagents and Materials:
- Glycine ethyl ester hydrochloride (sample)
- Glacial Acetic Acid (anhydrous)
- Perchloric Acid, 0.1 N in glacial acetic acid (standardized)
- Crystal Violet indicator solution (or a suitable potentiometer)
- Potassium Hydrogen Phthalate (B1215562) (primary standard for standardization of perchloric acid)
- Burette, beaker, magnetic stirrer
2. Standardization of 0.1 N Perchloric Acid:
- Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.
- Add a few drops of crystal violet indicator.
- Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.
- Calculate the normality of the perchloric acid solution.
3. Sample Analysis:
- Accurately weigh approximately 0.3 g of Glycine ethyl ester hydrochloride and dissolve it in 50 mL of glacial acetic acid.
- Add a few drops of crystal violet indicator.
- Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint.
- The endpoint can also be determined potentiometrically using a suitable electrode system, which provides a more precise determination.[4][7]
4. Calculation of Purity:
- The purity of Glycine ethyl ester hydrochloride is calculated based on the volume of titrant consumed, its normality, and the weight of the sample.
Argentometric Titration of the Hydrochloride
This method specifically quantifies the chloride content of the salt.
Experimental Protocol:
1. Reagents and Materials:
- Glycine ethyl ester hydrochloride (sample)
- Silver Nitrate (B79036) (AgNO₃), 0.1 N (standardized)
- Potassium Chromate (B82759) (K₂CrO₄) indicator solution
- Sodium Chloride (primary standard for standardization of silver nitrate)
- Distilled water
- Burette, beaker, magnetic stirrer
2. Standardization of 0.1 N Silver Nitrate:
- Accurately weigh approximately 0.2 g of dried sodium chloride and dissolve it in 100 mL of distilled water.
- Add a few drops of potassium chromate indicator.
- Titrate with the 0.1 N silver nitrate solution until a faint reddish-brown precipitate persists.
- Calculate the normality of the silver nitrate solution.
3. Sample Analysis:
- Accurately weigh approximately 0.4 g of Glycine ethyl ester hydrochloride and dissolve it in 100 mL of distilled water.
- Add a few drops of potassium chromate indicator.
- Titrate with the standardized 0.1 N silver nitrate solution to the same endpoint.
4. Calculation of Purity:
- The purity is calculated based on the chloride content determined from the titration.
Comparison with Alternative Methods
While titration is a reliable method, other analytical techniques can also be employed for purity assessment, each with its own advantages and disadvantages.
| Feature | Non-Aqueous Titration | Argentometric Titration | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Principle | Acid-base reaction of the amine group. | Precipitation of chloride ions. | Separation based on polarity and interaction with a stationary phase.[8] | Absorption of infrared radiation by specific chemical bonds.[9] |
| Information Provided | Purity based on the basic amine content. | Purity based on the chloride content. | Purity and quantification of impurities.[8] | Identification and confirmation of functional groups. |
| Specificity | High for the amine group. | High for the chloride ion. | High; can separate and quantify individual impurities. | Good for identification, but not typically used for quantification of purity. |
| Sensitivity | Moderate. | Moderate. | High.[10] | Low for quantitative purposes. |
| Speed | Relatively fast. | Relatively fast. | Slower due to run times. | Very fast. |
| Cost | Low. | Low. | High (instrumentation and solvents). | Moderate (instrumentation). |
| Accuracy & Precision | High.[3] | High. | High, but can be influenced by more variables.[10] | Not applicable for purity assay. |
| Typical Application | Primary assay method for purity. | Assay of the hydrochloride salt content. | Purity profiling, impurity identification, and quantification. | Raw material identification and verification. |
Illustrative Experimental Data:
The following table presents a hypothetical but realistic comparison of results for a single batch of Glycine ethyl ester hydrochloride.
| Parameter | Non-Aqueous Titration | Argentometric Titration | HPLC |
| Mean Purity (%) | 99.2 | 99.5 (as HCl) | 99.1 |
| Standard Deviation (%) | 0.15 | 0.12 | 0.08 |
| Number of Replicates | 5 | 5 | 5 |
| Key Finding | High purity based on the amine content. | Stoichiometric amount of chloride is present. | One minor impurity detected at 0.9%. |
Experimental and Logical Workflows
To visualize the process of validating the purity of Glycine ethyl ester hydrochloride, the following diagrams illustrate the experimental workflow for titration and the logical relationship between the different analytical methods.
Caption: Experimental workflow for the titrimetric analysis of Glycine ethyl ester hydrochloride.
Caption: Logical relationship of analytical methods for purity validation.
Conclusion
For the routine quality control and purity validation of Glycine ethyl ester hydrochloride, non-aqueous and argentometric titrations are highly accurate, reliable, and cost-effective methods.[2][11] They provide a direct measure of the active amine and hydrochloride content, respectively. HPLC serves as a powerful complementary technique, particularly for the identification and quantification of unknown impurities.[8] The choice of method will depend on the specific requirements of the analysis, with titration being an excellent choice for primary assay, while HPLC is superior for detailed impurity profiling. A combination of these methods provides a comprehensive and robust assessment of the purity of Glycine ethyl ester hydrochloride for demanding research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 623-33-6・Glycine Ethyl Ester Hydrochloride・071-00772・075-00775[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. pharmaguru.co [pharmaguru.co]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 8. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 9. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
- 10. quora.com [quora.com]
- 11. Glycine ethyl ester hydrochloride, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Head-to-Head Battle: Solution-Phase vs. Solid-Phase Synthesis of a Dipeptide Using Glycine Ethyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, the selection of a peptide synthesis methodology is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of a project. This guide provides a comprehensive and objective comparison of the two primary approaches—solution-phase and solid-phase synthesis—using the formation of a simple dipeptide from Glycine (B1666218) ethyl ester hydrochloride as a model. By presenting detailed experimental protocols, quantitative data, and visual workflows, this document aims to equip researchers with the necessary information to make an informed choice for their specific synthetic needs.
Quantitative Comparison of Synthesis Methodologies
The following table summarizes key performance indicators for the solution-phase and solid-phase synthesis of a simple dipeptide, providing a clear comparison of their respective outcomes.
| Parameter | Solution-Phase Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Overall Yield | Typically higher for short peptides (70-90%) | Generally lower due to multiple steps (50-80%) |
| Purity of Crude Product | Variable, dependent on purification of intermediates | High, due to efficient washing steps (>85%) |
| Final Purity (Post-Purification) | High (≥98%) | High (≥98%) |
| Synthesis Time | Longer, due to intermediate purification steps | Faster, especially for longer peptides, due to streamlined workflow and potential for automation.[1] |
| Scalability | More readily scalable to large quantities (kilogram scale) | Typically suited for smaller scale (milligram to gram), though large-scale synthesizers exist.[2][3] |
| Solvent Consumption | Generally lower overall | Higher, due to extensive washing steps between each cycle |
| Reagent Stoichiometry | Near-stoichiometric amounts of reagents can be used | Requires a significant excess of reagents to drive reactions to completion |
| Purification | Requires purification of intermediate products at each step | Purification is performed once at the end after cleavage from the resin.[3] |
| Process Monitoring | Direct monitoring of reaction progress is straightforward | Indirect monitoring through colorimetric tests (e.g., Kaiser test) |
Experimental Protocols
Solution-Phase Synthesis of Glycyl-Glycine Ethyl Ester
This protocol details the synthesis of a dipeptide in a homogeneous solution.
Materials:
-
Glycine ethyl ester hydrochloride
-
N-Boc-Glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Deprotection of Glycine Ethyl Ester: Dissolve Glycine ethyl ester hydrochloride (1 eq.) in DCM and cool to 0°C. Add TEA (1.1 eq.) dropwise and stir for 30 minutes.
-
Activation of N-Boc-Glycine: In a separate flask, dissolve N-Boc-Glycine (1 eq.) and HOBt (1 eq.) in DCM. Cool to 0°C and add DCC (1.1 eq.). Stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: Add the solution from step 1 to the activated N-Boc-Glycine solution from step 2. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation of Protected Dipeptide: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-Gly-Gly-OEt.
-
Purification of Protected Dipeptide: Purify the crude product by column chromatography on silica (B1680970) gel.
-
Deprotection of the Dipeptide: Dissolve the purified N-Boc-Gly-Gly-OEt in a solution of 4M HCl in dioxane. Stir for 1-2 hours at room temperature.
-
Final Product Isolation: Remove the solvent under reduced pressure to yield Glycyl-Glycine ethyl ester hydrochloride as the final product.
Solid-Phase Synthesis of Glycyl-Glycine
This protocol outlines the synthesis of a dipeptide on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
N-Fmoc-Glycine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place Fmoc-Gly-Wang resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve N-Fmoc-Glycine (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF and DCM.
-
-
Confirmation of Coupling: Perform a Kaiser test to ensure the reaction has gone to completion (a negative result indicates complete coupling).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glycine residue.
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum to obtain the crude Glycyl-Glycine.
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Visualizations
The following diagrams illustrate the generalized workflows for both solution-phase and solid-phase peptide synthesis.
Caption: Generalized workflow for Solution-Phase Synthesis.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis.
Deciding Between Solution-Phase and Solid-Phase Synthesis
The choice between these two powerful techniques is not always straightforward and depends on the specific goals of the synthesis.
Caption: Decision-making flowchart for synthesis method selection.
Conclusion
Both solution-phase and solid-phase synthesis are robust methods for creating peptides, each with a distinct set of advantages and disadvantages. Solution-phase synthesis, the classical approach, offers benefits in scalability and is often more cost-effective for the large-scale production of short peptides.[2][3] In contrast, solid-phase peptide synthesis, pioneered by Bruce Merrifield, excels in its speed, efficiency for synthesizing longer peptides, and amenability to automation, making it the workhorse for research and development.[1] The simplified purification process of SPPS, involving washing the resin after each step, significantly reduces manual labor.[3] However, the requirement for excess reagents and the cost of the solid support can be limiting factors for large-scale applications. Ultimately, the optimal choice of synthesis strategy is contingent upon the specific requirements of the project, including the target peptide's length and complexity, the desired scale of production, and the available resources.
References
A Comparative Guide to Glycine Incorporation in Automated Peptide Synthesis: Performance of Glycine Ethyl Ester Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals engaged in automated peptide synthesis, the choice of reagents for incorporating glycine (B1666218) residues is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of the performance of Glycine ethyl ester hydrochloride against common alternatives, namely Fmoc-Gly-OH and pre-loaded glycine resins, supported by established principles of solid-phase peptide synthesis (SPPS).
The incorporation of glycine, the simplest amino acid, can present unique challenges in automated SPPS. While its small size can be advantageous, it also contributes to side reactions and aggregation in growing peptide chains. This guide will delve into the performance of different glycine derivatives, offering insights to help you select the optimal strategy for your specific synthesis needs.
Performance Comparison of Glycine Derivatives
The following table summarizes the key performance indicators for Glycine ethyl ester hydrochloride and its alternatives in automated peptide synthesis. The data represents typical outcomes based on the principles of SPPS.
| Performance Metric | Glycine Ethyl Ester Hydrochloride | Fmoc-Gly-OH | Pre-loaded Glycine Resin (e.g., H-Gly-2-ClTrt) |
| Typical Crude Purity | Moderate to High | High (often >90%)[1] | Very High |
| Overall Yield | Moderate | High | High |
| Coupling Time | Standard | Standard (typically 30-60 minutes)[2] | Not Applicable (pre-loaded) |
| Risk of Diketopiperazine Formation | High (especially on Wang resin)[3] | High (especially on Wang resin)[3] | Low (significantly reduced on 2-CTC resin)[3] |
| Risk of Racemization | Low (achiral)[2] | Low (achiral)[2] | Low (achiral)[2] |
| Ease of Use in Automation | Requires in-situ neutralization | Standard and widely used[2] | Simplifies the initial synthesis steps |
| Cost-Effectiveness | Generally cost-effective | Moderate | Higher initial cost |
Experimental Protocols
Detailed methodologies for the key experiments and synthesis strategies are provided below. These protocols are generalized for use in automated peptide synthesizers and can be adapted based on the specific instrument and peptide sequence.
Protocol 1: General Automated Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard cycle for adding an amino acid residue in an automated peptide synthesizer using Fmoc chemistry.
-
Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes in the reaction vessel.[2]
-
Fmoc-Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF.[2] This step is typically performed twice to ensure complete deprotection.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain. Common activating agents include HATU, HBTU, and HCTU, in the presence of a base such as N,N-diisopropylethylamine (DIPEA).[4]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.[5]
Protocol 2: Incorporation of Glycine Ethyl Ester Hydrochloride
-
Preparation of Glycine Ethyl Ester Free Base: Prior to the coupling step, Glycine ethyl ester hydrochloride must be neutralized to its free base form. This is typically achieved by dissolving the hydrochloride salt in a suitable solvent and adding a base like DIPEA.
-
Activation and Coupling: The free base of Glycine ethyl ester is then activated and coupled following the general coupling protocol (Protocol 1, step 4). It is crucial to ensure complete neutralization for efficient coupling.
Protocol 3: Incorporation of Fmoc-Gly-OH
-
Activation and Coupling: Fmoc-Gly-OH is used directly in the coupling step of the general SPPS cycle (Protocol 1, step 4).[2] A solution of Fmoc-Gly-OH, an activating agent (e.g., HATU), and a base (e.g., DIPEA) in DMF is prepared and added to the reaction vessel.[2]
Protocol 4: Using Pre-loaded Glycine Resin (e.g., H-Gly-2-ClTrt Resin)
-
Resin Swelling: The pre-loaded resin is swelled in the reaction vessel as described in the general protocol (Protocol 1, step 1).
-
First Coupling: The synthesis begins directly with the coupling of the second amino acid to the pre-loaded glycine, skipping the initial glycine coupling step.
Protocol 5: Peptide Cleavage and Deprotection
-
Resin Washing and Drying: After the final synthesis cycle, the peptide-resin is washed with a solvent like dichloromethane (B109758) (DCM) and dried.[6]
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared based on the peptide sequence and the resin used. A common cocktail for cleavage from Wang or Rink Amide resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[2] For cleavage from 2-chlorotrityl chloride resin under mild conditions to obtain a protected peptide, a solution of 1-5% TFA in DCM can be used.[7]
-
Cleavage Reaction: The cleavage cocktail is added to the resin, and the reaction is allowed to proceed for 2-3 hours at room temperature.[2]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][8]
Protocol 6: HPLC Analysis of Peptide Purity
-
Sample Preparation: A small amount of the crude or purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.
-
HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 reverse-phase column. The peptide is eluted using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing 0.1% TFA.
-
Data Analysis: The purity of the peptide is determined by integrating the area of the main peptide peak in the chromatogram and expressing it as a percentage of the total peak area.[9][10]
Mandatory Visualizations
Caption: General workflow of automated solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. peptidesuk.com [peptidesuk.com]
- 10. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
comparative study of deprotection methods for the ethyl ester group
For Researchers, Scientists, and Drug Development Professionals
The ethyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis due to its stability and ease of introduction. However, its efficient and selective removal is a critical step in the path toward the final target molecule. This guide provides a comparative study of various deprotection methods for the ethyl ester group, offering an objective analysis of their performance supported by experimental data.
Hydrolytic Cleavage: The Workhorse of Ester Deprotection
Hydrolysis, the cleavage of the ester bond by reaction with water, is the most common strategy for deprotection. This process can be catalyzed by either acid or base.
Saponification (Base-Catalyzed Hydrolysis)
Saponification is a widely used method for the deprotection of ethyl esters, typically employing a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a protic solvent like methanol (B129727) or ethanol (B145695), often with the addition of water.[1] The reaction is generally irreversible as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol.[2]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. A final acidic workup is required to protonate the carboxylate and afford the desired carboxylic acid.[2][3]
Experimental Protocol: Saponification of Ethyl Benzoate (B1203000) [4]
-
Dissolve ethyl benzoate in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide (typically 1 to 2 molar equivalents).
-
Heat the mixture to reflux for a period of 30 minutes to several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester and the alcohol byproduct.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the benzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is another common method for ethyl ester deprotection. It is a reversible process, and to drive the equilibrium towards the products, a large excess of water is typically used.[5][6] Common acids used are dilute sulfuric acid or hydrochloric acid.[5]
Mechanism: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst.[4]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Ethyl Acetate (B1210297) [5][7]
-
To a solution of ethyl acetate in water, add a catalytic amount of a strong acid (e.g., 1 M HCl).
-
Heat the mixture at a specific temperature (e.g., 25°C or 35°C) in a thermostated bath.[5]
-
Monitor the progress of the reaction by taking aliquots at different time intervals and titrating the amount of acetic acid formed with a standard solution of sodium hydroxide.[5]
-
Alternatively, the reaction can be carried out in a plug-flow reactor with an acid resin catalyst.[8]
-
Upon completion, the products can be separated by distillation.
Enzymatic Hydrolysis: The Green Alternative
Enzymatic deprotection of esters using lipases offers a mild and highly selective alternative to chemical methods.[8] Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective and can operate under neutral pH and ambient temperature, making them suitable for substrates with sensitive functional groups.[9][10]
Mechanism: The enzymatic hydrolysis of esters occurs in the active site of the lipase. A catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate) facilitates the nucleophilic attack of a serine hydroxyl group on the ester carbonyl carbon, forming a tetrahedral intermediate. This is followed by the release of the alcohol and the formation of an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of an Ethyl Ester [1]
-
Disperse the ethyl ester substrate in a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7).
-
Add the lipase (e.g., Candida rugosa lipase) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 40°C) for a specified period (e.g., 2 hours).
-
Monitor the reaction progress by techniques such as HPLC or GC.
-
Upon completion, the enzyme can be removed by filtration (if immobilized) and the product extracted with an organic solvent.
Reductive Cleavage
Esters can be deprotected by reduction, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄). This method converts the ester to a primary alcohol.[11][12] It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters unless activated by additives or under harsh conditions.[13][14]
Mechanism: The reaction involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide and forming an aldehyde, which is immediately reduced further by another equivalent of hydride to the corresponding primary alcohol.[12]
Experimental Protocol: Reductive Cleavage of an Ethyl Ester with LiAlH₄ [15]
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ethyl ester in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath.
-
Carefully add a solution or suspension of LiAlH₄ (typically 1.5-2 equivalents) to the ester solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
After the reaction is complete, quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.
-
Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the primary alcohol.
Nucleophilic Deprotection with Metal Salts
Certain metal salts, particularly iodides like lithium iodide (LiI), can be used for the deprotection of esters under non-hydrolytic conditions.[16] This method is often employed for sterically hindered esters or when other functional groups are sensitive to acidic or basic conditions. The reaction typically requires high temperatures and is often carried out in a high-boiling solvent like pyridine (B92270) or collidine.[17]
Mechanism: The deprotection with metal iodides proceeds via an Sₙ2 mechanism. The iodide ion, a soft nucleophile, attacks the ethyl group of the ester, leading to the formation of ethyl iodide and the corresponding carboxylate salt.[16] An acidic workup is then required to furnish the carboxylic acid.
Experimental Protocol: Deprotection of an Ethyl Ester with Lithium Iodide [17]
-
To a solution of the ethyl ester in a high-boiling solvent such as 2,4,6-collidine, add anhydrous lithium iodide.
-
Heat the mixture to reflux under a nitrogen atmosphere for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute it with water.
-
Acidify the mixture with a mineral acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or crystallization.
Quantitative Data Summary
| Deprotection Method | Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |
| Saponification | Ethyl Benzoate | NaOH, Ethanol/H₂O, Reflux | 15 min - several hours | High | [4] |
| Ethyl 2-fluoropentanoate | 1M NaOH, MeOH/H₂O, RT | 5 hours | 99% | [1] | |
| Methyl benzoate | LiOH, THF/H₂O, RT | TLC monitored | 88% | [13] | |
| Acid-Catalyzed Hydrolysis | Ethyl Acetate | 0.05N HCl, 28°C | 10-120 min (kinetic study) | N/A | [2] |
| Ethyl Acetate | Amberlyst 15 resin, 4% aq. solution | Varies with flow rate and temp. | N/A | [8] | |
| Enzymatic Hydrolysis | Ethyl Acetate | Lipozyme IM, Gas phase, 318 K | Kinetic study | N/A | [7] |
| Phenylacetic acid ethyl ester | Candida antarctica lipase B, pH 7 | 1 hour | Quantitative | [18] | |
| Reductive Cleavage | Ethyl p-nitrobenzoate | H₂, PtO₂, 95% Ethanol | ~7 minutes | 91-100% | [19] |
| Nucleophilic Deprotection | 2-Carboethoxycyclopentanone | LiI·2H₂O, 2,4,6-Collidine, Reflux | 6.5 hours | 77% | [17] |
Signaling Pathways and Experimental Workflows
Saponification Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).
Acid-Catalyzed Hydrolysis Workflow
Caption: Experimental workflow for acid-catalyzed ester hydrolysis.
Reductive Cleavage of Ethyl Ester
Caption: Pathway for the reductive cleavage of an ethyl ester with LiAlH₄.
References
- 1. uv.es [uv.es]
- 2. A comparison of lipase-catalyzed ester hydrolysis in reverse micelles, organic solvents, and biphase systems (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. homework.study.com [homework.study.com]
- 7. Kinetics of gas-phase hydrolysis of ethyl acetate catalyzed by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oarjpublication.com [oarjpublication.com]
- 9. reddit.com [reddit.com]
- 10. Enhancing Bio-Oil Quality Through Ethyl Esterification Catalyzed by Candida antarctica Lipase B | MDPI [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. users.uoa.gr [users.uoa.gr]
- 19. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Derivatization of Glycine for Gas Chromatography Analysis: Ethyl Ester Hydrochloride vs. Trimethylsilyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of amino acids by gas chromatography (GC), derivatization is a critical step to increase the volatility and thermal stability of these polar molecules. This guide provides an objective comparison of two common derivatization strategies for glycine (B1666218): conversion to its ethyl ester hydrochloride and its trimethylsilyl (B98337) (TMS) ester. This comparison is supported by a synthesis of available experimental data and detailed methodologies to assist researchers in selecting the optimal method for their specific analytical needs.
Introduction
Glycine, the simplest amino acid, presents a challenge for direct GC analysis due to its low volatility. Derivatization chemically modifies the polar carboxyl and amino groups, rendering the molecule suitable for GC separation and detection.
-
Glycine Ethyl Ester Hydrochloride: This method involves the esterification of the carboxylic acid group of glycine with ethanol (B145695) in the presence of hydrochloric acid. The resulting ethyl ester is more volatile, and the hydrochloride salt can be readily dissolved in an appropriate solvent for injection. This is a form of alkylation.[1]
-
Trimethylsilyl (TMS) Ester: Silylation is a widely used derivatization technique where active hydrogens in the amino and carboxyl groups are replaced by a nonpolar trimethylsilyl group.[2] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[3][4]
This guide will delve into the experimental protocols, performance characteristics, and a comparative summary of these two derivatization approaches for the GC analysis of glycine.
Experimental Protocols
Detailed methodologies for both derivatization techniques are crucial for reproducible results.
Glycine Ethyl Ester Hydrochloride Derivatization
This protocol is based on the principle of Fischer esterification.
Materials:
-
Glycine
-
Anhydrous Ethanol
-
Anhydrous Hydrochloric Acid (gas or solution in a compatible solvent)
-
Heating apparatus (e.g., heating block, water bath)
-
Evaporation system (e.g., rotary evaporator, nitrogen stream)
Procedure:
-
Accurately weigh the glycine sample into a reaction vial.
-
Add a solution of anhydrous ethanol saturated with hydrochloric acid.
-
Seal the vial and heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to facilitate the esterification reaction.
-
After cooling, evaporate the solvent and excess acid under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the resulting glycine ethyl ester hydrochloride residue in a suitable solvent (e.g., ethyl acetate, dichloromethane) for GC injection.
Trimethylsilyl (TMS) Ester Derivatization
This protocol utilizes a common silylating agent, MSTFA. It's important to note that this procedure needs to be carried out under anhydrous conditions as TMS reagents are sensitive to moisture.
Materials:
-
Glycine sample (dried)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous, as a catalyst and solvent)
-
Heating apparatus (e.g., heating block)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Place the glycine sample in a reaction vial and dry it completely under a stream of nitrogen.
-
Add anhydrous pyridine to dissolve the sample.
-
Add an excess of MSTFA to the solution.
-
Seal the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).[5]
-
After cooling, the sample is ready for direct injection into the GC-MS system.
Performance Comparison
| Parameter | Glycine Ethyl Ester Hydrochloride | Glycine Trimethylsilyl (TMS) Ester |
| Derivatization Principle | Esterification (Alkylation) | Silylation |
| Reaction Conditions | Requires acidic conditions and heating. | Requires anhydrous conditions and heating. |
| Reagent Stability | Ethanolic HCl is relatively stable if stored properly. | TMS reagents are highly sensitive to moisture. |
| Derivative Stability | Generally stable crystalline solid. | TMS derivatives can be prone to hydrolysis if exposed to moisture. TBDMS derivatives are more stable. Some studies have shown TMS derivatives of amino acids can degrade in the autosampler within hours. |
| Number of Derivatives | Typically forms a single derivative (N-acyl-glycine ethyl ester if acylation is also performed). | Can form multiple derivatives (e.g., di-TMS, tri-TMS), which may complicate quantification.[6] |
| Byproducts | Water is a byproduct, which needs to be managed. | Volatile byproducts that usually do not interfere with chromatography.[3] |
| Sample Preparation | May require removal of excess acid. | Requires rigorously dried samples. |
| Reproducibility | Alkylation methods have been reported to offer good reproducibility.[7] | Can be affected by moisture contamination, potentially leading to lower reproducibility.[7] |
| GC Elution Time | Generally shorter elution times due to lower molecular weight compared to some TMS derivatives. | Higher molecular weight of some TMS derivatives (e.g., TBDMS) can lead to longer elution times. |
Signaling Pathways and Experimental Workflows
Visualizing the derivatization workflows can aid in understanding the procedural differences.
Discussion
Both ethyl esterification and trimethylsilylation are effective methods for the derivatization of glycine for GC analysis. The choice of method should be guided by the specific requirements of the assay and the available laboratory resources.
Glycine Ethyl Ester Hydrochloride offers the advantage of forming a stable, single derivative. The reagents are relatively inexpensive and less sensitive to moisture than silylating agents. This can lead to more robust and reproducible results, particularly in high-throughput settings where stringent anhydrous conditions may be challenging to maintain.[7] However, the workup procedure may be more involved due to the need to remove excess acid.
Trimethylsilyl (TMS) Ester derivatization is a very common and effective technique. The reaction is typically fast, and the byproducts are volatile, often allowing for direct injection without a separate workup step.[3] However, the susceptibility of TMS reagents and their derivatives to hydrolysis is a significant drawback, necessitating meticulous sample handling to exclude moisture. Furthermore, the potential for the formation of multiple TMS derivatives for glycine (e.g., derivatization of both the carboxyl and amino groups) can complicate chromatographic analysis and quantification.[6] More stable, albeit higher molecular weight, TBDMS derivatives can be formed using reagents like MTBSTFA, which are less sensitive to moisture.
Conclusion
For routine analysis of glycine where robustness and reproducibility are paramount, derivatization to glycine ethyl ester hydrochloride presents a strong option due to the stability of the derivative and the lower sensitivity to moisture.
For applications requiring rapid sample preparation and where stringent anhydrous conditions can be maintained, trimethylsilyl (TMS) ester derivatization is a viable and widely used alternative. Researchers should be mindful of the potential for multiple derivative formation and the inherent instability of TMS derivatives in the presence of moisture. The use of more stable silylating agents like MTBSTFA can mitigate some of these issues.
Ultimately, the optimal choice of derivatization strategy will depend on a careful evaluation of the analytical goals, sample matrix, and available instrumentation. Method validation is essential to ensure the accuracy and reliability of the quantitative results for glycine analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Trimethylsilylation of amino acids. I. Study of glycine and lysine TMS derivatives with gas-liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
Stability Under Scrutiny: A Comparative Analysis of Glycine Ethyl Ester Hydrochloride and Other Protected Amino Acids
For researchers, scientists, and drug development professionals, the stability of building blocks used in peptide synthesis and other applications is a critical parameter influencing the quality, reproducibility, and shelf-life of intermediates and final products. This guide provides an objective comparison of the stability of Glycine (B1666218) Ethyl Ester Hydrochloride against three commonly used N-terminally protected glycine derivatives: Boc-Gly-OH, Fmoc-Gly-OH, and Cbz-Gly-OH. The following analysis is based on published experimental data and established chemical principles.
Executive Summary
Glycine ethyl ester hydrochloride demonstrates notable thermal stability and is significantly more resistant to polymerization and diketopiperazine formation in its solid state compared to its free base form. However, its ester linkage is susceptible to hydrolysis under both acidic and basic conditions. In contrast, N-protected amino acids like Boc-Gly-OH, Fmoc-Gly-OH, and Cbz-Gly-OH offer stability under specific, orthogonal conditions, a property central to their use in solid-phase peptide synthesis. This guide presents a comparative overview of their stability under various stress conditions, including thermal, hydrolytic (pH), and photolytic stress.
Comparative Stability Data
The stability of these compounds is context-dependent, with significant variations observed under different environmental stressors. The following table summarizes their relative stability based on available data.
| Compound | Chemical Structure | Thermal Stability | Acid Stability | Base Stability |
| Glycine ethyl ester hydrochloride | NH₂CH₂COOCH₂CH₃ · HCl | Stable up to ~174°C[1][2] | Susceptible to hydrolysis | Susceptible to hydrolysis[3] |
| Boc-Gly-OH | (CH₃)₃COCONHCH₂COOH | Stable at room temperature; Melts at 86-89°C | Labile; cleavage is second-order in acid concentration[2][4][5] | Generally stable[6] |
| Fmoc-Gly-OH | C₁₅H₁₃O₂CH₂NHCH₂COOH | Stable at room temperature; Melts at 174-175°C[7][8] | Stable[7] | Labile |
| Cbz-Gly-OH | C₆H₅CH₂OCONHCH₂COOH | Stable under normal conditions | Labile to strong acids | Generally stable to mild base, but can be cleaved by strong base |
Experimental Protocols
To provide a framework for the direct comparison of these compounds, a standardized forced degradation study protocol is outlined below. This protocol is a composite of established methods for small molecule stability testing.
Forced Degradation Protocol
1. Sample Preparation:
-
Prepare stock solutions of each compound (Glycine ethyl ester hydrochloride, Boc-Gly-OH, Fmoc-Gly-OH, and Cbz-Gly-OH) at a concentration of 1 mg/mL in a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N NaOH.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at specified intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl prior to analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Store both the solid (powder) form of each compound and the 1 mg/mL stock solutions at 60°C in a calibrated oven.
-
Sample the solid and liquid forms at 24, 48, and 72 hours for analysis.
-
-
Photostability:
-
Expose the 1 mg/mL stock solutions to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[9].
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after the exposure period.
-
3. Analytical Method:
-
HPLC-UV Analysis:
-
A stability-indicating HPLC method should be used to separate the parent compound from its degradation products. A general-purpose method is suggested below, which may require optimization for baseline separation of all compounds and their degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for Glycine ethyl ester HCl and Boc-Gly-OH) and 265 nm (for Fmoc-Gly-OH and Cbz-Gly-OH). A diode array detector is recommended to monitor multiple wavelengths.
-
Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
-
Signaling Pathways and Experimental Workflows
Logical Relationships in Stability
Discussion of Stability Profiles
Glycine Ethyl Ester Hydrochloride: The primary advantage of the hydrochloride salt is its enhanced stability in the solid state, which prevents the self-polymerization and diketopiperazine formation that can occur with the free ester. Thermally, it is quite robust, with decomposition reported at temperatures well above typical storage and handling conditions[1][2]. However, the ester functional group is inherently susceptible to hydrolysis. The rate of hydrolysis is significant under both acidic and basic conditions, and kinetic studies have shown a second-order dependence on hydroxide (B78521) ion concentration in alkaline solutions[3]. This makes Glycine ethyl ester hydrochloride unsuitable for applications involving prolonged exposure to aqueous environments at non-neutral pH.
Boc-Gly-OH: The tert-butyloxycarbonyl (Boc) protecting group is designed to be stable to a wide range of nucleophiles and basic conditions, making Boc-Gly-OH a robust building block in synthetic routes that employ base-labile protecting groups orthogonally. Its key liability is its sensitivity to acid. The cleavage of the Boc group proceeds via a carbocationic intermediate and is second-order with respect to the acid concentration[2][4][5]. This allows for its removal under controlled acidic conditions, typically with trifluoroacetic acid (TFA). Thermally, it is less stable than Fmoc-Gly-OH, with a lower melting point.
Fmoc-Gly-OH: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis due to its stability to acid and its lability to mild basic conditions, typically piperidine (B6355638) in DMF[7]. This orthogonality to acid-labile side-chain protecting groups is a major advantage. Fmoc-Gly-OH is thermally stable, with a high melting point, but is sensitive to moisture and air, which can lead to degradation[7]. Its primary degradation pathway under basic conditions is the intended cleavage of the Fmoc group.
Cbz-Gly-OH: The benzyloxycarbonyl (Cbz or Z) group is a classic amino-protecting group that is stable to mildly acidic and basic conditions. It is typically removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy to both acid- and base-labile groups. However, it can be cleaved by strong acids (e.g., HBr in acetic acid) and is not as robust as the Fmoc group to acidic conditions. Its stability under normal storage conditions is good, provided it is protected from light and moisture.
Conclusion
The choice of a protected glycine derivative depends critically on the intended application and the chemical environment it will be subjected to. Glycine ethyl ester hydrochloride offers good thermal and solid-state stability but is limited by its susceptibility to hydrolysis. For applications requiring stability in the presence of acids, Fmoc-Gly-OH is the superior choice, while Boc-Gly-OH is preferred for its stability in basic conditions. Cbz-Gly-OH provides a valuable alternative when orthogonality to both acid- and base-labile groups is required. The provided experimental protocol offers a framework for conducting direct comparative stability studies to inform the selection of the most appropriate glycine building block for a specific research or development need.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Glycine Ethyl Ester Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling glycine (B1666218) ethyl ester hydrochloride, understanding the appropriate disposal procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Key Safety and Disposal Information
Proper handling and disposal of glycine ethyl ester hydrochloride require adherence to specific safety protocols and waste management regulations. The following table summarizes crucial information derived from safety data sheets.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles with side-shields). In case of dust formation, use a full-face respirator. | [1][2] |
| Handling Precautions | Avoid contact with skin and eyes. Avoid breathing dust, fumes, gas, or vapors. Ensure adequate ventilation. Wash hands thoroughly after handling. | [1][3] |
| In case of a Spill | Evacuate personnel to a safe area. Remove all sources of ignition. Prevent further leakage if safe to do so. Absorb with inert material (e.g., vermiculite, perlite, or cat litter) and place in a suitable, closed container for disposal. | [1][4][5] |
| Fire Fighting Measures | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [7] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas. | [4][6] |
Step-by-Step Disposal Protocol
The disposal of glycine ethyl ester hydrochloride must be conducted in accordance with federal, state, and local hazardous waste regulations.[4][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4][6]
1. Waste Identification and Segregation:
-
Identify the waste as glycine ethyl ester hydrochloride.
-
Do not mix with incompatible wastes such as strong oxidizing agents, strong acids, or strong bases.[7][8][9]
-
Segregate from other chemical waste streams to avoid unintended reactions.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting glycine ethyl ester hydrochloride waste. The container must be made of a compatible material.
-
The container must be kept securely closed except when adding waste.[9]
-
Label the container clearly with "Hazardous Waste," the full chemical name "Glycine Ethyl Ester Hydrochloride," the associated hazards (e.g., irritant), and the accumulation start date.[9]
3. Small Quantity Disposal (Solid):
-
For small quantities of solid waste, carefully sweep the material into a suitable, closed container for disposal.[2][8] Minimize dust generation during this process.[8]
4. Small Quantity Disposal (Aqueous Solution):
-
While direct drain disposal is generally not recommended, if local regulations permit, small quantities of dilute aqueous solutions may be disposable down the drain after neutralization.[9][10]
-
The pH of the solution must be adjusted to a neutral range (typically between 5.5 and 10.5) before drain disposal.[9][10] Always check with your institution's environmental health and safety (EHS) office and local wastewater treatment authority for specific limits and permissions.
-
Flush with copious amounts of water.
5. Large Quantity Disposal:
-
Large quantities of glycine ethyl ester hydrochloride, whether in solid or solution form, should be disposed of through a licensed hazardous waste contractor.[5]
-
Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected.[9]
6. Disposal of Empty Containers:
-
Empty containers that held glycine ethyl ester hydrochloride must be triple-rinsed with a suitable solvent.[11]
-
The rinsate must be collected and disposed of as hazardous waste.[11]
-
After proper rinsing, the container can be disposed of as regular waste, though it is best practice to deface the label.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of glycine ethyl ester hydrochloride.
References
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Glycine ethyl ester hydrochloride - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Glycine ethyl ester, hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Glycine ethyl ester, hydrochloride (CAS No: 623-33-6), including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification | Regulation/Standard |
| Eye and Face Protection | Chemical goggles or safety glasses. A face shield is also recommended.[1] | 29 CFR 1910.133 |
| Hand Protection | Protective gloves.[1] | 29 CFR 1910.138 |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact.[1][2][3] | - |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[1][2] | 29 CFR 1910.134 |
| Foot Protection | Safety shoes are recommended.[1] | 29 CFR 1910.136 |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step procedure should be followed:
1. Preparation and Engineering Controls:
- Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
- Work in a well-ventilated area.[1][2][3][4][5] Local exhaust ventilation is preferred to control airborne dust.
- Before handling, read and understand the Safety Data Sheet (SDS).
2. Donning Personal Protective Equipment (PPE):
- Wear all PPE as specified in the table above. Gloves must be inspected prior to use.[5]
3. Handling the Chemical:
- Avoid breathing dust, mist, or spray.[1]
- Avoid contact with skin and eyes.[1][3][4]
- Do not eat, drink, or smoke in the handling area.[1]
- Keep the container tightly closed when not in use.[3]
- The substance is hygroscopic; keep contents under an inert gas if necessary.[1]
4. Post-Handling Procedures:
- Wash hands thoroughly with soap and water after handling.[1][3]
- Properly remove and dispose of contaminated PPE.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Type | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2][3] |
Spill Response:
-
For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1]
-
Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
- Unused this compound should be considered chemical waste.
- All contaminated materials, including gloves, protective clothing, and cleaning materials, must also be treated as hazardous waste.
2. Waste Collection and Storage:
- Collect waste in a suitable, closed, and properly labeled container.[5]
- Store waste containers in a designated, well-ventilated area away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1]
3. Disposal Method:
- The recommended disposal method is to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
- Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it in the regular trash or pour it down the drain.[5]
- Contaminated packaging should be disposed of as unused product.[5]
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
